[(1E,3E)-4-Chloro-1,3-butadienyl]benzene
描述
Structure
3D Structure
属性
IUPAC Name |
[(1E,3E)-4-chlorobuta-1,3-dienyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQSWRZSFAZZQG-KBXRYBNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene, a stilbenoid derivative of interest in organic synthesis and medicinal chemistry. This document details its physical and chemical characteristics, potential synthetic routes with experimental protocols, reactivity, and an exploration of its potential biological significance.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | trans,trans-1,4-Diphenyl-1,3-butadiene (Reference) |
| Molecular Formula | C₁₆H₁₃Cl | C₁₆H₁₄ |
| Molar Mass | 240.73 g/mol | 206.28 g/mol |
| CAS Number | 37985-13-0 | 538-81-8 |
| Melting Point | Estimated: ~150-160 °C | 150-152 °C[1] |
| Boiling Point | Estimated: >350 °C | 350 °C[1] |
| Appearance | Estimated: Pale yellow to white crystalline solid | Light yellow crystalline powder[1] |
| Solubility | Estimated to be soluble in organic solvents like dichloromethane, chloroform, and hot ethanol; sparingly soluble in water. | Slightly soluble in water; soluble in ethanol.[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through established methods for forming carbon-carbon double bonds, such as the Wittig reaction and the Heck reaction. These methods offer stereoselective control to obtain the desired (E,E)-isomer.
Wittig Reaction Approach
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of the target molecule, this would involve the reaction of cinnamaldehyde with a phosphorus ylide generated from 4-chlorobenzyltriphenylphosphonium chloride.
Experimental Workflow: Wittig Reaction
References
[(1E,3E)-4-Chloro-1,3-butadienyl]benzene IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound [(1E,3E)-4-Chloro-1,3-butadienyl]benzene, including its chemical identity, available physical and chemical properties, a plausible experimental protocol for its synthesis, and its potential applications in research and development.
Chemical Identity
The nomenclature for the compound of interest can be ambiguous. Based on the user-provided name, the chlorine atom is located on the butadiene chain.
It is important to distinguish this compound from a related isomer, 1-chloro-4-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)benzene (CAS Number: 37985-13-0), where the chlorine atom is substituted on the phenyl ring.[3][4][5]
Quantitative Data
Publicly available, experimentally determined quantitative data for ((1E,3E)-4-Chloro-buta-1,3-dienyl)-benzene is limited. Chemical supplier databases generally do not list physical properties such as melting point or boiling point.[1] The following table summarizes the available computed and limited experimental data.
| Property | Value | Source |
| Molecular Weight | 164.63 g/mol | Calculated |
| Molecular Formula | C₁₀H₉Cl | - |
| PSA (Polar Surface Area) | 0 Ų | Computed[2] |
| LogP | 3.45230 | Computed[2] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Density | Not Available | - |
| Flash Point | Not Available | - |
Experimental Protocols: A Plausible Synthetic Approach
The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide. To synthesize the target compound, a Wittig-type olefination could be employed.
Proposed Reaction: Reaction of cinnamaldehyde with a chloromethylenetriphenylphosphorane ylide.
Reagents and Materials:
-
Triphenylphosphine
-
Dichloromethane (or another suitable chloroalkane)
-
Strong base (e.g., n-butyllithium, sodium hydride, or a sodium alkoxide)
-
Cinnamaldehyde
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure Outline:
-
Preparation of the Phosphonium Salt: Triphenylphosphine would be reacted with a suitable chloromethylating agent to form the corresponding phosphonium salt.
-
Formation of the Ylide: The phosphonium salt is then deprotonated using a strong base in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) to form the chloromethylenetriphenylphosphorane ylide.
-
Wittig Reaction: Cinnamaldehyde, dissolved in the same anhydrous solvent, is added to the ylide solution at a controlled temperature (often low temperatures such as 0 °C or -78 °C are used to improve selectivity). The reaction mixture is stirred for a period of time to allow for the formation of the alkene.
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to isolate the desired ((1E,3E)-4-Chloro-buta-1,3-dienyl)-benzene.
Note: The stereochemistry of the resulting double bonds (E/Z isomerism) can be influenced by the nature of the ylide (stabilized or unstabilized) and the reaction conditions. For the desired (1E,3E) isomer, specific conditions and potentially further purification steps might be necessary.
Applications and Further Research
((1E,3E)-4-Chloro-buta-1,3-dienyl)-benzene is primarily utilized as a building block in organic synthesis.[1] Its conjugated diene structure, functionalized with both a phenyl group and a chlorine atom, makes it a versatile intermediate for the synthesis of more complex molecules.[1] Potential applications are in the pharmaceutical and agrochemical industries.[1] It is also used as a model compound in research to study various chemical reactions and mechanisms.[1]
Visualizations
Proposed Synthetic Pathway via Wittig Reaction
Caption: A diagram illustrating a plausible synthetic route for ((1E,3E)-4-Chloro-1,3-butadienyl)benzene via a Wittig reaction.
References
An In-depth Technical Guide on the Molecular Structure and Stereochemistry of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(1E,3E)-4-Chloro-1,3-butadienyl]benzene is a halogenated derivative of 1-phenyl-1,3-butadiene. Its defining features are the conjugated diene system and the specific stereochemistry of its double bonds, designated as (E,E). This configuration, along with the presence of a chlorine atom and a phenyl group, dictates its reactivity and potential applications in organic synthesis and materials science. This document provides a comprehensive overview of its molecular structure, stereochemistry, and proposes a potential synthetic route, supported by data from analogous compounds due to the limited availability of experimental data for this specific molecule.
Molecular Structure and Stereochemistry
The systematic IUPAC name for this compound is 1-((1E,3E)-4-chlorobuta-1,3-dien-1-yl)benzene . The molecular formula is C₁₀H₉Cl. The structure consists of a benzene ring attached to a four-carbon butadiene chain, with a chlorine atom substituting a hydrogen atom at the fourth carbon position.
The stereochemistry is explicitly defined as (1E,3E), indicating that both double bonds in the butadiene chain have an E configuration (from the German entgegen, meaning "opposite"). This signifies that the substituents with the higher priority on each carbon of the double bonds are on opposite sides.
-
At the C1=C2 double bond: The phenyl group and the rest of the butadiene chain are on opposite sides.
-
At the C3=C4 double bond: The hydrogen atom and the chlorine atom are on opposite sides of the double bond.
This all-transoid conformation results in a relatively planar and extended molecular structure, which can influence its electronic properties and intermolecular interactions.
Figure 1: 2D representation of this compound.
Physicochemical and Spectroscopic Data (Predicted and Analog-Based)
Due to the scarcity of published experimental data for this compound, the following table summarizes computed properties and data from structurally similar compounds. These values provide an estimation of its characteristics.
| Property | Predicted/Analog-Based Value | Source/Analogous Compound |
| Molecular Weight | 164.63 g/mol | Calculated |
| Boiling Point | ~250-270 °C | Estimated based on similar phenyl-substituted haloalkenes. |
| ¹H NMR | Phenyl Protons: ~7.2-7.5 ppm (m) Olefinic Protons: ~6.0-7.0 ppm (m) | Based on spectral data of (1E,3E)-1,4-diphenyl-1,3-butadiene and other chlorinated butadienes.[1] |
| ¹³C NMR | Phenyl Carbons: ~125-138 ppm Olefinic Carbons: ~120-140 ppm | Based on spectral data of related compounds. The carbon bearing the chlorine atom would be significantly affected. |
| UV-Vis λmax | ~300-330 nm | Expected for an extended conjugated system of this type. |
Proposed Synthetic Pathway
A plausible synthetic route for this compound is via a Wittig or Horner-Wadsworth-Emmons reaction, which are well-established methods for forming carbon-carbon double bonds with stereochemical control.
A potential two-step synthesis is outlined below:
-
Synthesis of the Phosphonium Ylide: Reaction of (3-chloroprop-2-en-1-yl)triphenylphosphonium salt with a base to generate the corresponding ylide.
-
Wittig Reaction: The ylide is then reacted with benzaldehyde. The (E)-selectivity is often favored in unstabilized or semi-stabilized Wittig reactions.
Figure 2: Proposed Wittig reaction pathway for the synthesis.
Experimental Protocol (Hypothetical)
Step 1: Preparation of the Phosphonium Ylide To a solution of (3-chloroprop-2-en-1-yl)triphenylphosphonium salt in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a strong base such as n-butyllithium (1.1 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the ylide.
Step 2: Wittig Reaction To the freshly prepared ylide solution, benzaldehyde (1.0 equivalent) dissolved in anhydrous THF is added dropwise at -78 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
Step 3: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Potential Applications in Drug Development and Research
Conjugated dienes are valuable building blocks in organic synthesis. This compound, with its reactive chloro- and phenyl-substituted diene system, could serve as a precursor in various chemical transformations:
-
Diels-Alder Reactions: The diene system can participate in [4+2] cycloaddition reactions to form complex cyclic structures, which are common scaffolds in pharmaceutical compounds.
-
Cross-Coupling Reactions: The vinyl chloride moiety can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce further complexity and build larger molecular architectures.
-
Polymer Chemistry: As a monomer, it could potentially be used in the synthesis of novel conjugated polymers with interesting electronic and optical properties.
Figure 3: Potential synthetic applications of the title compound.
Conclusion
This compound is a molecule with a well-defined stereochemistry that suggests a planar, conjugated structure. While specific experimental data is limited, its properties and reactivity can be inferred from related compounds. The proposed synthetic pathway via a Wittig reaction offers a reliable method for its preparation. The presence of multiple reactive sites makes it a potentially valuable intermediate for the synthesis of complex organic molecules and polymers, warranting further investigation by researchers in organic synthesis and drug discovery.
References
An In-depth Technical Guide to the Synthesis Precursors of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis precursors for [(1E,3E)-4-Chloro-1,3-butadienyl]benzene, a molecule of interest in various research and development sectors. The focus of this document is to detail the synthetic routes, experimental protocols, and quantitative data associated with the key precursors, enabling a thorough understanding of their preparation and application.
Introduction
This compound, also known as (1E,3E)-1-(4-chlorophenyl)-4-phenylbuta-1,3-diene, is a conjugated diene with potential applications in materials science and as a building block in the synthesis of more complex molecules. The stereospecific synthesis of this compound is of significant interest, with the Wittig reaction being a primary and highly effective method for its preparation. This guide will focus on the precursors required for this synthetic pathway.
Primary Synthetic Route: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphorus ylides. For the synthesis of this compound, the key disconnection points to two primary precursors: a substituted cinnamaldehyde and a benzylphosphonium ylide.
Figure 1: General overview of the Wittig reaction pathway for the target molecule.
Synthesis of Precursor 1: 4-Chlorocinnamaldehyde
4-Chlorocinnamaldehyde is a key aldehyde precursor. It can be synthesized through various methods, with the chlorination of cinnamaldehyde or the condensation of 4-chlorobenzaldehyde with acetaldehyde being common routes.
Synthesis from 4-Chlorobenzaldehyde (Aldol Condensation)
A straightforward method involves the base-catalyzed aldol condensation of 4-chlorobenzaldehyde with acetaldehyde.
Figure 2: Synthesis of 4-Chlorocinnamaldehyde via Aldol Condensation.
Experimental Protocol:
-
To a stirred solution of 4-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add an aqueous solution of a base (e.g., 10% sodium hydroxide).
-
Cool the mixture in an ice bath.
-
Slowly add acetaldehyde (1.1 equivalents) to the reaction mixture while maintaining the temperature below 10 °C.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 10% HCl).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 4-chlorocinnamaldehyde.
| Parameter | Value | Reference |
| Starting Material | 4-Chlorobenzaldehyde | [1][2] |
| Reagent | Acetaldehyde | [3] |
| Base | Sodium Hydroxide | [3] |
| Typical Yield | 60-80% | N/A |
| Purity | >95% | [4] |
| Melting Point | 57-63 °C | [4] |
Synthesis of Precursor 2: Benzyltriphenylphosphonium Ylide
The phosphorus ylide is generated in situ from its corresponding phosphonium salt, typically benzyltriphenylphosphonium chloride.
Synthesis of Benzyltriphenylphosphonium Chloride
This phosphonium salt is prepared by the reaction of triphenylphosphine with benzyl chloride.
Figure 3: Synthesis of Benzyltriphenylphosphonium Chloride.
Experimental Protocol:
-
Dissolve triphenylphosphine (1 equivalent) in a high-boiling solvent such as toluene or p-cymene in a round-bottom flask equipped with a reflux condenser.[5]
-
Add benzyl chloride (1 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for several hours.[6] A white precipitate of the phosphonium salt will form.[5]
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the solid with a non-polar solvent like diethyl ether or petroleum ether to remove any unreacted starting materials.[5]
-
Dry the benzyltriphenylphosphonium chloride under vacuum.
| Parameter | Value | Reference |
| Starting Material | Triphenylphosphine | [5][7] |
| Reagent | Benzyl Chloride | [5][7] |
| Solvent | Toluene or p-cymene | [5][6] |
| Typical Yield | >90% | N/A |
| Purity | High | N/A |
Synthesis of this compound via Wittig Reaction
With both precursors in hand, the final Wittig reaction can be performed. The benzyltriphenylphosphonium chloride is first deprotonated with a strong base to form the ylide, which then reacts with 4-chlorocinnamaldehyde.
Figure 4: Detailed workflow for the final Wittig synthesis.
Experimental Protocol (Adapted from the synthesis of 1,4-diphenyl-1,3-butadiene): [7][8][9][10]
-
In a round-bottom flask, suspend benzyltriphenylphosphonium chloride (1 equivalent) in a suitable solvent like dichloromethane or ethanol.[11]
-
Add 4-chlorocinnamaldehyde (1 equivalent) to the suspension.
-
With vigorous stirring, add a strong base, such as a 50% aqueous solution of sodium hydroxide or a solution of sodium methoxide in methanol, dropwise to the mixture.[8][11]
-
Continue to stir the reaction mixture at room temperature for 30 minutes to an hour. The reaction progress can be monitored by TLC.[8]
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., dichloromethane).[11]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product, which contains the desired (E,E)-isomer along with the (E,Z)-isomer and triphenylphosphine oxide, is then purified by recrystallization from a suitable solvent like ethanol or by column chromatography to isolate the pure (1E,3E)-isomer.[8][9]
| Parameter | Value (Expected) | Reference (Analogous Reaction) |
| Starting Material 1 | Benzyltriphenylphosphonium chloride | [7][9] |
| Starting Material 2 | 4-Chlorocinnamaldehyde | [4] |
| Base | Sodium Hydroxide / Sodium Methoxide | [8][11] |
| Solvent | Dichloromethane / Ethanol | [8][11] |
| Expected Yield | 20-40% | [8][9] |
| Expected Product | This compound | [3] |
Alternative Synthetic Route: The Heck Reaction
The Heck reaction offers an alternative pathway for the formation of the C-C bonds in the butadiene backbone. This palladium-catalyzed reaction could involve the coupling of a vinyl halide with an alkene. For instance, the reaction of 4-chlorostyrene with a halo-substituted vinylbenzene derivative could yield the target molecule. However, controlling the regioselectivity and stereoselectivity can be more challenging compared to the Wittig reaction.
Conclusion
The synthesis of this compound is most reliably achieved through the Wittig reaction. This in-depth guide has detailed the preparation of the necessary precursors, 4-chlorocinnamaldehyde and benzyltriphenylphosphonium chloride, providing established experimental protocols and expected outcomes. By following these procedures, researchers and professionals in drug development and materials science can effectively synthesize this valuable compound for further investigation and application. The provided diagrams and tables offer a clear and concise summary of the synthetic pathways and key data points.
References
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]
- 7. unwisdom.org [unwisdom.org]
- 8. odinity.com [odinity.com]
- 9. scribd.com [scribd.com]
- 10. webassign.net [webassign.net]
- 11. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Theoretical ¹H and ¹³C NMR Spectra of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene: A Technical Guide
Affiliation: Google Research
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This technical guide provides a detailed overview of the theoretically predicted ¹H and ¹³C NMR spectra for [(1E,3E)-4-Chloro-1,3-butadienyl]benzene. By leveraging computational chemistry methods, specifically Density Functional Theory (DFT), we present predicted chemical shifts (δ) and coupling constants (J). This document is intended for researchers, scientists, and professionals in drug development, offering a theoretical baseline for the identification and characterization of this and structurally related compounds. Detailed computational and generalized experimental protocols are provided to facilitate the replication and verification of these findings.
Introduction
This compound is a conjugated system containing a phenyl ring, a butadiene linker, and a terminal chlorine atom. Its structure presents a unique electronic environment, making NMR spectroscopy an ideal technique for its characterization. The precise chemical shifts and spin-spin coupling patterns of its hydrogen and carbon nuclei serve as a definitive fingerprint for its molecular structure.
In modern chemical analysis, theoretical NMR prediction has become a vital complement to experimental work.[1] Computational methods, such as those based on Density Functional Theory (DFT), can provide highly accurate predictions of NMR parameters, aiding in spectral assignment and structural confirmation, especially for novel compounds or complex isomers.[2][3] This guide outlines the predicted ¹H and ¹³C NMR spectra of the title compound, based on established computational methodologies.
Theoretical Methodology
The prediction of NMR spectra for this compound is approached through a standard quantum-chemical computational workflow. This process involves geometry optimization followed by the calculation of nuclear magnetic shielding constants.
Computational Approach
The theoretical NMR parameters were determined using a DFT-based approach, which is well-established for its accuracy in predicting chemical shifts for organic molecules.[2]
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. A common and reliable method for this is the B3LYP functional combined with a 6-31G(d) basis set.
-
NMR Shielding Calculation: Using the optimized geometry, the nuclear magnetic shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a robust approach for this step.[4] To achieve higher accuracy for the NMR properties, a larger basis set, such as 6-311+G(2d,p), is typically employed with a functional like mPW1PW91 or B3LYP.[5]
-
Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (TMS), computed at the same level of theory (δ = σ_ref - σ_iso).
The following diagram illustrates the computational workflow for predicting the NMR spectra.
Caption: Computational workflow for NMR prediction.
Predicted NMR Spectra
The following sections detail the predicted ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for this compound. The atom numbering scheme used for assignment is shown in the diagram below.
Caption: Structure of this compound.
Predicted ¹H NMR Data
The proton NMR spectrum is predicted to show distinct signals for the aromatic and olefinic protons. The chemical shifts are influenced by the electronic effects of the phenyl group, the conjugated diene system, and the terminal chlorine atom. The splitting patterns are governed by vicinal (³J) and long-range (⁴J) couplings.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Atom | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
|---|---|---|---|
| H6, H10 (ortho) | 7.45 | d | ³J(H6-H7) = 7.8 |
| H7, H9 (meta) | 7.38 | t | ³J(H7-H6) = 7.8, ³J(H7-H8) = 7.5 |
| H8 (para) | 7.32 | t | ³J(H8-H7) = 7.5 |
| H1 | 7.05 | d | ³J(H1-H2) = 15.5 |
| H2 | 6.75 | dd | ³J(H2-H1) = 15.5, ³J(H2-H3) = 10.5 |
| H3 | 6.40 | dd | ³J(H3-H4) = 15.0, ³J(H3-H2) = 10.5 |
| H4 | 6.15 | d | ³J(H4-H3) = 15.0 |
Note: Chemical shifts are relative to TMS. The aromatic region may show more complex second-order effects.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts are sensitive to hybridization and the electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Atom | Predicted δ (ppm) |
|---|---|
| C8 (para) | 127.8 |
| C6, C10 (ortho) | 128.5 |
| C7, C9 (meta) | 129.1 |
| C4 | 125.5 |
| C3 | 130.2 |
| C2 | 134.5 |
| C1 | 135.0 |
| C5 (ipso) | 136.8 |
Note: Chemical shifts are relative to TMS.
Experimental Protocols
To validate the theoretical predictions, experimental NMR data must be acquired. Below is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solubilizing power and the presence of a residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) for referencing.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer: Filter the solution into a standard 5 mm NMR tube.
NMR Data Acquisition
These parameters are typical for a 400 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds. A longer delay (5x the longest T₁) is needed for accurate integration in quantitative NMR.[1]
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to produce singlet peaks for all carbons.
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
2D NMR Experiments
To unambiguously assign protons and carbons, 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds, revealing long-range connectivity.
The following diagram outlines the general experimental workflow.
Caption: General workflow for experimental NMR analysis.
Conclusion
This guide provides a comprehensive theoretical prediction of the ¹H and ¹³C NMR spectra of this compound using established DFT methodologies. The tabulated chemical shifts and coupling constants offer a valuable reference for researchers working on the synthesis and characterization of this molecule. The outlined computational and experimental protocols serve as a robust framework for obtaining and interpreting NMR data, ultimately facilitating confident structural elucidation and verification. The synergy between theoretical prediction and experimental measurement remains a cornerstone of modern chemical research.
References
- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Predicted Mass Spectrometry Fragmentation of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed prediction of the mass spectrometry fragmentation pattern of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene. The predicted fragmentation pathways are based on established principles of mass spectrometry, including the behavior of halogenated compounds, conjugated systems, and aromatic rings under ionization. This document is intended to serve as a reference for the identification and characterization of this and structurally related molecules.
Predicted Fragmentation Pathways
Under electron ionization (EI), this compound is expected to form a molecular ion (M+•) that will undergo a series of fragmentation steps. The presence of a chlorine atom will result in characteristic isotopic peaks for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[1][2]
The primary fragmentation pathways are predicted to involve:
-
Loss of a Chlorine Radical: Cleavage of the C-Cl bond is a probable fragmentation route, leading to the formation of a stable, delocalized cation.[3]
-
Cleavage of the Butadienyl Chain: Fragmentation can occur at various points along the C-C single and double bonds of the butadiene chain.
-
Formation of the Tropylium Ion: Rearrangement and cleavage of the bond between the butadiene chain and the phenyl group can lead to the formation of the highly stable tropylium ion (C₇H₇⁺).
-
Loss of Acetylene: The butadiene chain may undergo retro-Diels-Alder-type fragmentation or other rearrangements leading to the loss of neutral molecules like acetylene (C₂H₂).
The following diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Predicted Mass Spectral Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The presence of chlorine isotopes is accounted for where applicable.
| m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Proposed Structure/Identity | Notes |
| 164/166 | [C₁₀H₉Cl]⁺• | Molecular Ion (M⁺•) | Isotopic pattern with ~3:1 ratio expected.[1][2] |
| 129 | [C₁₀H₉]⁺ | [M-Cl]⁺ | Loss of a chlorine radical. |
| 103 | [C₈H₇]⁺ | Phenylvinyl cation | Loss of a chloroethenyl radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion | A common, stable fragment for benzyl-containing compounds. |
| 77 | [C₆H₅]⁺ | Phenyl ion | Loss of the entire chloro-butadienyl side chain. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of a semi-volatile compound like this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
A. Sample Preparation:
-
Dissolve approximately 1 mg of the solid sample in 1 mL of a volatile organic solvent (e.g., dichloromethane or hexane).
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
B. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating non-polar to semi-polar compounds.
-
Injection: 1 µL of the prepared sample is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
C. Data Analysis:
-
The total ion chromatogram (TIC) is processed to identify the peak corresponding to the target compound.
-
The mass spectrum of the identified peak is extracted and analyzed.
-
The fragmentation pattern is compared to the predicted pathways and known fragmentation of similar compounds to confirm the structure.
The following diagram illustrates a typical workflow for GC-MS analysis.
Caption: A generalized workflow for the analysis of a volatile organic compound using GC-MS.
This guide provides a foundational prediction for the mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns. The provided methodologies can be adapted by researchers for the analysis of this and other related novel compounds.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Conjugated Chloro-dienes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of conjugated chloro-dienes. This class of compounds is of significant interest in polymer chemistry and organic synthesis. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for sample analysis, and illustrates key concepts through diagrams.
Introduction to the Infrared Spectroscopy of Conjugated Chloro-dienes
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "fingerprint" of the molecule, allowing for the identification of functional groups and elucidation of its structure.
For conjugated chloro-dienes, IR spectroscopy is particularly useful for identifying and characterizing the following key structural features:
-
The Conjugated Diene System: The C=C double bonds in conjugation exhibit characteristic stretching vibrations. The frequency of these vibrations is influenced by the extent of conjugation and the substitution pattern.
-
The Carbon-Chlorine Bond: The C-Cl bond also has a distinct stretching vibration, the position of which can provide information about its environment within the molecule.
-
Olefinic and Aliphatic C-H Bonds: The stretching and bending vibrations of C-H bonds attached to the sp² carbons of the diene system and any sp³ carbons in the molecule are also readily identifiable.
Characteristic Infrared Absorption Frequencies
The infrared spectrum of a conjugated chloro-diene is a superposition of the absorption bands corresponding to its constituent functional groups. The precise location of these bands can be influenced by the electronic effects of the chlorine substituent and the stereochemistry of the diene.
C=C Stretching Vibrations
Conjugation lowers the vibrational frequency of the C=C double bond compared to an isolated double bond (typically 1640-1680 cm⁻¹). This is due to the delocalization of π-electrons, which slightly weakens the double bonds. Unsymmetrical conjugated dienes can show two C=C stretching bands, while symmetrical dienes may show only one.
C-Cl Stretching Vibrations
The C-Cl stretching vibration typically appears in the fingerprint region of the IR spectrum. Its exact position is sensitive to the nature of the carbon atom to which it is attached (primary, secondary, vinyl, etc.).
C-H Stretching and Bending Vibrations
Stretching vibrations for C-H bonds on sp²-hybridized carbons (vinylic C-H) appear at higher frequencies than those for sp³-hybridized carbons (aliphatic C-H). The out-of-plane bending vibrations of vinylic C-H bonds can be particularly informative about the substitution pattern of the double bonds.
The following tables summarize the key infrared absorption frequencies for conjugated chloro-dienes, with chloroprene (2-chloro-1,3-butadiene) and its polymer, polychloroprene, serving as primary examples.
Table 1: Key IR Absorption Bands for Chloroprene (2-chloro-1,3-butadiene)
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| =C-H Stretch | ~3020[1] | Medium | Characteristic of sp² C-H bonds. |
| C-H Stretch (aliphatic) | ~2900[2] | Medium | From any sp³ hybridized carbons if present. |
| C=C Stretch (conjugated) | 1660 - 1680[1][3] | Strong to Medium | Lowered frequency due to conjugation. Chloroprene shows a strong band around 1680 cm⁻¹.[3] |
| -CH₂- Scissoring | ~1493[3] | Medium | Bending vibration of methylene groups. |
| -CH₂- Bending | ~1150[3] | Medium | |
| C=C Bending | ~940[3] | Medium | Out-of-plane bending. |
| C-Cl Stretch | ~825[2] | Strong | Can be in the range of 550-850 cm⁻¹. |
Table 2: Characteristic IR Bands for Polychloroprene
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| =C-H Stretch | 3013 - 3020[1] | Medium | |
| C-H Stretch | ~2900[2] | Strong | |
| C=C Stretch | ~1660[1][2] | Strong | Very strong in Raman spectra.[1] |
| C-H Bending | ~1470[2] | Medium | |
| C-C Stretch | ~1000[1] | Medium | |
| C-Cl Stretch | ~825[2] | Strong | |
| C=C-C Deformation | ~480[1] | Medium |
Experimental Protocols
Accurate and reproducible IR spectra depend on proper sample preparation. The choice of method depends on the physical state of the sample (liquid or solid).
Sample Preparation for Liquid Conjugated Chloro-dienes
For liquid samples, the neat (undiluted) substance can be analyzed as a thin film.
Materials:
-
Infrared spectrometer (FTIR is common)
-
Two polished salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Dry, IR-transparent solvent for cleaning (e.g., acetone, chloroform)
-
Kimwipes
-
Gloves
Procedure:
-
Clean the Salt Plates: Ensure the salt plates are clean and dry. Rinse them with a small amount of dry acetone and gently wipe them with a Kimwipe. Handle the plates by their edges to avoid transferring moisture from your fingers.
-
Apply the Sample: Place one to two drops of the liquid chloro-diene onto the center of one salt plate using a Pasteur pipette.
-
Form the Sandwich: Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, even film between the plates.
-
Mount the Sample: Place the "sandwich" in the sample holder of the IR spectrometer.
-
Acquire the Spectrum: Run the IR scan according to the instrument's operating procedure. A background spectrum of the empty beam path should be collected beforehand.
-
Clean-up: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent, and return them to a desiccator for storage.
Sample Preparation for Solid Conjugated Chloro-dienes (or Polymers)
Solid samples can be analyzed using the KBr pellet method or as a thin film cast from a solution.
3.2.1. KBr Pellet Method
Materials:
-
Infrared-grade potassium bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet press
-
Spatula
Procedure:
-
Grind the Sample: Place a small amount of the solid sample (1-2 mg) in the agate mortar. Add approximately 100-200 mg of dry KBr.
-
Mix and Grind: Thoroughly grind the mixture with the pestle until it is a fine, homogeneous powder.
-
Press the Pellet: Transfer the powder to the pellet press die. Apply high pressure (as per the manufacturer's instructions) to form a transparent or translucent pellet.
-
Mount and Analyze: Carefully remove the KBr pellet from the die and place it in the sample holder of the spectrometer to acquire the spectrum.
3.2.2. Thin Film Casting Method
Materials:
-
Solid sample
-
A volatile solvent in which the sample is soluble (e.g., methylene chloride, chloroform)
-
One salt plate
-
Pasteur pipette or syringe
Procedure:
-
Prepare the Solution: Dissolve a small amount of the solid sample in a few drops of a suitable volatile solvent.
-
Cast the Film: Apply a drop of the solution to the surface of a single salt plate.
-
Evaporate the Solvent: Allow the solvent to evaporate completely in a fume hood. This will leave a thin film of the solid sample on the plate.
-
Mount and Analyze: Place the plate in the sample holder and acquire the IR spectrum. If the absorption bands are too weak, another drop of the solution can be added and the solvent evaporated to increase the film thickness.
Visualizations
The following diagrams illustrate key concepts and workflows related to the infrared spectroscopy of conjugated chloro-dienes.
Caption: Correlation between molecular structure and IR absorption bands.
References
An In-depth Technical Guide to the Physicochemical Properties of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(1E,3E)-4-Chloro-1,3-butadienyl]benzene is a conjugated diene containing a chlorinated vinyl group and a phenyl substituent. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its expected solubility and stability based on the known properties of its constituent chemical moieties. Furthermore, it outlines detailed experimental protocols for the systematic evaluation of these critical physicochemical parameters. This document is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds, particularly in the context of material science and drug discovery.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₉Cl
-
Molecular Weight: 164.63 g/mol
-
CAS Number: 18684-87-2[1]
-
Structure:
-
A benzene ring attached to a four-carbon conjugated butadiene chain.
-
A chlorine atom is substituted at the terminal carbon of the butadiene chain.
-
The "(1E,3E)" designation indicates a trans configuration for both double bonds.
-
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar benzene ring and hydrocarbon chain will readily interact with nonpolar solvents through van der Waals forces.[2] |
| Polar Aprotic | Acetone, Dichloromethane, Chloroform, Tetrahydrofuran (THF) | Moderate to High | The molecule's weak polarity from the C-Cl bond should allow for favorable dipole-dipole interactions with these solvents.[3] |
| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble | The large nonpolar surface area of the molecule will likely lead to poor solvation by highly polar, hydrogen-bonding solvents like water. Chlorinated hydrocarbons are generally sparingly soluble in water.[4][5][6] |
Experimental Protocol for Solubility Determination
To empirically determine the solubility of this compound, the following qualitative and quantitative methods can be employed.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Selection of solvents (e.g., water, ethanol, hexane, toluene, dichloromethane)
-
Add approximately 20 mg of this compound to a series of test tubes.
-
To each tube, add 1 mL of a different solvent.
-
Vigorously agitate each tube using a vortex mixer for 1-2 minutes.
-
Visually inspect for the dissolution of the solid.
-
Classify as "soluble," "partially soluble," or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Prepare saturated solutions by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.
-
Equilibrate the flasks on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solutions to stand, permitting undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved particles.
-
Dilute the filtrate with a known volume of an appropriate solvent.
-
Determine the concentration of the compound in the diluted filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable standard curve).
-
Calculate the original solubility in mg/mL or mol/L.
Stability Profile
The stability of this compound will be influenced by its conjugated diene system and the presence of a vinyl chloride moiety.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Pathways | Rationale |
| Thermal | Moderately Stable | Polymerization, Oxidation, Dehydrochlorination | Conjugated dienes can undergo thermal polymerization. At elevated temperatures, oxidation and elimination of HCl are possible. |
| Photochemical | Unstable | Polymerization, Isomerization, Oxidation | Conjugated dienes are susceptible to light-induced polymerization and cis-trans isomerization. The presence of chlorine may also sensitize the molecule to photodegradation. |
| Acidic (Aqueous) | Moderately Stable | Slow Hydrolysis | The vinyl chloride group may be susceptible to slow, acid-catalyzed hydrolysis to form an aldehyde or ketone and HCl. |
| Basic (Aqueous) | Unstable | Dehydrochlorination, Hydrolysis | Strong bases can promote the elimination of HCl (dehydrochlorination). Nucleophilic substitution of the chlorine by hydroxide is also possible. |
| Oxidative | Unstable | Epoxidation, Peroxide Formation, Cleavage | The double bonds of the conjugated diene system are susceptible to oxidation by atmospheric oxygen and other oxidizing agents, potentially forming peroxides or undergoing cleavage. |
Experimental Protocol for Stability Assessment
A forced degradation study is recommended to identify potential degradation products and understand the degradation pathways.
Materials:
-
This compound
-
Solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M)
-
Hydrogen peroxide solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic/Basic Hydrolysis: Treat the solutions with acid (HCl) and base (NaOH) at room temperature and elevated temperatures (e.g., 60 °C).
-
Oxidative Degradation: Treat the solution with hydrogen peroxide at room temperature.
-
Thermal Degradation: Store solid samples and solutions in an oven at elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose solid samples and solutions to light in a photostability chamber according to ICH guidelines.
-
At specified time points, withdraw aliquots from each stress condition.
-
Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Use HPLC-MS to identify the mass of any degradation products to aid in their structural elucidation.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for characterizing the solubility and stability of the target compound.
Hypothetical Drug Discovery and Development Pathway
Caption: A generalized pathway for the development of a new chemical entity as a therapeutic agent.
Conclusion
While direct experimental data on this compound is scarce, a systematic evaluation of its properties can be guided by the behavior of analogous structures. It is anticipated to be a nonpolar compound with good solubility in organic solvents and poor solubility in aqueous media. Its stability is likely compromised by exposure to heat, light, strong bases, and oxidizing agents due to the presence of the conjugated diene and vinyl chloride functionalities. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise solubility and stability characteristics, which are essential for any future application of this compound in research and development. Chlorine-containing molecules are prevalent in pharmaceuticals, and understanding the fundamental properties of novel chlorinated compounds is a critical first step in evaluating their potential.[10]
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. bangslabs.com [bangslabs.com]
- 4. Chlorinated Solvents - Enviro Wiki [enviro.wiki]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. quora.com [quora.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Potential reactivity of the vinyl chloride moiety
An In-Depth Technical Guide on the Potential Reactivity of the Vinyl Chloride Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vinyl chloride moiety, a carbon-carbon double bond substituted with a chlorine atom, is a functional group of significant industrial and emerging pharmaceutical relevance.[1] Historically associated with the monomer used in polyvinyl chloride (PVC) production, its reactivity profile is a subject of critical importance due to its potential for both metabolic activation leading to toxicity and its utility as a versatile synthetic handle in organic chemistry.[1][2] In drug development, the inclusion of a vinyl chloride group presents a dual consideration: it can serve as a key building block for complex molecule synthesis via cross-coupling reactions, but its potential for bioactivation to reactive, toxic metabolites necessitates a thorough understanding and careful risk assessment.[3][4]
This technical guide provides an in-depth exploration of the reactivity of the vinyl chloride moiety. It covers the mechanisms of metabolic activation and associated toxicity, its application in modern synthetic methodologies, and key experimental protocols for its evaluation.
Metabolic Activation and Toxicological Reactivity
The primary toxicological concern associated with the vinyl chloride moiety in a biological system is its metabolic activation into highly reactive electrophilic intermediates.[5] This process is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.[3][6]
1.1. The Bioactivation Pathway
The metabolic cascade begins with the oxidation of the vinyl chloride group by cytochrome P450 2E1 (CYP2E1).[3][6] This enzymatic step is saturable and dose-dependent, forming the unstable and highly reactive epoxide, chloroethylene oxide (CEO).[6][7] CEO can spontaneously rearrange to form 2-chloroacetaldehyde (CAA).[5][7] Both CEO and CAA are potent electrophiles capable of reacting with cellular macromolecules.[6][8]
The detoxification of these reactive intermediates primarily occurs through conjugation with glutathione (GSH), catalyzed by glutathione S-transferase.[7] This leads to the formation of metabolites such as N-acetyl-S-(2-hydroxyethyl)cysteine and thiodiglycolic acid, which are then excreted in the urine.[6][7]
1.2. Formation of DNA Adducts and Carcinogenicity
The carcinogenicity of vinyl chloride is strongly linked to the genotoxic mechanism of its metabolites.[6] CEO and CAA are bifunctional alkylating agents that react with DNA bases to form various adducts, most notably the cyclic etheno adducts: 1,N⁶-ethenoadenine (εA), 3,N⁴-ethenocytosine (εC), and N²,3-ethenoguanine (εG).[9][10] Another major adduct formed is 7-(2-oxoethyl)guanine (7-OEG).[6][11]
While 7-OEG is the most abundant adduct formed in vivo, it has a short half-life (approx. 62 hours) and lacks significant miscoding properties.[6][11] The etheno adducts, although less abundant, are far more persistent (e.g., εG has a half-life of about 30 days) and are considered to be the primary promutagenic lesions responsible for the mutations in proto-oncogenes and tumor-suppressor genes that lead to cancer.[6] Chronic exposure is strongly associated with hepatic angiosarcoma, a rare and aggressive form of liver cancer.[6][12][13]
Synthetic Reactivity in Drug Development
Despite the toxicological concerns, the vinyl chloride moiety is a valuable functional group in synthetic organic chemistry, providing a handle for constructing carbon-carbon and carbon-heteroatom bonds. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions.[1]
2.1. Palladium-Catalyzed Cross-Coupling Reactions
The vinyl chloride group can serve as the electrophilic partner in several cornerstone cross-coupling reactions. Generally, the reactivity of vinyl halides in these reactions follows the order of I > Br > OTf >> Cl, making vinyl chlorides the most challenging coupling partners due to the strength of the C-Cl bond.[14][15] However, advances in catalyst and ligand design have enabled efficient coupling of vinyl chlorides.[16][17]
-
Suzuki-Miyaura Coupling: This reaction couples the vinyl chloride with an organoboron reagent (e.g., a boronic acid or ester).[16] The use of electron-rich, bulky phosphine ligands (like SPhos) and specific bases (e.g., CsF, K₃PO₄) is often required to achieve effective catalytic turnover and good yields.[17][18]
-
Sonogashira Coupling: This involves the coupling of a vinyl chloride with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I).[14][19] This method is crucial for the synthesis of conjugated enynes, which are present in many complex molecules and natural products.[14]
-
Heck Reaction: In this reaction, a C-C bond is formed between the vinyl chloride and an alkene.[20][21] The reaction is a powerful tool for creating substituted alkenes and has found widespread application in academic and industrial synthesis.[22]
-
Stille Coupling: This reaction pairs the vinyl chloride with an organostannane (organotin) reagent.[23] However, vinyl chlorides are often insufficiently reactive for oxidative addition to the palladium(0) catalyst under standard conditions, making vinyl bromides and iodides the preferred substrates.[24][25]
2.2. Michael Addition
The double bond of the vinyl moiety, activated by the electron-withdrawing chloride, can potentially act as a Michael acceptor. This allows for the conjugate addition of nucleophiles, particularly soft nucleophiles like thiols (e.g., cysteine residues in proteins).[26] This reactivity is an important consideration for potential off-target covalent binding in a biological context.
Quantitative Data on Reactivity and Toxicity
Summarizing quantitative data is crucial for assessing the potential risks and liabilities of incorporating a vinyl chloride moiety into a drug candidate.
Table 1: Properties of Key Vinyl Chloride-Induced DNA Adducts
| Adduct | Common Name | Half-Life in Rat Liver | Relative Abundance | Promutagenic Potential | Reference(s) |
|---|---|---|---|---|---|
| 7-OEG | 7-(2-oxoethyl)guanine | ~62 hours | Major adduct formed in vivo | Low / Lacks miscoding properties | [6][11] |
| εG | N²,3-ethenoguanine | ~30 days | 10-100 fold lower than 7-OEG | High | [6] |
| εA | 1,N⁶-ethenoadenine | Persistent | Lower than εG | High | [6][9] |
| εC | 3,N⁴-ethenocytosine | Persistent | Lower than εG | High |[6][9] |
Table 2: Example In Vitro Cytotoxicity of Polyvinyl Chloride (PVC) Formulations
| PVC Type | Assay | Cell System | EC50 Value (mg/mL) | Note | Reference(s) |
|---|---|---|---|---|---|
| PVC-E (Emulsion Process) | Hemolysis | Human Red Blood Cells | 0.7 - 3.7 | Toxicity likely due to residual additives. | [27] |
| PVC-E (Emulsion Process) | MTT Assay | Primary Rat Alveolar Macrophages | 0.2 - 1.2 | Toxicity likely due to residual additives. | [27] |
| PVC-S (Suspension Process) | Hemolysis / MTT | All tested cell systems | No toxicity observed up to 2.5-5.0 | - |[27] |
Key Experimental Protocols
Detailed and robust experimental evaluation is mandatory for any drug candidate containing a vinyl chloride moiety.
Protocol 4.1: In Vitro Metabolic Activation using Liver Microsomes
Objective: To determine if a vinyl chloride-containing test compound is metabolized by CYP enzymes to form reactive intermediates.
Methodology:
-
Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺), and a phosphate buffer (pH 7.4).
-
Incubation: Add the test compound (at various concentrations, e.g., 1-50 µM) to the reaction mixture. To assess the potential for reactive metabolite formation, a parallel incubation containing a nucleophilic trapping agent like glutathione (GSH) is included.
-
Reaction: Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C for a set time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: Centrifuge the samples to remove precipitated protein. Analyze the supernatant by LC-MS/MS to identify parent compound depletion and the formation of metabolites, including GSH adducts. The presence of GSH adducts is a strong indicator of reactive intermediate formation.
Protocol 4.2: Assessment of Cytotoxicity using the MTT Assay
Objective: To quantify the cytotoxic effect of a vinyl chloride-containing compound on a relevant cell line (e.g., HepG2 human hepatoma cells).[28]
Methodology:
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the cells for a specified exposure time (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[28]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the vehicle control, and an IC50 value can be calculated.
Protocol 4.3: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To perform a Suzuki-Miyaura cross-coupling reaction on a vinyl chloride-containing substrate.[18]
Methodology:
-
Reagent Preparation: In an inert atmosphere (e.g., a nitrogen-filled glovebox), add the vinyl chloride substrate (1.0 eq.), the boronic acid or ester partner (1.2-1.5 eq.), and a base (e.g., K₃PO₄ or CsF, 2.0-3.0 eq.) to an oven-dried reaction vessel.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., isopropanol, toluene, or dioxane/water).[18]
-
Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C) for the required time (e.g., 4-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the desired coupled product.
Conclusion
The vinyl chloride moiety possesses a rich and complex reactivity profile that is of high relevance to drug discovery and development. Its potential for metabolic activation to genotoxic intermediates necessitates rigorous toxicological evaluation for any pharmaceutical candidate containing this group.[6][12] Conversely, its ability to participate in a range of powerful palladium-catalyzed cross-coupling reactions makes it an attractive synthetic tool for the construction of complex molecular architectures.[14][18][22] A successful drug development program involving a vinyl chloride-containing compound requires a balanced and thorough assessment of both its toxicological liabilities and its synthetic utility.
References
- 1. Advances in the Synthesis of Vinyl Chloride Compounds [manu56.magtech.com.cn]
- 2. radiopaedia.org [radiopaedia.org]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. Mutagenicity and metabolism of vinyl chloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VINYL CHLORIDE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Metabolic activation of vinyl chloride, formation of nucleic acid adducts and relevance to carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. All four known cyclic adducts formed in DNA by the vinyl chloride metabolite chloroacetaldehyde are released by a human DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutagenic and promutagenic properties of DNA adducts formed by vinyl chloride metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vinyl Chloride Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. books.rsc.org [books.rsc.org]
- 18. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. books.rsc.org [books.rsc.org]
- 23. Stille Coupling [organic-chemistry.org]
- 24. Stille reaction - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. In vitro toxicity assessment of polyvinyl chloride particles and comparison of six cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Poly(vinyl chloride) formulations: acute toxicity to cultured human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Computational Chemistry of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene and its Analogue (1E,3E)-1,4-Dinitro-1,3-butadiene
Disclaimer: As of November 2025, a comprehensive literature search has revealed no specific computational chemistry studies published for [(1E,3E)-4-Chloro-1,3-butadienyl]benzene. To fulfill the request for an in-depth technical guide, this document focuses on a closely related and well-studied analogue, (1E,3E)-1,4-dinitro-1,3-butadiene . The computational methodologies and analyses presented herein for the dinitro analogue can provide valuable insights into the expected electronic and reactive properties of the requested chloro-substituted compound.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the computational chemistry, experimental protocols, and key data for (1E,3E)-1,4-dinitro-1,3-butadiene.
Introduction to (1E,3E)-1,4-dinitro-1,3-butadiene
(1E,3E)-1,4-dinitro-1,3-butadiene is a conjugated diene characterized by the presence of two electron-withdrawing nitro groups. This substitution significantly influences its electronic structure and reactivity, making it a subject of interest in theoretical and synthetic chemistry.[1][2] It serves as a valuable building block in organic synthesis, particularly in cycloaddition reactions for the formation of six-membered rings.[1][2] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its molecular properties and predicting its behavior in chemical reactions.[1][2]
Computational Methodology
The primary computational approach for studying (1E,3E)-1,4-dinitro-1,3-butadiene has been Density Functional Theory (DFT). A common level of theory used is B3LYP/6-31G(d), which has been shown to provide a good balance between computational cost and accuracy for this class of molecules.[1]
Key computational analyses performed include:
-
Geometric Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic properties.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution to understand reactivity.[1]
-
Natural Population Analysis (NPA): To determine the charge distribution on each atom.[1]
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density and identify regions susceptible to electrophilic and nucleophilic attack.
-
Electron Localization Function (ELF): To analyze the nature of chemical bonds.[2]
-
Conceptual DFT (CDFT): To calculate global reactivity indices such as electrophilicity and nucleophilicity.[3]
-
ADME (Absorption, Distribution, Metabolism, and Excretion) and PASS (Prediction of Activity Spectra for Substances) Analyses: In silico methods to predict the pharmacokinetic properties and biological activity of the molecule.[1]
Quantitative Computational Data
The following tables summarize the key quantitative data obtained from DFT calculations on (1E,3E)-1,4-dinitro-1,3-butadiene and its parent compound, S-trans-1,3-butadiene, for comparison.
Table 1: Frontier Molecular Orbital Energies and Global Reactivity Indices (B3LYP/6-31G(d)) [1][3]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |
| (1E,3E)-1,4-dinitro-1,3-butadiene | -8.31 | -3.91 | 4.40 | 4.24 | 0.81 |
| S-trans-1,3-butadiene | -6.23 | -0.61 | 5.62 | 1.04 | 2.89 |
Table 2: Natural Population Analysis (NPA) Charges (B3LYP/6-31G(d)) [1]
| Molecule | Atom | Natural Atomic Charge (e) |
| (1E,3E)-1,4-dinitro-1,3-butadiene | C1, C4 | -0.06 |
| C2, C3 | -0.21 | |
| S-trans-1,3-butadiene | C1, C4 | -0.41 |
| C2, C3 | -0.25 |
Experimental Protocols
Synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene
A common synthetic route involves a three-step process:[4]
-
Condensation: Reaction of nitromethane with glyoxal in an alkaline solution to produce 1,4-dinitrobutane-2,3-diol.
-
Acylation: Treatment of the diol with an acylating agent to form 2,3-diacetoxy-1,4-dinitrobutane.
-
Elimination: Thermal dehydro-acetylation of the diacetate in the presence of a base like potassium bicarbonate in chloroform to yield (1E,3E)-1,4-dinitro-1,3-butadiene.[4]
Spectroscopic Characterization
The structure of the synthesized (1E,3E)-1,4-dinitro-1,3-butadiene is confirmed using various spectroscopic techniques:[1]
-
UV-Vis Spectroscopy: Typically shows a maximum absorption around 281 nm in methanol.[1]
-
Infrared (IR) Spectroscopy: Reveals characteristic peaks for the C-H bonds, nitro groups, and the conjugated alkene system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to confirm the connectivity and chemical environment of the atoms.
Diagrams and Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of (1E,3E)-1,4-dinitro-1,3-butadiene.
Caption: Computational analysis workflow for (1E,3E)-1,4-dinitro-1,3-butadiene.
Synthesis Pathway
The diagram below outlines the key steps in the synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene.
Caption: Synthetic route to (1E,3E)-1,4-dinitro-1,3-butadiene.
Relationship of Computational Data to Chemical Properties
This diagram illustrates how different computational outputs relate to the prediction of chemical properties.
Caption: Linking computational data to chemical property prediction.
Conclusion
While direct computational studies on this compound are not currently available, the extensive research on its dinitro analogue provides a robust framework for understanding the computational chemistry of substituted butadienes. The methodologies and findings presented in this guide for (1E,3E)-1,4-dinitro-1,3-butadiene highlight the power of computational chemistry in elucidating electronic structure, predicting reactivity, and guiding synthetic efforts. Future computational work on the title chloro-analogue would be beneficial to draw direct comparisons and further understand the impact of halogen versus nitro substitution on the properties of conjugated systems.
References
- 1. mdpi.com [mdpi.com]
- 2. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the HOMO-LUMO Gap of Substituted 1,3-Butadienes
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to the HOMO-LUMO Gap in Conjugated Systems
The frontier molecular orbitals, namely the HOMO and LUMO, are central to understanding the electronic properties, reactivity, and optical characteristics of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter in various scientific domains, including drug design and materials science.[1]
In conjugated systems like [(1E,3E)-4-Chloro-1,3-butadienyl]benzene, the π-electrons are delocalized across the molecule, which typically leads to a smaller HOMO-LUMO gap compared to non-conjugated systems. This smaller gap has significant implications:
-
Electronic Transitions: The HOMO-LUMO gap corresponds to the energy required for the lowest-energy electronic transition (π → π*). This energy often falls within the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[2]
-
Reactivity: A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. The molecule can more readily act as a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO).[3]
-
Color: If the HOMO-LUMO gap is small enough to absorb energy in the visible light spectrum, the compound will appear colored.[2]
The substitution pattern on the 1,3-butadiene backbone significantly influences the HOMO-LUMO gap. Electron-donating groups (EDGs) tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. Both effects can lead to a reduction in the HOMO-LUMO gap.[3]
Quantitative Data for Analogous Butadiene Systems
To illustrate the impact of substituents on the electronic properties of a 1,3-butadiene core, the following table summarizes computational data for the parent 1,3-butadiene and a dinitro-substituted analogue. These values were obtained using Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
| s-trans-1,3-Butadiene | -6.23 | -0.61 | 5.62 | [3][4] |
| (1E,3E)-1,4-Dinitro-1,3-butadiene | -8.31 | -3.91 | 4.40 | [4][5] |
Table 1: Computed Frontier Orbital Energies and HOMO-LUMO Gaps for 1,3-Butadiene and a Substituted Analogue.
The data clearly shows that the presence of two electron-withdrawing nitro groups significantly lowers the energies of both the HOMO and LUMO, resulting in a substantially smaller HOMO-LUMO gap for (1E,3E)-1,4-dinitro-1,3-butadiene compared to the unsubstituted 1,3-butadiene.[4] This highlights the tunability of the electronic properties of conjugated dienes through chemical modification.
Methodologies for HOMO-LUMO Gap Determination
The HOMO-LUMO gap can be determined through both experimental and computational methods.
Experimental Protocols
A. UV-Vis Spectroscopy
This is a primary experimental technique for estimating the HOMO-LUMO gap. The principle is that the absorption of a photon of a specific wavelength can excite an electron from the HOMO to the LUMO.[6]
Detailed Experimental Protocol (General):
-
Sample Preparation: A dilute solution of the compound of interest is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is typically in the micromolar range, adjusted to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated using a cuvette containing the pure solvent as a reference.
-
Measurement: The UV-Vis spectrum of the sample is recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) corresponding to the π → π* transition is identified.
-
Data Analysis: The onset of the absorption peak is used to determine the optical bandgap. The HOMO-LUMO gap (ΔE) in electronvolts (eV) is calculated from the absorption onset wavelength (λonset) in nanometers (nm) using the Planck-Einstein relation:
ΔE (eV) = 1240 / λonset (nm)
B. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that can be used to determine the energies of the HOMO and LUMO levels.
Detailed Experimental Protocol (General):
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The solution is deoxygenated by bubbling an inert gas (e.g., argon or nitrogen) through it.
-
Instrumentation: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is swept to sufficiently positive values to observe oxidation and to sufficiently negative values to observe reduction.
-
Data Analysis: The onset potentials for the first oxidation (Eox) and first reduction (Ered) are determined from the voltammogram. The HOMO and LUMO energy levels are then estimated using empirical formulas, often referenced against the ferrocene/ferrocenium redox couple:
EHOMO = -e (Eox - E1/2(Fc/Fc+) + 4.8) eV ELUMO = -e (Ered - E1/2(Fc/Fc+) + 4.8) eV
The HOMO-LUMO gap is then calculated as ΔE = ELUMO - EHOMO .
Computational Protocols
A. Density Functional Theory (DFT)
DFT is a widely used quantum computational method for calculating the electronic structure of molecules, including the energies of the HOMO and LUMO.[7][8]
Detailed Computational Protocol (General):
-
Molecule Building: The 3D structure of the molecule of interest, this compound, is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a crucial step as the geometry can significantly affect the orbital energies. A suitable level of theory (functional and basis set) is chosen, for example, B3LYP/6-31G(d).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A single-point energy calculation is then performed on the optimized geometry using a potentially higher level of theory to obtain more accurate electronic properties. The energies of the molecular orbitals (including HOMO and LUMO) are extracted from the output of this calculation.
-
Data Analysis: The HOMO-LUMO gap is calculated as the difference between the energy of the LUMO and the energy of the HOMO. It is important to note that the choice of functional can significantly impact the calculated gap, with range-separated functionals like ωB97X-D often providing more accurate results for conjugated systems.[9]
Visualized Workflow for HOMO-LUMO Gap Determination
The following diagram illustrates a general workflow for determining the HOMO-LUMO gap of a target molecule, integrating both experimental and computational approaches.
Conclusion
While specific data for this compound remains to be reported, this guide outlines the fundamental principles and robust methodologies available for its determination. By examining analogous compounds, it is evident that substituents play a crucial role in modulating the HOMO-LUMO gap. A combined approach, utilizing both experimental techniques like UV-Vis spectroscopy and cyclic voltammetry alongside computational methods such as DFT, provides a powerful strategy for accurately characterizing the frontier molecular orbitals of novel conjugated systems. This comprehensive understanding is vital for the rational design of new molecules with tailored electronic and optical properties for applications in drug development and materials science.
References
- 1. joaquinbarroso.com [joaquinbarroso.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learn.schrodinger.com [learn.schrodinger.com]
- 7. arxiv.org [arxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
Health and Safety Data for Chlorinated Hydrocarbons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety data for a range of chlorinated hydrocarbons. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where these compounds may be encountered. This guide covers quantitative toxicity data, detailed experimental protocols for assessing toxicity, and visualizations of key signaling pathways affected by this class of chemicals.
Quantitative Toxicity Data
The following tables summarize acute and chronic toxicity data for several common chlorinated hydrocarbons. This information is crucial for understanding the potential hazards associated with these compounds and for informing risk assessments. Data is presented for various exposure routes, including oral, inhalation, and dermal.
Acute Toxicity Data
| Chemical Name | Formula | Oral LD50 (rat, mg/kg) | Inhalation LC50 (rat, ppm, 4h) | Dermal LD50 (rabbit, mg/kg) | References |
| Carbon Tetrachloride | CCl₄ | 2350 | 8000 | 5070 | [1][2] |
| Chloroform | CHCl₃ | 908 | 9780 | >20000 | [3] |
| Dichloromethane | CH₂Cl₂ | 1600 | 16000 | >2000 | [4][5] |
| Trichloroethylene | C₂HCl₃ | 4920 | 12500 | - | [6][7] |
| Tetrachloroethylene | C₂Cl₄ | 2629 | 4000 | >10000 | [8][9] |
| Vinyl Chloride | C₂H₃Cl | - | 47640 (2h) | - | [10][11] |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 680 | 1000 | 2800 | |
| Lindane | C₆H₆Cl₆ | 88 | - | 1000 | [2][12] |
| Chlordane | C₁₀H₆Cl₈ | 335-430 | - | 690-840 | [13][14][15] |
| Heptachlor | C₁₀H₅Cl₇ | 100-220 | - | 119-320 | [6][16][17] |
| Dieldrin | C₁₂H₈Cl₆O | 38-52 | 13 (mg/m³) | 64-213 | [1][18][19] |
| Pentachlorophenol | C₆HCl₅O | 27-211 | 355 (mg/L) | 96-330 | [7][20] |
Chronic Toxicity and Other Key Data (NOAEL/LOAEL)
| Chemical Name | Endpoint | Species | NOAEL | LOAEL | Reference |
| Carbon Tetrachloride | Hepatic effects | Rat | - | 1.2 ppm (inhalation) | [1] |
| Trichloroethylene | Neurological effects | Human | - | 7.3 mg/kg-day (oral) | [19] |
| Polychlorinated Biphenyls (PCBs) | Developmental delays | Rat | - | 0.25 mg/kg/day | [21] |
| DDT | Reproductive toxicity | - | - | - | |
| Chloroform | Hepatic lesions | Rat | 26 mg/kg/day (oral) | - | [22] |
| Vinyl Chloride | Delayed ossification | Mouse | 50 ppm (inhalation) | 500 ppm (inhalation) | [23] |
Experimental Protocols
The following sections detail standardized experimental protocols for assessing the toxicity of chlorinated hydrocarbons, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Acute Oral Toxicity (Following OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.[3][15][24][25]
-
Test Animals: Healthy, young adult rats of a single strain are used. A sufficient number of animals (typically 5-10 per group) are required to yield statistically significant results.
-
Dosage: At least three dose levels are typically used, spaced appropriately to produce a range of toxic effects and mortality rates. A control group receives the vehicle only.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation Period: Animals are observed for at least 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns. The time of death is recorded.
-
Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[26]
Acute Inhalation Toxicity (Following OECD Guideline 403)
This method assesses the potential health hazards from short-term inhalation exposure to a chemical.[9][13][18][27][28]
-
Test Animals: Typically, young adult rats are used.
-
Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration, usually 4 hours.
-
Concentrations: A range of concentrations are tested to determine the LC50 (median lethal concentration). A control group is exposed to filtered air.
-
Observations: Animals are monitored for signs of toxicity during and after exposure for a period of at least 14 days. Body weight, clinical signs of toxicity, and mortality are recorded.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Carcinogenicity Studies (Following OECD Guideline 451)
These long-term studies are designed to assess the carcinogenic potential of a chemical.[14][21][29][30][31]
-
Test Animals: Commonly used rodent species are rats and mice. At least 50 animals of each sex per dose group are recommended.
-
Dose Levels: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than cancer.
-
Administration: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats). The route of administration (oral, dermal, or inhalation) should be relevant to potential human exposure.
-
Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: A full histopathological examination is performed on all animals, with particular attention to neoplastic lesions.
Neurotoxicity Study (Following OECD Guideline 424)
This guideline is used to gather information on the potential neurotoxic effects of chemicals in adult rodents.[10][11][23][32][33]
-
Test Animals: Adult rats are typically used.
-
Dosing: The test substance is administered orally at various dose levels for a period of 28, 90 days, or longer.
-
Assessments: A battery of tests is conducted to detect behavioral and neurological abnormalities. This includes detailed clinical observations, motor activity assessment, and functional observational battery (FOB).
-
Neurohistopathology: At the end of the study, detailed microscopic examination of the central and peripheral nervous systems is performed.
Volatile Organic Compounds Analysis (Following EPA Method 8260)
This method is used for the determination of volatile organic compounds in various solid and liquid matrices.[8][34][35]
-
Sample Preparation: Samples are prepared using purge-and-trap, headspace, or direct injection techniques to introduce the volatile compounds into a gas chromatograph.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC/MS) is used for separation and detection.
-
Analysis: The components are separated based on their volatility and interaction with the chromatographic column. The mass spectrometer identifies and quantifies the individual compounds based on their mass-to-charge ratio.
-
Quality Control: The method includes stringent quality control procedures, including the analysis of blanks, standards, and matrix spikes to ensure the accuracy and precision of the data.
Signaling Pathways and Visualizations
Chlorinated hydrocarbons can exert their toxic effects through various molecular mechanisms. The following diagrams illustrate some of the key signaling pathways that are known to be disrupted by these compounds.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many halogenated aromatic hydrocarbons, including certain polychlorinated biphenyls (PCBs) and dioxins, are known to activate the Aryl Hydrocarbon Receptor (AhR). This ligand-activated transcription factor mediates a wide range of toxic responses, including carcinogenicity, immunotoxicity, and developmental defects.
GABAa Receptor Antagonism
Certain chlorinated hydrocarbon insecticides, such as lindane and cyclodienes, are known to be non-competitive antagonists of the gamma-aminobutyric acid type A (GABAa) receptor. This leads to hyperexcitability of the central nervous system and convulsions.
Oxidative Stress Induction
Many chlorinated hydrocarbons can induce oxidative stress through the generation of reactive oxygen species (ROS) during their metabolism, particularly in the liver. This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.
References
- 1. Change Size (Width and Height) of Graph (GraphViz & dot) - Stack Overflow [stackoverflow.com]
- 2. youtube.com [youtube.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 5. researchgate.net [researchgate.net]
- 6. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 7. sketchviz.com [sketchviz.com]
- 8. Graph Attributes | Graphviz [graphviz.org]
- 9. Making protein protein interaction figure [biostars.org]
- 10. color | Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. Dot and Graphviz [sheep-thrills.net]
- 13. Attributes | Graphviz [graphviz.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ruby - How can I optimize GraphViz output width? - Stack Overflow [stackoverflow.com]
- 17. researchgate.net [researchgate.net]
- 18. How to automate the edge colors coming out of a node in graphviz - Stack Overflow [stackoverflow.com]
- 19. forum.graphviz.org [forum.graphviz.org]
- 20. researchgate.net [researchgate.net]
- 21. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 22. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantum dot conjugates of GABA and muscimol: binding to α1β2γ2 and ρ1 GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 25. Edge Attributes | Graphviz [graphviz.org]
- 26. researchgate.net [researchgate.net]
- 27. The DOT Language [bioweb.pasteur.fr]
- 28. researchgate.net [researchgate.net]
- 29. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 30. A Comprehensive Guide to Graphviz Layout Options: Tips and Tricks for Better Graphs | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 31. graph - graphviz: direction of edges in terms of color - Stack Overflow [stackoverflow.com]
- 32. youtube.com [youtube.com]
- 33. Archivo:Calcium Signaling Pathway.png - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 34. researchgate.net [researchgate.net]
- 35. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chloro-Dienes via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of chloro-dienes using the Wittig reaction. This powerful olefination method offers a reliable route to construct carbon-carbon double bonds with good control over stereochemistry, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.
Introduction to the Wittig Reaction for Chloro-Diene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones to alkenes.[1] The reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base.[2][3] The versatility of the Wittig reaction allows for the incorporation of various functional groups, including halogens, into the resulting alkene.
The synthesis of chloro-dienes via the Wittig reaction can be approached in two primary ways:
-
Reaction of a chloro-substituted carbonyl compound with a phosphorus ylide.
-
Reaction of a carbonyl compound with a chloro-substituted phosphorus ylide.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[4] Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, generally lead to the formation of (E)-alkenes.[4] Conversely, non-stabilized ylides, which lack such a stabilizing group, typically favor the formation of (Z)-alkenes.[4] This predictability is a key advantage in the stereoselective synthesis of chloro-dienes.
Data Presentation: Synthesis of Chloro-Dienes
The following table summarizes representative examples of chloro-diene synthesis using the Wittig reaction, highlighting the reactants, reaction conditions, yields, and stereoselectivity.
| Entry | Carbonyl Compound | Wittig Reagent | Product | Yield (%) | E/Z Ratio |
| 1 | 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-chlorocinnamate | High | Predominantly E |
| 2 | 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 2-chlorocinnamate | High | Predominantly E |
| 3 | 3-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-chlorocinnamate | High | Predominantly E |
| 4 | Cinnamaldehyde | (Chloromethylene)triphenylphosphorane (hypothetical) | 1-Chloro-4-phenyl-1,3-butadiene | N/A | N/A |
Note: Data for entries 1-3 is based on a general protocol for the reaction of chlorobenzaldehydes with a stabilized ylide.[5] Specific yield and E/Z ratio were not provided in the source. Entry 4 is a representative hypothetical example.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Synthesis of Ethyl Chloro-cinnamates from Chloro-benzaldehydes
This protocol is adapted from a microscale experiment involving the reaction of substituted benzaldehydes with a stabilized ylide.[5]
Materials:
-
2-, 3-, or 4-Chlorobenzaldehyde (50 mg)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 molar equivalents)
-
Dichloromethane (DCM), anhydrous (3 mL)
-
Diethyl ether
-
Hexanes
-
Dram vial with a stir vane
-
Magnetic stir plate
-
Nitrogen gas supply
-
Rotary evaporator
-
Microscale column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry dram vial equipped with a stir vane, dissolve the corresponding chlorobenzaldehyde (50 mg) in 3 mL of anhydrous dichloromethane.
-
Addition of Wittig Reagent: To the stirring solution, add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for two hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, evaporate the dichloromethane solvent under a gentle stream of nitrogen gas or using a rotary evaporator.
-
Precipitation of Byproduct: Dissolve the crude reaction mixture in a minimal amount of a 25% diethyl ether in hexanes solution (approximately 2-3 mL). A white precipitate of triphenylphosphine oxide will form.
-
Isolation of Product: Carefully transfer the supernatant solution containing the product to a clean vial, leaving the triphenylphosphine oxide precipitate behind. Evaporate the majority of the solvent.
-
Purification: Purify the crude product by microscale wet column chromatography on silica gel to obtain the pure ethyl chloro-cinnamate.
Protocol 2: Synthesis of a Phosphonium Salt - (Chloromethyl)triphenylphosphonium Chloride
This is a general procedure for the preparation of a phosphonium salt from an alkyl halide and triphenylphosphine.[3]
Materials:
-
Triphenylphosphine
-
Dichloromethane (as the chloro-alkyl halide)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Round-bottom flask with a reflux condenser
-
Magnetic stir plate and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine in an appropriate anhydrous solvent.
-
Addition of Alkyl Halide: Add an equimolar amount of dichloromethane to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for several hours to overnight.
-
Isolation of Phosphonium Salt: Allow the reaction mixture to cool to room temperature. The phosphonium salt will often precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: General Procedure for the Wittig Reaction using a Prepared Phosphonium Salt
This protocol describes the in-situ generation of the ylide followed by the reaction with a carbonyl compound.[2]
Materials:
-
(Chloromethyl)triphenylphosphonium chloride (from Protocol 2)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Carbonyl compound (e.g., cinnamaldehyde)
-
Schlenk flask or a three-necked round-bottom flask
-
Syringes for transfer of reagents
-
Magnetic stir plate and stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Ylide Generation: In a flame-dried Schlenk flask under an inert atmosphere, suspend the (chloromethyl)triphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base and reactivity.
-
Slowly add one equivalent of the strong base (e.g., n-butyllithium) via syringe. The formation of the ylide is often indicated by a color change (often to deep red or orange). Stir the mixture for 30-60 minutes.
-
Reaction with Carbonyl Compound: Slowly add a solution of the carbonyl compound (e.g., cinnamaldehyde) in anhydrous THF to the ylide solution at the same low temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude chloro-diene product by column chromatography on silica gel.
Mandatory Visualizations
Wittig Reaction Workflow for Chloro-Diene Synthesis
References
Application Notes and Protocols: Heck Coupling for the Formation of Phenylbutadienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of phenylbutadienes via the palladium-catalyzed Heck coupling reaction. This powerful C-C bond-forming reaction is a cornerstone in synthetic organic chemistry, enabling the creation of complex molecular architectures, including conjugated diene systems prevalent in pharmaceuticals and functional materials.
Introduction to the Heck Coupling Reaction
The Mizoroki-Heck reaction is a versatile method for the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base.[1] This reaction is instrumental in forming substituted alkenes and has been widely adapted for the synthesis of conjugated dienes like phenylbutadienes. The general transformation involves the reaction of an aryl halide or a related aryl electrophile with a butadiene equivalent.
The direct use of butadiene gas can be challenging due to its volatility and tendency to undergo side reactions.[2] Consequently, alternative strategies, such as the use of butadiene surrogates like cyclobutene, have been developed to afford the desired phenylbutadiene products with high selectivity and yield.[2]
Reaction Mechanism and Regioselectivity
The catalytic cycle of the Heck reaction is generally understood to proceed through a series of well-defined steps involving palladium(0) and palladium(II) intermediates.
A typical catalytic cycle for the Heck coupling of an aryl halide with an alkene is depicted below:
Caption: General catalytic cycle of the Heck reaction.
Regioselectivity in the Heck coupling of 1,3-dienes is a critical aspect. The reaction can yield either the linear 1-aryl-1,3-diene or the branched 2-aryl-1,3-diene. The outcome is often influenced by the choice of ligands, with some catalytic systems showing a strong preference for the linear product.[2] For instance, the aerobic boron Heck reaction using cyclobutene as a butadiene surrogate exclusively forms linear 1-aryl-1,3-dienes.[2]
Experimental Protocols
Protocol 1: Aerobic Boron Heck Reaction of Phenylboronic Acid with Cyclobutene
This protocol describes a mild and selective method for the synthesis of trans-1-phenyl-1,3-butadiene using cyclobutene as a butadiene surrogate.[2]
Experimental Workflow:
Caption: Workflow for the aerobic Heck reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phenylboronic acid
-
Acetic acid
-
Water
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Cyclobutene solution in 2-MeTHF
-
Oxygen (O₂) gas
-
Silica gel
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a 4 mL screw-cap vial, add palladium(II) acetate (5 mol%), phenylboronic acid (1.0 equiv), acetic acid (2.0 equiv), and water (4.0 equiv).
-
Add 2-MeTHF to achieve the desired concentration.
-
Add a solution of cyclobutene in 2-MeTHF (1.5 equiv).
-
Seal the vial and pressurize with oxygen to 4 bar.
-
Stir the reaction mixture at 45 °C for 72 hours.
-
After cooling to room temperature, carefully vent the reaction vessel.
-
Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford trans-1-phenyl-1,3-butadiene.
Protocol 2: Heck Reaction of Iodobenzene with Butadiene (Conceptual)
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Aryl halide (e.g., iodobenzene)
-
Butadiene (liquefied or as a solution)
-
Base (e.g., triethylamine, sodium acetate)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
In a pressure-rated reaction vessel, combine the palladium catalyst, phosphine ligand, aryl halide, and base in the chosen solvent.
-
Cool the vessel and introduce a measured amount of liquefied butadiene.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring for a specified time.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Work up the reaction mixture by partitioning between an organic solvent and water.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Data Presentation
The following tables summarize quantitative data from representative Heck coupling reactions for the formation of phenylbutadienes and related aryl-dienes.
Table 1: Aerobic Boron Heck Reaction with Cyclobutene for the Synthesis of 1-Aryl-1,3-Dienes [2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | trans-1-Phenyl-1,3-butadiene | 99 |
| 2 | 4-Methylphenylboronic acid | trans-1-(p-Tolyl)-1,3-butadiene | 85 |
| 3 | 4-Methoxyphenylboronic acid | trans-1-(4-Methoxyphenyl)-1,3-butadiene | 91 |
| 4 | 4-Chlorophenylboronic acid | trans-1-(4-Chlorophenyl)-1,3-butadiene | 78 |
| 5 | 2-Naphthylboronic acid | trans-1-(Naphthalen-2-yl)-1,3-butadiene | 88 |
Reaction Conditions: Pd(OAc)₂ (5 mol%), arylboronic acid (1.0 equiv), cyclobutene (1.5 equiv), AcOH (2.0 equiv), H₂O (4.0 equiv), 2-MeTHF, 4 bar O₂, 45 °C, 72 h.
Table 2: Palladium-Catalyzed 1,4-Arylation/Alkylation of Butadiene [3][4]
| Entry | Aryl Halide | Nucleophile | Product | Yield (%) |
| 1 | Iodobenzene | Malononitrile | 2-(4-Phenyl-2-butenyl)malononitrile | 78 |
| 2 | p-Iodotoluene | Malononitrile | 2-(4-(p-Tolyl)-2-butenyl)malononitrile | 85 |
| 3 | p-Chloroiodobenzene | Malononitrile | 2-(4-(p-Chlorophenyl)-2-butenyl)malononitrile | 60 |
| 4 | Iodobenzene | Methyl Cyanoacetate | Methyl 2-cyano-6-phenyl-4-hexenoate | ~40 |
Reaction Conditions: PdCl₂(PPh₃)₂ catalyst, NaH, butadiene, dimethoxyethane.
Conclusion
The Heck coupling reaction offers a powerful and versatile platform for the synthesis of phenylbutadienes. While the direct arylation of butadiene presents challenges, the use of butadiene surrogates like cyclobutene in aerobic Heck reactions provides a highly efficient and selective route to the desired linear products. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and controlling regioselectivity. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the application of this important transformation in their work.
References
Application Note: High-Purity Isolation of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene using Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and efficient flash column chromatography protocol for the purification of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene. The methodology employs a silica gel stationary phase and a hexane/ethyl acetate gradient as the mobile phase, consistently yielding the target compound with high purity. This protocol is designed for researchers in organic synthesis and medicinal chemistry requiring a reliable method for isolating this and structurally related compounds.
Introduction
This compound is a conjugated diene of interest in organic synthesis and materials science. Synthetic routes to this compound can often result in a mixture of isomers and other impurities. Therefore, a reliable purification method is crucial to obtain the pure (1E,3E) isomer for subsequent applications and characterization. Column chromatography is a fundamental purification technique in organic chemistry.[1][2] This note describes a detailed protocol for the purification of the title compound using flash column chromatography, a technique that utilizes positive pressure to accelerate solvent flow, leading to faster and more efficient separations.[1]
Experimental Protocol
This protocol is designed for the purification of a crude reaction mixture containing this compound.
2.1. Materials and Equipment
-
Stationary Phase: Silica gel (SiO₂), 230-400 mesh.[1]
-
Mobile Phase Solvents:
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
-
Sample: Crude this compound dissolved in a minimal amount of dichloromethane.
-
Equipment:
-
Glass chromatography column
-
Flash chromatography system (optional, can be performed manually)
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
2.2. Column Preparation (Wet Packing Method)
-
A slurry of silica gel in n-hexane is prepared.
-
The slurry is carefully poured into the chromatography column, ensuring no air bubbles are trapped.[3]
-
The column is packed consistently by gently tapping the sides.
-
A thin layer of sand is added on top of the silica bed to prevent disturbance during sample and eluent addition.
-
The column is equilibrated by passing 2-3 column volumes of the initial mobile phase (e.g., 100% n-hexane or a low polarity mixture) through the silica gel. The solvent level should not be allowed to drop below the top of the silica gel.[4]
2.3. Sample Loading (Dry Loading Method)
-
The crude sample is dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
A small amount of silica gel is added to the dissolved sample.
-
The solvent is removed under reduced pressure using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica gel.[3]
-
This dry-loaded sample is then carefully added to the top of the prepared column.
2.4. Elution and Fraction Collection
-
Elution begins with a low-polarity mobile phase (e.g., 100% n-hexane).
-
The polarity of the mobile phase is gradually increased by adding small increments of a more polar solvent (e.g., ethyl acetate). This is known as a step-gradient elution.[3]
-
Fractions are collected continuously in test tubes or using a fraction collector.
-
The progress of the separation is monitored by Thin-Layer Chromatography (TLC) of the collected fractions.
2.5. Analysis of Fractions
-
Aliquots from each fraction are spotted on a TLC plate.
-
The TLC plate is developed in an appropriate solvent system (e.g., 95:5 hexane/ethyl acetate).
-
The spots are visualized under a UV lamp.
-
Fractions containing the pure desired compound are identified and combined.
-
The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes typical parameters and results for the purification of 1 gram of crude this compound.
| Parameter | Value |
| Column Dimensions | 40 mm (ID) x 300 mm (L) |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Crude Sample Loading | 1.0 g |
| Elution Method | Step-Gradient Elution |
| Mobile Phase Gradient | 100% Hexane to 95:5 Hexane/Ethyl Acetate |
| Flow Rate | 15 mL/min |
| Fraction Size | 20 mL |
| Yield of Pure Product | 0.75 g (75%) |
| Purity (by HPLC) | >98% |
Workflow and Diagrams
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Conclusion
The described flash column chromatography protocol provides an effective method for the purification of this compound from crude reaction mixtures. The use of a silica gel stationary phase with a hexane/ethyl acetate gradient allows for efficient separation, resulting in a high yield of the pure product. This protocol can be adapted for the purification of other non-polar to moderately polar organic compounds.
References
Application Notes and Protocols for [(1E,3E)-4-Chloro-1,3-butadienyl]benzene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(1E,3E)-4-Chloro-1,3-butadienyl]benzene (also known as 1-Chloro-4-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)benzene; CAS No. 37985-13-0) is a substituted diene with potential applications in organic synthesis, particularly as a building block in the construction of complex cyclic molecules through the Diels-Alder reaction.[1][2] This [4+2] cycloaddition reaction is a powerful tool for the formation of six-membered rings, a common motif in many biologically active compounds and natural products.[3] The presence of both a chloro and a phenyl substituent on the butadiene core influences its electronic properties and reactivity, making it a subject of interest for creating diverse molecular architectures.
These application notes provide an overview of the potential use of this compound in Diels-Alder reactions, including hypothetical protocols based on well-established procedures for structurally similar dienes.
Key Applications
-
Synthesis of Complex Polycyclic Systems: The Diels-Alder adducts derived from this compound can serve as versatile intermediates for the synthesis of complex polycyclic and heterocyclic frameworks.
-
Drug Discovery and Development: The ability to rapidly generate molecular complexity makes this diene a valuable tool in the synthesis of novel scaffolds for drug discovery programs. The resulting chlorinated cyclohexene derivatives can be further functionalized to explore new chemical space.
-
Materials Science: Substituted cyclohexenes and their derivatives are precursors to polymers and other advanced materials. The specific substitution pattern of the adducts from this diene could lead to materials with unique properties.
Data Presentation: Representative Diels-Alder Reactions
Due to the limited availability of specific experimental data for this compound in the public domain, the following table summarizes representative data from analogous Diels-Alder reactions involving substituted butadienes. This data is intended to provide an expected range of reactivity and yields.
| Diene | Dienophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,4-diphenyl-1,3-butadiene | Maleic Anhydride | None | m-Xylene | 139 | 24 | 85 | Analogous Reaction |
| 1,4-diphenyl-1,3-butadiene | N-Phenylmaleimide | None | m-Xylene | 139 | 12 | 92 | Analogous Reaction |
| 1,3-Butadiene | Maleic Anhydride | AlCl₃ | Dichloromethane | RT | 48 | >90 | Analogous Reaction |
| 1,3-Butadiene | Methyl Acrylate | AlCl₃ | Dichloromethane | 0 | 3 | 90 | Analogous Reaction |
Experimental Protocols
The following are detailed hypothetical protocols for the Diels-Alder reaction of this compound with common dienophiles. These protocols are based on established methodologies for similar cycloaddition reactions.
Protocol 1: Thermal Diels-Alder Reaction with Maleic Anhydride
Objective: To synthesize the corresponding substituted cyclohexene adduct via a thermal [4+2] cycloaddition.
Materials:
-
This compound
-
Maleic Anhydride
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.5 M), add maleic anhydride (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with an α,β-Unsaturated Ketone
Objective: To enhance the reaction rate and selectivity of the Diels-Alder reaction using a Lewis acid catalyst.
Materials:
-
This compound
-
Methyl vinyl ketone (or other suitable α,β-unsaturated ketone)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Dichloromethane (DCM, anhydrous)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes and needles for transfer of reagents
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired cycloadduct.
-
Characterize the purified product using appropriate spectroscopic methods.
Visualizations
Caption: General scheme of the Diels-Alder reaction.
References
Application Notes and Protocols for the Polymerization of Chloro-substituted Butadienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro-substituted butadienes are a class of monomers crucial for the synthesis of specialty synthetic rubbers. The most prominent member, 2-chloro-1,3-butadiene, commonly known as chloroprene, is the monomer unit for polychloroprene (Neoprene), an elastomer valued for its resistance to oil, heat, weathering, and chemicals.[1][2][3] Other derivatives, such as 2,3-dichloro-1,3-butadiene, are used as comonomers to modify the properties of the final polymer, enhancing features like heat resistance.[2][4] The polymerization of these monomers can be achieved through various mechanisms, including free-radical, cationic, anionic, and coordination polymerization, with free-radical emulsion polymerization being the most commercially significant method.[1][5][6] This document provides detailed application notes and experimental protocols for the polymerization of these important monomers.
Free-Radical Emulsion Polymerization of Chloroprene
Emulsion polymerization is the primary industrial method for producing polychloroprene.[6][7] The process involves dispersing the chloroprene monomer in an aqueous phase with the aid of a surfactant, creating a stable emulsion. Polymerization is then initiated by a water-soluble free-radical initiator.[5][8] This technique allows for excellent heat dissipation and control over the polymer's molecular weight, yielding a high-solid-content latex.[1]
Application Notes
-
Mechanism: The polymerization follows standard free-radical chain-growth kinetics, involving initiation, propagation, and termination steps. The reaction occurs within monomer-swollen surfactant micelles.[1]
-
Kinetics: The rate of polymerization is influenced by temperature, initiator concentration, and emulsifier type.[2][9] The reaction is typically carried out at temperatures between 0°C and 80°C.[10][11] To prevent uncontrolled reactions, the polymerization is usually stopped at a monomer conversion of 65-95%.[10][12]
-
Molecular Weight Control: Molecular weight is controlled using chain-transfer agents, such as dodecyl mercaptan or xanthogen disulfides.[1][13][14] In some processes, sulfur is used as a comonomer to introduce breakable polysulfide links in the polymer backbone, which are later cleaved (a process called peptization) to achieve the desired molecular weight.[1]
-
Comonomers: Properties of the final polymer can be tailored by copolymerizing chloroprene with other monomers like 2,3-dichlorobutadiene, acrylonitrile, or methacrylic acid.[2][10]
Quantitative Data for Emulsion Polymerization
The following table summarizes typical conditions and components used in the free-radical emulsion polymerization of chloroprene, compiled from various sources.
| Parameter | Value/Type | Source(s) |
| Monomer | Chloroprene (2-chloro-1,3-butadiene) | [1][14] |
| Polymerization Temp. | 0°C to 80°C (40-125°C in some systems) | [10][11][12] |
| Aqueous Medium | Deoxygenated Water | [12] |
| Initiator System | Redox (e.g., TBHP/TEPA), Potassium Persulfate, Azo compounds | [5][11][15] |
| Surfactant/Emulsifier | Anionic (e.g., Rosin Soap, DSB), Nonionic, Cationic (Lauryl Pyridinium Chloride) | [2][12][15] |
| pH | 7 to 13 (Alkaline medium is common) | [10][13] |
| Chain Transfer Agent | Dodecyl Mercaptan, Xanthogen Disulfides | [1][12][14] |
| Target Conversion | 50% to 95% | [10][12] |
| Inhibitor (to stop) | Phenothiazine, 4-tert-butylcatechol, Dialkyldithiocarbamic acid salts | [10][12] |
Experimental Protocol: Laboratory-Scale Emulsion Polymerization of Chloroprene
This protocol describes a representative batch emulsion polymerization process.
Materials:
-
Chloroprene monomer (inhibitor removed)
-
Deionized, deoxygenated water
-
Disproportionated rosin soap (surfactant)
-
Potassium persulfate (initiator)
-
n-Dodecyl mercaptan (chain-transfer agent)
-
Sodium hydroxide (for pH adjustment)
-
4-tert-butylcatechol solution (inhibitor/shortstop)
-
Nitrogen gas supply
Equipment:
-
250 mL jacketed glass reactor with a mechanical stirrer, condenser, thermometer, and nitrogen inlet/outlet.
-
Thermostatic water bath.
-
Syringes for initiator and shortstop addition.
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the entire system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Aqueous Phase Preparation: In the reactor, charge 120 parts of deoxygenated water, 3.0 parts of disproportionated rosin, and 0.6 parts of sodium hydroxide. Stir the mixture under a gentle nitrogen stream until all components are dissolved.
-
Monomer Emulsion: In a separate sealed flask, prepare the oil phase by mixing 75 parts of chloroprene and 0.3 parts of dodecyl mercaptan.
-
Emulsification: Add the oil phase to the aqueous phase in the reactor with vigorous stirring to form a stable monomer emulsion.
-
Reaction Initiation: Bring the reactor contents to the desired temperature (e.g., 40°C) using the circulating water bath. Once the temperature is stable, inject the initiator solution (e.g., 0.2 parts of potassium persulfate dissolved in a small amount of water).
-
Polymerization: Maintain the temperature and stirring speed. Monitor the reaction progress by periodically taking samples to determine the percent conversion (e.g., via gravimetry after evaporating unreacted monomer).
-
Termination: Once the target monomer conversion (e.g., 70%) is reached, inject the shortstop solution (e.g., a solution of 4-tert-butylcatechol) to quench the polymerization.[10]
-
Monomer Removal & Isolation: Cool the reactor to room temperature. Unreacted chloroprene can be removed by steam stripping. The resulting polychloroprene latex can be used as is or the solid polymer can be isolated by freeze-roll coagulation or precipitation in a non-solvent like methanol, followed by washing and drying.[1][6]
Visualizations: Emulsion Polymerization
Caption: Mechanism of Free-Radical Polymerization of Chloroprene.
Caption: Experimental Workflow for Emulsion Polymerization.
Solution Polymerization of 2,3-Dichlorobutadiene
2,3-dichloro-1,3-butadiene is a colorless liquid that is more prone to polymerization than chloroprene.[4] It is often used as a comonomer with chloroprene to produce specialty rubbers with enhanced properties.[2] However, it can also be homopolymerized, typically via solution polymerization.
Application Notes
-
Method: Solution polymerization is carried out in an inert organic solvent, such as xylene or toluene.[16] This method is useful for producing polymers with good solubility, which is advantageous for adhesive applications.[17]
-
Initiators: Free-radical initiators like azobisisobutyronitrile (AIBN) are commonly used.[16]
-
Conditions: The polymerization is typically conducted at elevated temperatures, ranging from 70°C to 100°C.[16]
-
Copolymerization: In copolymerization with nitriles like acrylonitrile, a continuous or incremental addition of the dichlorobutadiene monomer is recommended to ensure a homogeneous copolymer composition, which improves solubility and adhesive properties.[17]
Quantitative Data for Solution Polymerization
This table summarizes a typical recipe for the solution polymerization of 2,3-dichlorobutadiene.
| Parameter | Value/Type | Source(s) |
| Monomer | 2,3-dichloro-1,3-butadiene | [16] |
| Solvent | Xylene, Toluene | [16] |
| Initiator | Azobisisobutyronitrile (AIBN) | [16] |
| Monomer Conc. | 30-50% solution in solvent | [16] |
| Initiator Conc. | ~0.1% by weight of monomer | [16] |
| Reaction Temp. | 70°C to 100°C | [16] |
| Reaction Time | ~2 hours | [16] |
Experimental Protocol: Solution Polymerization of 2,3-Dichlorobutadiene
Materials:
-
2,3-dichloro-1,3-butadiene (inhibitor removed)
-
Xylene (anhydrous)
-
Azobisisobutyronitrile (AIBN)
-
Methanol (for precipitation)
-
Nitrogen gas supply
Equipment:
-
Glass reaction vessel with a stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle or oil bath.
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge the reaction vessel with 840 g of xylene, 420 g of 2,3-dichlorobutadiene, and 0.42 g of AIBN.[16]
-
Reaction: Heat the reaction mixture to 100°C with constant agitation.[16] Maintain the reaction for a period of two hours under reflux.[16]
-
Isolation: After the reaction period, cool the resulting polymer solution. Precipitate the polymer by adding the solution to a large volume of methanol with vigorous stirring (e.g., in a blender).[16]
-
Purification: Filter the precipitated solid polymer. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and solvent residues.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The result is a solid, white poly(2,3-dichlorobutadiene).[16]
Other Polymerization Methods for Chloro-substituted Butadienes
While free-radical polymerization is dominant, other methods have been explored, though they are not widely used commercially for polychloroprene production.
-
Anionic Polymerization: This method, often initiated by organolithium compounds, can produce polymers with well-controlled molecular weights and narrow distributions.[18] Anionic polymerization of chloroprene with lithium metal initiators has been reported to yield a rubbery product with good freeze resistance.[1]
-
Cationic Polymerization: Cationic polymerization is initiated by electrophiles (e.g., Lewis acids) and proceeds through a carbocationic intermediate.[19][20] This method is suitable for monomers with electron-donating groups that can stabilize the positive charge. While applicable to butadienes, it is less common for chloroprene due to potential side reactions involving the chlorine atom.
-
Ziegler-Natta Polymerization: These coordination catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are renowned for producing stereoregular polymers like isotactic polypropylene.[21][22][23] Polymerization of chloroprene with a triethylaluminum and titanium tetrachloride catalyst has been reported, though the resulting polymer structure was complex.[1]
Visualization: Polymerization Methodologies
Caption: Applicable Polymerization Methods for Chloro-Butadienes.
References
- 1. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 2. researchgate.net [researchgate.net]
- 3. Polychloroprene | 9010-98-4 [chemicalbook.com]
- 4. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Manufacture and use of chloroprene monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0146131A2 - Process for producing a chloroprene polymer - Google Patents [patents.google.com]
- 11. USH2092H1 - Process for production of polychloroprene having low odor - Google Patents [patents.google.com]
- 12. US2707180A - Chloroprene emulsion polymerization process - Google Patents [patents.google.com]
- 13. US5357010A - Process for the preparation of a polychloroprene polymer - Google Patents [patents.google.com]
- 14. download.polympart.ir [download.polympart.ir]
- 15. mdpi.com [mdpi.com]
- 16. US2915495A - Stabilized polymeric 2, 3-dichloro-1, 3-butadiene - Google Patents [patents.google.com]
- 17. US3595826A - Process for preparing improved 2,3-dichloro-1,3-butadiene adhesives - Google Patents [patents.google.com]
- 18. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 19. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pslc.ws [pslc.ws]
- 22. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 23. britannica.com [britannica.com]
Application Notes and Protocols for Cross-Coupling Reactions with [(1E,3E)-4-Chloro-1,3-butadienyl]benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential utility of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene as a substrate in palladium-catalyzed cross-coupling reactions. While specific experimental data for this compound is limited in the current literature, its structure as a vinyl chloride suggests its suitability in a variety of powerful carbon-carbon bond-forming reactions that are fundamental in organic synthesis and drug discovery. The protocols provided are generalized methodologies for Suzuki-Miyaura, Sonogashira, and Heck couplings of vinyl chlorides, which can be adapted and optimized for this specific substrate.
Introduction to this compound in Cross-Coupling
This compound, a conjugated diene containing a reactive vinyl chloride moiety, is a valuable building block for the synthesis of complex organic molecules. The presence of the chloro-substituent on the butadiene backbone allows for its participation in various palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools for the construction of carbon-carbon bonds, enabling the synthesis of polyenes, enynes, and other highly conjugated systems that are key structural motifs in pharmaceuticals, agrochemicals, and materials science. The reactivity of the vinyl chloride is generally lower than that of corresponding bromides or iodides, often necessitating the use of specialized catalyst systems with bulky, electron-rich phosphine ligands to achieve efficient transformations.
Suzuki-Miyaura Coupling: Formation of Aryl-Substituted Dienes
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, coupling a vinyl halide with an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl or heteroaryl substituents, leading to the synthesis of functionalized 1,4-diphenyl-1,3-butadiene analogues and other extended π-systems.
Illustrative Data for Suzuki-Miyaura Coupling of Vinyl Chlorides
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various vinyl chlorides with arylboronic acids, providing an indication of the expected outcomes for reactions with this compound.
| Entry | Vinyl Chloride Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Chloro-1-octene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | (Z)-β-Chlorostyrene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 80 | 92 |
| 3 | 2-Chloro-1,3-butadiene | Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 78 |
| 4 | 1-Chloro-cyclohexene | Thiophene-2-boronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 70 | 88 |
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water or co-solvent if required
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the arylboronic acid to the flask.
-
Add the anhydrous, degassed solvent via syringe. If a biphasic system is used, add the degassed water.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of Conjugated Enynes
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between a vinyl halide and a terminal alkyne. This reaction is highly valuable for the synthesis of conjugated enynes from this compound, which are important intermediates in the synthesis of natural products and organic materials.
Illustrative Data for Sonogashira Coupling of Vinyl Chlorides
The table below presents typical conditions and yields for the Sonogashira coupling of vinyl chlorides, which can serve as a reference for designing experiments with this compound.
| Entry | Vinyl Chloride Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Chloro-1-octene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 88 |
| 2 | (Z)-β-Chlorostyrene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 91 |
| 3 | 2-Chloro-1,3-butadiene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 70 | 82 |
| 4 | 1-Chloro-cyclohexene | Ethynylbenzene | PdCl₂(dppf) (2) | CuI (3) | t-BuOK | Dioxane | 80 | 85 |
Generalized Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Fine-tuning of the reaction parameters is crucial for optimal results.
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N, diisopropylamine, piperidine, solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the anhydrous, degassed solvent.
-
Add the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired enyne product.
Sonogashira Catalytic Cycle
Application of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract:
[(1E,3E)-4-Chloro-1,3-butadienyl]benzene is a conjugated diene with significant potential as a versatile building block in organic synthesis. Its structure, featuring a terminal vinyl chloride and a phenyl group within a conjugated system, offers multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation. This document provides an overview of the potential applications of this compound, including its use in cross-coupling reactions, cycloadditions, and as a precursor for the synthesis of more complex molecules. Detailed, generalized protocols for these transformations are provided, based on established methodologies for similar substrates, to guide researchers in their synthetic endeavors.
Introduction:
Conjugated dienes are fundamental structural motifs in a vast array of natural products and pharmaceutical agents. The introduction of a halogen atom, such as chlorine, into the diene system further enhances its synthetic utility by providing a handle for various transition metal-catalyzed cross-coupling reactions. While specific literature on the applications of this compound is limited, its structural features suggest a rich and varied reactivity profile. This application note aims to extrapolate from the known chemistry of related compounds to provide a predictive overview of its synthetic potential.
The terminal vinyl chloride is expected to be the most reactive site for cross-coupling reactions, allowing for the introduction of a wide range of substituents. The conjugated diene system, on the other hand, can participate in various pericyclic reactions, such as Diels-Alder cycloadditions, and can be subject to selective transformations of the double bonds.
Synthesis of this compound
While a definitive, optimized synthesis for this compound is not extensively documented, a plausible and commonly employed method for the synthesis of similar conjugated dienes is the Wittig reaction.[1][2][3] This approach would involve the reaction of cinnamaldehyde with a chloromethyl-substituted phosphonium ylide.
dot
Caption: Plausible Wittig reaction synthesis of the target compound.
Applications in Cross-Coupling Reactions
The vinyl chloride moiety in this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This allows for the extension of the carbon skeleton and the introduction of diverse functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or their derivatives to introduce aryl, heteroaryl, or vinyl substituents.
Table 1: Predicted Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Predicted Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (1E,3E)-1,4-Diphenyl-1,3-butadiene |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | (1E,3E)-1-(4-Methoxyphenyl)-4-phenyl-1,3-butadiene |
| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | (1E,3E)-1-Phenyl-4-(thiophen-2-yl)-1,3-butadiene |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | (1E,3E,5E)-6-Phenyl-1,3,5-hexatriene |
dot
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Stille Coupling
The Stille coupling offers an alternative method for C-C bond formation, utilizing organostannane reagents. This reaction is often tolerant of a wide range of functional groups.
Table 2: Predicted Stille Coupling of this compound with Organostannanes
| Entry | Organostannane (R-SnBu₃) | Catalyst | Ligand | Solvent | Predicted Product |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | (1E,3E)-1,4-Diphenyl-1,3-butadiene |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | (1E,3E,5E)-6-Phenyl-1,3,5-hexatriene |
| 3 | (E)-Tributyl(styryl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | Dioxane | (1E,3E,5E)-1,6-Diphenyl-1,3,5-hexatriene |
| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ | CuI | DMF | (1E,3E)-1-Phenyl-1,3-butadien-1-yne |
Applications in Cycloaddition Reactions
The conjugated diene system of this compound is a prime candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings with high stereocontrol.
dot
Caption: Diels-Alder reaction of the target compound.
Experimental Protocols (Generalized)
The following protocols are generalized procedures based on well-established methods for similar substrates and should be optimized for the specific case of this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Diels-Alder Reaction
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., toluene or xylene).
-
Add the dienophile (e.g., maleic anhydride, 1.1 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Disclaimer: The information provided in this document is for research and development purposes only. The protocols are generalized and may require optimization. Appropriate safety precautions should be taken when handling all chemicals. The reactivity and applications described are predictive and based on the chemistry of analogous compounds due to the limited availability of specific literature on this compound.
References
Unveiling the Therapeutic Potential of Chlorinated Phenylbutadienes: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quest for novel therapeutic agents has led to the extensive exploration of synthetic compounds capable of modulating biological pathways implicated in various diseases. Among these, chlorinated organic molecules have garnered significant attention due to their often enhanced biological activities compared to their non-halogenated counterparts. This document provides a detailed overview of the potential biological activities of chlorinated phenylbutadienes, a class of compounds with promising, yet underexplored, therapeutic applications. While specific research on chlorinated phenylbutadienes is limited, this guide extrapolates from the known biological effects of related chlorinated and phenyl-containing compounds to provide a framework for future investigation. We present potential applications, hypothetical quantitative data, detailed experimental protocols for key assays, and putative signaling pathway diagrams to guide researchers in this emerging field.
Potential Biological Activities and Applications
The introduction of chlorine atoms into the phenylbutadiene scaffold can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications can, in turn, influence the compound's interaction with biological targets, leading to a range of potential therapeutic effects. Based on the activities of structurally related compounds, chlorinated phenylbutadienes are hypothesized to exhibit the following biological activities:
-
Anticancer Activity: Many chlorinated aromatic compounds have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
-
Enzyme Inhibition: The electrophilic nature of the chlorinated phenyl ring and the conjugated diene system could facilitate interactions with the active sites of various enzymes. Potential targets include kinases, proteases, and metabolic enzymes, making these compounds interesting candidates for the development of enzyme inhibitors.
-
Antimicrobial Properties: Halogenated organic compounds have a long history of use as antimicrobial agents. Chlorinated phenylbutadienes may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication, suggesting their potential as novel antibiotics or antifungals.
Quantitative Data Summary (Hypothetical)
To facilitate the comparison of potential biological activities, the following tables present hypothetical quantitative data for a series of chlorinated phenylbutadiene derivatives. These values are illustrative and intended to serve as a template for organizing experimental results.
Table 1: In Vitro Cytotoxicity of Chlorinated Phenylbutadiene Derivatives against Human Cancer Cell Lines (IC50, µM)
| Compound ID | Phenyl Ring Substitution | Butadiene Chain Modification | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| CPB-001 | 4-chloro | None | 12.5 | 15.2 | 10.8 |
| CPB-002 | 2,4-dichloro | None | 5.8 | 7.1 | 4.9 |
| CPB-003 | 4-chloro | 1-methyl | 18.3 | 22.5 | 16.7 |
| CPB-004 | 2,4-dichloro | 1-methyl | 8.2 | 9.5 | 7.6 |
Table 2: Enzyme Inhibitory Activity of Lead Chlorinated Phenylbutadienes (IC50, µM)
| Compound ID | Target Enzyme | Inhibition Constant (Ki, µM) |
| CPB-002 | Kinase X | 2.1 |
| CPB-002 | Protease Y | 8.5 |
| CPB-004 | Kinase X | 4.3 |
Key Experimental Protocols
The following are detailed protocols for essential experiments to evaluate the biological activity of chlorinated phenylbutadienes.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of chlorinated phenylbutadienes against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Chlorinated phenylbutadiene compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the chlorinated phenylbutadiene compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Protocol 2: Kinase Inhibition Assay
Objective: To assess the inhibitory effect of chlorinated phenylbutadienes on a specific kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Chlorinated phenylbutadiene compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the kinase assay buffer.
-
Add serial dilutions of the chlorinated phenylbutadiene compounds to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing Potential Mechanisms of Action
To illustrate the potential molecular mechanisms by which chlorinated phenylbutadienes may exert their anticancer effects, the following diagrams are provided.
Caption: Hypothetical signaling pathway showing potential points of inhibition by chlorinated phenylbutadienes.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Disclaimer: The information provided in this document, particularly the quantitative data and signaling pathways, is hypothetical and intended for illustrative purposes due to the limited availability of specific research on chlorinated phenylbutadienes. Researchers are strongly encouraged to perform their own experiments to validate these potential activities and mechanisms.
Application Notes and Protocols: [(1E,3E)-4-Chloro-1,3-butadienyl]benzene as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(1E,3E)-4-Chloro-1,3-butadienyl]benzene, a chloro-substituted styrylbenzene derivative, is a promising building block for the synthesis of complex organic molecules. Its conjugated diene system, coupled with the presence of a reactive chloro substituent and two phenyl rings, offers multiple sites for functionalization, making it a valuable precursor in pharmaceutical, agrochemical, and materials science research. The unique electronic and structural features of this compound allow for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of diverse molecular architectures. This document provides an overview of its potential applications and generalized protocols for its use in synthetic organic chemistry.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties for this compound is provided below. This data is essential for reaction monitoring and product characterization.
| Property | Value |
| Molecular Formula | C₁₆H₁₃Cl |
| Molecular Weight | 240.73 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 110-115 °C (Hypothetical) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 9H), 7.00-6.80 (m, 4H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.2, 136.8, 134.5, 132.1, 129.8, 128.7, 128.5, 127.9, 127.3, 126.9 ppm |
| Mass Spec (EI) | m/z 240 (M⁺), 205 (M-Cl)⁺ |
Note: Some physical properties are hypothetical and based on similar compounds due to limited available data.
Key Applications and Experimental Protocols
The reactivity of the chloro-substituent and the diene system in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular scaffolds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the chloro-diene and various organoboron compounds. This reaction is particularly useful for the synthesis of biaryl and substituted styrene derivatives, which are common motifs in biologically active molecules.
Generalized Protocol for Suzuki-Miyaura Coupling:
A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Hypothetical Quantitative Data for Suzuki-Miyaura Coupling Products:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | (1E,3E)-1,4-Diphenyl-1-(4-phenylbuta-1,3-dienyl)benzene | 85 |
| 2 | 4-Methoxyphenylboronic acid | (1E,3E)-1-(4-Methoxyphenyl)-4-(4-phenylbuta-1,3-dienyl)benzene | 82 |
| 3 | 3-Pyridinylboronic acid | 3-[(1E,3E)-4-(4-Phenylbuta-1,3-dienyl)phenyl]pyridine | 75 |
| 4 | 2-Thiopheneboronic acid | 2-[(1E,3E)-4-(4-Phenylbuta-1,3-dienyl)phenyl]thiophene | 78 |
Note: The above data is hypothetical to illustrate the potential synthetic utility.
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of a C-C bond between the chloro-diene and a terminal alkyne, leading to the synthesis of conjugated enyne systems. These structures are important components in natural products and organic materials.
Generalized Protocol for Sonogashira Coupling:
To a solution of this compound (1.0 eq) and a terminal alkyne (1.5 eq) in a suitable solvent like THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine) are added. The mixture is stirred under an inert atmosphere at room temperature or slightly elevated temperatures until the starting material is consumed. The reaction is then worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of new derivatives from this compound.
Caption: General workflow for the synthesis of complex molecules.
Potential Biological Significance
Caption: Hypothetical signaling pathway modulation.
Conclusion
This compound represents a versatile and valuable building block for the synthesis of complex organic molecules. Its ability to participate in a range of powerful cross-coupling reactions opens up avenues for the creation of diverse chemical libraries for drug discovery and materials science. The protocols and data presented herein, though generalized due to the limited specific literature, provide a solid foundation for researchers to explore the synthetic potential of this compound. Further investigation into its reactivity and the biological activities of its derivatives is highly encouraged.
Experimental protocol for the synthesis of substituted butadienes
An overview of selected experimental protocols for the synthesis of substituted butadienes is presented for researchers, scientists, and drug development professionals. The following application notes detail three distinct and reliable methods: a two-step synthesis for 2-alkyl-1,3-butadienes, the Wittig reaction for producing 1,4-diphenyl-1,3-butadiene, and an in situ generation of 1,3-butadiene for a subsequent Diels-Alder reaction.
Method 1: Two-Step Synthesis of 2-Alkyl-1,3-Butadienes
Application Note: This protocol describes a practical and scalable two-step procedure for preparing 2-alkyl-1,3-butadienes from the commercially available starting material 1,4-dibromo-2-butene.[1] The first step involves a copper-catalyzed SN2′ substitution reaction where a Grignard reagent is added to 1,4-dibromo-2-butene to form a 3-alkyl-4-bromo-1-butene intermediate.[1] The second step is a dehydrohalogenation of this intermediate to yield the final 2-substituted 1,3-diene product.[1] This method is particularly useful for generating simple 2-substituted dienes in multigram quantities, which may not be commercially available.[1] Yields for this two-step process are generally good, ranging from 51–72%.[1]
Experimental Protocol: Synthesis of 2-Isobutyl-1,3-butadiene (4c)
Step 1: Synthesis of 3-Bromomethyl-5-methyl-1-hexene (Intermediate)
-
To a mixture of copper(I) iodide (CuI) (3.31 g, 17.5 mmol) and 1,4-dibromo-2-butene (4.8 g, 23 mmol) in diethyl ether (35 mL) at -10 °C, add a freshly prepared solution of isobutylmagnesium bromide in ether (2.5 M, 14 mL, 35 mmol) dropwise.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) using hexanes as the eluent.[1]
-
Upon consumption of the starting material, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).[1]
-
Extract the aqueous phase with ether (3 x 50 mL).[1]
-
Combine the organic phases, wash with brine (2 x 30 mL), and dry over magnesium sulfate (MgSO4).[1]
-
Concentrate the solution and distill the residue under vacuum (60–75 °C/10 mmHg) to obtain the intermediate product as a colorless liquid.[1]
Step 2: Synthesis of 2-Isobutyl-1,3-butadiene (4c)
-
Dissolve the intermediate from Step 1 in dimethylformamide (DMF).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.
-
Heat the mixture to facilitate the dehydrohalogenation reaction.
-
After cooling, wash the mixture with 10% hydrochloric acid (HCl) (20 mL).[1]
-
Extract the aqueous phase with dichloromethane (CH2Cl2) (3 x 20 mL).[1]
-
Combine the organic layers and dry over sodium sulfate (Na2SO4).[1]
-
Filter the solution and remove the solvent via Kugelrohr distillation to yield the final product, 2-isobutyl-1,3-butadiene, as a colorless oil.[1]
Data Presentation
| Substituent (R) | Intermediate Yield (%) | Overall Yield of 2-R-1,3-butadiene (%) | Reference |
| Ethyl | 85 | 72 | [1] |
| Isobutyl | 73 | 52 | [1] |
| Isopropyl | 79 | 62 | [1] |
| Cyclohexyl | 73 | 51 | [1] |
| Benzyl | 82 | 65 | [1] |
Experimental Workflow
Caption: Workflow for 2-Alkyl-1,3-Butadiene Synthesis.
Method 2: Wittig Synthesis of 1,4-Diphenyl-1,3-Butadiene
Application Note: The Wittig reaction is a versatile and powerful method for synthesizing alkenes from aldehydes or ketones.[2][3] Discovered by Georg Wittig, this reaction involves a triphenyl phosphonium ylide (the Wittig reagent) reacting with a carbonyl compound to form a C=C double bond.[2][4] The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[3] This protocol details the synthesis of trans,trans-1,4-diphenyl-1,3-butadiene from cinnamaldehyde and benzyltriphenylphosphonium chloride.[4] The reaction is highly regioselective, and the desired trans,trans isomer can be readily isolated and purified by crystallization due to the liquid nature of the cis,trans isomer.[5]
Experimental Protocol
-
Quickly weigh approximately 0.38 g of benzyltriphenylphosphonium chloride into a clean, dry 5 mL conical vial.[2]
-
Add 1 mL of methylene chloride (CH2Cl2) and a magnetic stir vane to the vial. Cap the vial and begin stirring.[2]
-
Carefully add 0.5 mL of a concentrated sodium hydroxide (NaOH) solution (e.g., 8 g in 10 mL of water) to the reaction vial to form the ylide.[2]
-
After the ylide forms (indicated by a color change), add the cinnamaldehyde. Stir the mixture vigorously for about 20 minutes.[2]
-
Pour the contents of the vial into a test tube. Rinse the vial with 1 mL of methylene chloride and 3 mL of water, adding the rinses to the test tube.[2]
-
Separate the aqueous layer. Wash the organic layer with water, then dry it over anhydrous sodium sulfate.
-
Transfer the dried organic solution to a clean, pre-weighed test tube and evaporate the methylene chloride in a warm sand bath to obtain the crude product.[2]
-
Purification: Recrystallize the crude solid from approximately 4 mL of boiling 95% ethanol.[2]
-
Allow the solution to cool slowly, then place it in an ice bath to complete crystallization.[2]
-
Isolate the purified crystals by centrifugation or vacuum filtration.[2]
-
Record the weight and melting point of the purified trans,trans-1,4-diphenyl-1,3-butadiene.[2]
Data Presentation
| Product | Form | Yield (%) | Experimental Melting Point (°C) | Literature Melting Point (°C) | Reference |
| 1,4-Diphenyl-1,3-butadiene | Crude Solid | - | - | - | [2] |
| trans,trans-1,4-Diphenyl-1,3-butadiene | Purified Crystals | 25.1 - 35.4 | 140 - 151 | 151 - 153 | [4][5][6] |
Experimental Workflow
References
Application Note: High-Resolution Analytical Strategies for the Identification of Chloro-Phenylbutadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro-phenylbutadienes are a class of compounds with potential applications in organic synthesis and materials science. Due to the varied positions of the chlorine atom and the stereochemistry of the butadiene chain, a multitude of isomers can exist. These isomers may exhibit distinct physical, chemical, and toxicological properties. Therefore, the accurate identification and differentiation of chloro-phenylbutadiene isomers are crucial for research, development, and quality control. This application note provides detailed protocols for the analytical techniques used to identify and separate isomers of chloro-phenylbutadienes, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Challenges
The primary challenge in analyzing chloro-phenylbutadiene isomers lies in their similar physicochemical properties. Positional isomers (differing in the location of the chlorine atom on the phenyl ring or the butadiene chain) and stereoisomers (such as E/Z isomers of the double bonds) often have very close boiling points and polarities, making their separation difficult. Furthermore, their mass spectra can be very similar, requiring careful interpretation of fragmentation patterns.
Recommended Analytical Workflow
A multi-step approach is recommended for the unambiguous identification of chloro-phenylbutadiene isomers. This workflow combines a high-resolution separation technique (GC or HPLC) with a definitive identification method (MS or NMR).
Caption: General analytical workflow for the identification of chloro-phenylbutadiene isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The separation is based on the compound's boiling point and interaction with the stationary phase of the GC column, while the mass spectrometer provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation.
Experimental Protocol
1. Sample Preparation:
-
Dissolve 1 mg of the chloro-phenylbutadiene isomer mixture in 1 mL of a suitable solvent such as dichloromethane or hexane.
-
Vortex the sample until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point. For better separation of isomers, a mid-polarity column like a DB-17ms could also be tested.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Data Presentation
The primary data from a GC-MS analysis are the retention times and the mass spectra of the separated isomers.
Table 1: Hypothetical GC-MS Data for Chloro-phenylbutadiene Isomers
| Isomer | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| (E)-1-(4-chlorophenyl)-1,3-butadiene | 15.2 | 164/166 | 129, 115, 89 |
| (Z)-1-(4-chlorophenyl)-1,3-butadiene | 14.9 | 164/166 | 129, 115, 89 |
| 2-(4-chlorophenyl)-1,3-butadiene | 14.5 | 164/166 | 129, 115, 89 |
Note: The retention times are hypothetical and will depend on the specific isomers and the chromatographic conditions. The presence of the chlorine isotope pattern (M+2 peak at approximately one-third the intensity of the molecular ion peak) is a key diagnostic feature.
Caption: Workflow for GC-MS analysis of chloro-phenylbutadiene isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC-MS, particularly useful for less volatile or thermally labile compounds. The separation of isomers can be achieved by selecting appropriate stationary and mobile phases.
Experimental Protocol
1. Sample Preparation:
-
Dissolve 1 mg of the chloro-phenylbutadiene isomer mixture in 1 mL of the mobile phase.
-
Vortex the sample until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice. For challenging separations, a phenyl-hexyl or a biphenyl column may provide better selectivity for aromatic isomers.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compounds have maximum absorbance (e.g., 254 nm).
Data Presentation
HPLC analysis provides retention times for each separated isomer.
Table 2: Hypothetical HPLC Data for Chloro-phenylbutadiene Isomers
| Isomer | Retention Time (min) |
| (E)-1-(2-chlorophenyl)-1,3-butadiene | 8.5 |
| (E)-1-(3-chlorophenyl)-1,3-butadiene | 9.2 |
| (E)-1-(4-chlorophenyl)-1,3-butadiene | 9.8 |
Note: Retention times are hypothetical and will vary based on the specific isomers, column, and mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomer in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is completely dissolved.
2. NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃ (with TMS as an internal standard).
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Data Presentation
The key data from NMR are the chemical shifts (δ) and coupling constants (J).
Table 3: Expected ¹H NMR Chemical Shift Ranges for a Chloro-phenylbutadiene Isomer
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Aromatic protons | 7.0 - 7.5 |
| Vinylic protons | 5.0 - 7.0 |
Note: The exact chemical shifts and coupling constants will be unique to each isomer and can be used for unambiguous identification.[2] For example, the coupling constants between vinylic protons can distinguish between E and Z isomers (typically J_trans > J_cis).
Caption: Logical relationship for isomer identification using NMR spectroscopy.
Conclusion
The successful identification of chloro-phenylbutadiene isomers requires a combination of high-resolution analytical techniques. GC-MS and HPLC are excellent for the separation of isomer mixtures, providing initial characterization based on retention times and, in the case of GC-MS, fragmentation patterns. For unambiguous structural elucidation, NMR spectroscopy is indispensable. The detailed protocols and data presentation formats provided in this application note serve as a comprehensive guide for researchers and scientists working with these and similar classes of isomeric compounds.
References
Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Air-sensitive chlorinated compounds are a class of chemicals that react with components of the atmosphere, such as oxygen and moisture, leading to decomposition and loss of reactivity.[1] These compounds are integral to a wide array of applications in research and development, including organic synthesis, catalysis, and materials science. Proper handling and storage are paramount to ensure their stability, reactivity, and the safety of laboratory personnel. These application notes provide detailed protocols and guidelines for the safe and effective management of air-sensitive chlorinated compounds.
General Principles of Handling and Storage
The primary principle for managing air-sensitive chlorinated compounds is the rigorous exclusion of air and moisture. This is achieved through the use of inert atmospheres, specialized glassware, and well-defined handling techniques.
Inert Atmosphere: The most common inert gases used are nitrogen and argon. Argon, being denser than air, can provide a better protective blanket, though nitrogen is a more economical choice for most applications.[2] The purity of the inert gas is critical, and it should be passed through an oxygen and moisture trap.
Glassware: All glassware must be scrupulously dried before use to remove any adsorbed moisture. This is typically achieved by oven-drying at temperatures above 125°C for several hours or overnight and then cooling under a stream of dry, inert gas.[3]
Specialized Equipment: Two primary pieces of equipment are used for handling air-sensitive compounds:
-
Gloveboxes: These provide a sealed environment with a continuously purified inert atmosphere, maintaining very low levels of oxygen and moisture (typically <1 ppm).[2][4] Gloveboxes are ideal for manipulating solids and performing reactions that require a consistently inert environment.[5]
-
Schlenk Lines: A Schlenk line is a dual-manifold system that allows for the evacuation of air from a flask and backfilling with an inert gas.[2] This technique is suitable for a wide range of manipulations, including reactions, filtrations, and transfers.
Quantitative Data on Stability and Storage
While specific stability data for all air-sensitive chlorinated compounds is not exhaustively available, general principles and some specific examples can guide storage practices. The stability of these compounds is influenced by factors such as the nature of the organic and metallic components, temperature, and the purity of the inert atmosphere.[6]
| Compound Class | General Stability & Storage Recommendations | Potential Degradation Pathways |
| Chlorinated Grignard Reagents | Store in a cool, dry, and well-ventilated area under an inert atmosphere. Avoid extreme temperatures and direct sunlight.[7] | Reaction with oxygen and moisture, leading to the formation of oxides, hydroxides, and other byproducts. |
| Chlorinated Organolithium Reagents | Highly pyrophoric; store under an inert atmosphere at 2-8°C.[8] Unused portions should be stored for extended periods in a suitable storage bottle with a Teflon stopcock to protect the septum from solvent vapors.[9] | Reaction with air and moisture can be violent and lead to ignition. Thermal decomposition can also occur. |
| Anhydrous Chlorinated Solvents | Store in a cool, dry, well-ventilated area, away from incompatible substances.[7] Should be blanketed with a slight overpressure of nitrogen if moisture ingress is possible. The temperature should not exceed 30°C.[10] | Slow hydrolysis in the presence of water can form HCl, leading to corrosion.[11] Degradation is influenced by the degree of chlorination, with highly chlorinated compounds being more susceptible to anaerobic degradation.[6] |
| Chlorinated Phosphine Ligands | Oxygen sensitive; handle under nitrogen and store in a glovebox or desiccator.[12] | Oxidation of the phosphine to phosphine oxide. |
Experimental Protocols
Transfer of Air-Sensitive Chlorinated Liquids
4.1.1. Syringe Transfer (for volumes up to 50 mL)
This technique is suitable for transferring small volumes of air-sensitive liquids.[13]
Materials:
-
Oven-dried, gas-tight syringe with a Luer-lock needle
-
Schlenk flask or septum-sealed bottle containing the chlorinated liquid
-
Receiving Schlenk flask with a rubber septum
-
Source of inert gas (e.g., Schlenk line)
Protocol:
-
Ensure the receiving flask is under a positive pressure of inert gas.
-
Purge the dry syringe with inert gas by drawing and expelling the gas at least three times.
-
Pierce the septum of the reagent bottle with the syringe needle.
-
If the reagent bottle is equipped with a Sure/Seal™ cap, it may be necessary to introduce inert gas through a second needle to equalize the pressure as the liquid is withdrawn.[9]
-
Slowly draw the desired volume of the chlorinated liquid into the syringe.
-
Withdraw the needle from the reagent bottle and immediately insert it into the receiving flask.
-
Slowly dispense the liquid into the receiving flask.
-
Withdraw the syringe and needle.
-
Immediately quench any residual reagent in the syringe by drawing in an inert solvent (e.g., hexane) and then expelling the mixture into a quenching solution (e.g., isopropanol).[8]
4.1.2. Cannula Transfer (for volumes > 50 mL)
This method is recommended for transferring larger volumes of air-sensitive liquids.[2]
Materials:
-
Double-tipped needle (cannula)
-
Two Schlenk flasks (one with the chlorinated liquid, one receiving flask)
-
Rubber septa
-
Source of inert gas
Protocol:
-
Ensure both flasks are under a positive pressure of inert gas.
-
Insert one end of the cannula through the septum of the reagent flask, keeping the tip above the liquid level.
-
Insert the other end of the cannula through the septum of the receiving flask.
-
Vent the receiving flask with a needle connected to a bubbler to release excess pressure.
-
Lower the cannula tip in the reagent flask into the liquid.
-
The slight pressure difference between the flasks will initiate the transfer. If necessary, a gentle, controlled increase in inert gas pressure in the reagent flask can be applied.
-
Once the desired volume is transferred, raise the cannula tip above the liquid level in the reagent flask.
-
Remove the cannula from both flasks.
Handling of Air-Sensitive Chlorinated Solids in a Glovebox
A glovebox provides the most secure environment for manipulating air-sensitive solids.[5]
Materials:
-
Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)
-
Spatula
-
Weighing paper or boat
-
Tared vial or flask
Protocol:
-
Transfer all necessary items (spatula, weighing paper, vial) into the glovebox antechamber.
-
Evacuate and backfill the antechamber with inert gas for at least three cycles before transferring the items into the main chamber.[12]
-
Inside the glovebox, carefully open the container of the air-sensitive chlorinated solid.
-
Using a clean spatula, transfer the desired amount of the solid onto the weighing paper or directly into the tared vial.
-
Securely cap the vial or flask containing the weighed solid.
-
Clean the spatula and the surrounding area.
-
Properly seal the original container of the solid.
Hazards and Safety Precautions
5.1. Specific Hazards of Air-Sensitive Chlorinated Compounds
-
Pyrophoricity: Some organometallic chlorinated compounds, such as certain Grignard and organolithium reagents, can ignite spontaneously on contact with air.[7][8]
-
Toxicity: Many chlorinated compounds are toxic and can cause harm if inhaled, ingested, or absorbed through the skin.[14] Chlorine gas, which can be released from some reactions, is highly toxic and corrosive to the respiratory tract.[14]
-
Reactivity: These compounds can react violently with water and other protic solvents.[15] Mixing chlorinated solvents with incompatible chemicals can produce toxic gases.
-
Glovebox Catalyst Poisoning: Chlorinated solvents and other volatile chlorinated compounds can irreversibly damage the copper catalyst used in many glovebox purification systems.[16][17][18][19][20] This leads to a loss of the glovebox's ability to remove oxygen.
5.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[21]
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., neoprene or butyl rubber, check manufacturer's compatibility chart) are essential.[21]
-
Respiratory Protection: When working outside of a glovebox or fume hood with volatile chlorinated compounds, a respirator with an appropriate cartridge for chlorine and organic vapors may be necessary. For potential high concentrations or in confined spaces, a self-contained breathing apparatus (SCBA) is required.[21]
Waste Disposal
Proper disposal of air-sensitive chlorinated compounds and their waste is crucial to prevent accidents and environmental contamination.
6.1. Quenching of Reactive Residues
Small amounts of residual pyrophoric chlorinated reagents must be carefully quenched before disposal.[15]
General Quenching Protocol:
-
In a fume hood, dilute the reactive residue with an inert, high-boiling solvent such as toluene or heptane.[22]
-
Cool the mixture in an ice bath.
-
Slowly add a less reactive alcohol, such as isopropanol, dropwise with stirring.[22]
-
Once the initial vigorous reaction has subsided, slowly add methanol.[22]
-
Finally, very slowly and cautiously add water to ensure all reactive material is destroyed.[22]
-
The resulting solution can then be disposed of as hazardous waste.
6.2. Disposal of Contaminated Materials and Expired Reagents
-
Solid Waste: Contaminated items such as weighing paper, gloves, and septa should be collected in a designated, sealed container within a fume hood or glovebox and disposed of as hazardous waste.
-
Liquid Waste: Waste solvents and quenched solutions should be collected in separate, clearly labeled containers for chlorinated and non-chlorinated waste.[23]
-
Expired Reagents: Unopened or partially used containers of expired air-sensitive chlorinated compounds should be disposed of through an approved hazardous waste program. Do not attempt to open or quench large quantities of old or unknown reagents.[23]
Visualizations
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine [cdc.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.purdue.edu [chem.purdue.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. reddit.com [reddit.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. How to Replace Molecular Sieves and Copper Catalysts - Glove Boxes | Vacuum glovebox | Inert Atmospheres Manufacturers [etelux-glovebox.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. research.unl.edu [research.unl.edu]
- 14. CCOHS: Chlorine [ccohs.ca]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. scribd.com [scribd.com]
- 18. mmrc.caltech.edu [mmrc.caltech.edu]
- 19. mscore.web.unc.edu [mscore.web.unc.edu]
- 20. epfl.ch [epfl.ch]
- 21. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 22. epfl.ch [epfl.ch]
- 23. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene. The synthesis of this compound, a substituted diene, is often accomplished via olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This guide addresses common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired (1E,3E) isomer?
A1: Achieving high (E,E)-stereoselectivity is a common challenge in diene synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the Wittig reaction for synthesizing E-alkenes with high selectivity. Here are several factors to consider:
-
Choice of Phosphonate Reagent: The structure of the phosphonate ylide is critical. Stabilized ylides, those with electron-withdrawing groups, typically favor the formation of (E)-alkenes. For the synthesis of the target molecule, a phosphonate with a chloro-substituent would be used.
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent can influence the stereochemical outcome. For the HWE reaction, weaker bases like sodium hydride (NaH) or sodium methoxide (NaOMe) in solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) often promote the formation of the thermodynamically more stable E-isomer.[1][2] The use of lithium bases can sometimes decrease E-selectivity.[1]
-
Temperature: Higher reaction temperatures can also favor the formation of the E-isomer by allowing for equilibration of the intermediates to the more stable trans-oxaphosphetane.
-
Q2: I am having difficulty removing the triphenylphosphine oxide byproduct from my Wittig reaction.
A2: The removal of triphenylphosphine oxide is a well-known drawback of the Wittig reaction. If you must use a Wittig reaction, several purification strategies can be employed. However, the recommended approach is to use the Horner-Wadsworth-Emmons (HWE) reaction instead. The phosphate byproduct of the HWE reaction is water-soluble and can be easily removed by a simple aqueous extraction.[2][3]
Q3: My reaction is not going to completion, and I have a significant amount of unreacted aldehyde. What could be the issue?
A3: Incomplete conversion can be due to several factors:
-
Base Strength: The base used must be strong enough to deprotonate the phosphonium salt (Wittig) or the phosphonate ester (HWE) to form the ylide. For HWE reactions with stabilized phosphonates, sodium hydride (NaH) is a common and effective choice.
-
Steric Hindrance: While less of an issue with aldehydes, significant steric hindrance in either the aldehyde or the ylide can slow down the reaction.
-
Ylide Stability: If the ylide is unstable, it may decompose before it has a chance to react with the aldehyde. Ensure that the ylide is generated and used under appropriate anhydrous and inert conditions.
Q4: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?
A4: Several side reactions can occur, leading to impurities:
-
Self-condensation of the Aldehyde: Under basic conditions, cinnamaldehyde can potentially undergo self-condensation reactions. This can be minimized by adding the aldehyde slowly to the generated ylide solution.
-
Isomerization of the Product: The conjugated diene product may be susceptible to isomerization under certain conditions, such as prolonged exposure to base or heat. It is advisable to work up the reaction as soon as it is complete and to use mild purification techniques.
-
Reaction of the Ylide with other Electrophiles: If there are other electrophilic functional groups present in the reaction mixture, the ylide may react with them. Ensure that your starting materials are pure.
Quantitative Data Summary
| Olefination Reaction | Ylide Type | Typical E/Z Ratio | Reference |
| Horner-Wadsworth-Emmons | Stabilized | >95:5 | [3] |
| Wittig Reaction | Stabilized | Predominantly E | [1] |
| Wittig Reaction | Non-stabilized | Predominantly Z | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Synthesis of this compound
This is a generalized procedure and may require optimization.
-
Ylide Generation:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add the diethyl (chloromethyl)phosphonate (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Olefination Reaction:
-
Cool the ylide solution to 0 °C.
-
Add a solution of cinnamaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound.
-
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Potential side reaction pathway in the synthesis of this compound.
References
Preventing polymerization of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene during storage
This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the stability and prevent the unintended polymerization of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary cause of degradation is polymerization. This compound is a conjugated diene, a class of compounds known to undergo polymerization, especially when exposed to heat, light, or atmospheric oxygen.[1][2][3] The presence of both a chloro substituent and a phenyl group can influence the reactivity of the diene system.
Q2: How can I visually inspect my sample for signs of polymerization?
A2: Signs of polymerization can include a noticeable increase in viscosity, the formation of a solid or gel-like substance, or a change in color. If your sample, which should be a crystalline solid or a solution, appears cloudy, viscous, or contains precipitates, polymerization has likely occurred.
Q3: What are the ideal temperature conditions for storing this compound?
A3: To minimize the risk of thermal polymerization, it is recommended to store this compound at low temperatures. Storage at 2-8°C is a common practice for reactive monomers. For long-term storage, temperatures of -20°C or lower are advisable.[2]
Q4: Is an inert atmosphere necessary for storage?
A4: Yes, it is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon.[1] Oxygen can initiate or accelerate polymerization reactions.[1] Ensure the storage container is properly sealed to prevent air leakage.
Q5: Should I use a polymerization inhibitor?
A5: Yes, the use of a polymerization inhibitor is a standard and effective practice for preventing the polymerization of conjugated dienes.[1][4] Common inhibitors include those from the alkylphenol and amine classes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample has become viscous or solidified. | Polymerization has occurred. | The sample is likely unusable for most applications. Dispose of the material according to your institution's safety guidelines. Review your storage conditions to prevent future occurrences. |
| Discoloration of the sample is observed. | This could be an early sign of degradation or polymerization. | Perform an analytical check (e.g., NMR, HPLC) to assess the purity of the compound. If significant degradation is detected, the sample may not be suitable for your experiment. |
| Precipitate forms in a solution of the compound. | The precipitate is likely a polymer. | Filter a small aliquot and analyze the supernatant for the desired compound. If the concentration has significantly decreased, the bulk of the material has polymerized. Consider adding an inhibitor to the remaining solution if it is still viable. |
Data Summary Table: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (weeks): 2-8°C Long-term (months): ≤ -20°C | Reduces the rate of thermal polymerization.[2] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxygen-initiated polymerization.[1] |
| Inhibitor | 4-tert-Butylcatechol (TBC) or Hydroquinone | Scavenges free radicals that can initiate polymerization.[4][5] |
| Inhibitor Concentration | 10-200 ppm (w/w) | Effective in preventing polymerization without significantly interfering with most subsequent reactions. The inhibitor may need to be removed before use.[1] |
| Light Exposure | Store in an amber vial or in the dark. | Prevents photochemically induced polymerization. |
| Container | Tightly sealed glass container. | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol for Monitoring the Stability of this compound in Solution
Objective: To determine the rate of degradation or polymerization of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., THF, Dichloromethane)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable, non-reactive compound with a distinct NMR signal)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in the chosen solvent.
-
Prepare a stock solution of the internal standard of a known concentration.
-
In a volumetric flask, combine a precise volume of the compound stock solution and the internal standard stock solution. Dilute to the mark with the solvent. This will be your time point zero (T=0) sample.
-
Immediately acquire a proton NMR (¹H NMR) spectrum of the T=0 sample.
-
Store the remaining solution under the desired test conditions (e.g., at room temperature, exposed to light).
-
At regular intervals (e.g., every 24 hours for a week), withdraw an aliquot of the solution and acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify a characteristic, well-resolved peak for both this compound and the internal standard.
-
Integrate both peaks.
-
Calculate the relative ratio of the compound's peak integral to the internal standard's peak integral at each time point.
-
Plot this ratio against time to observe the stability of the compound. A decrease in the ratio indicates degradation or polymerization.
-
Visualization
Caption: Decision workflow for the proper storage of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 1,3-butadiene - Evonik Industries [c4-chemicals.evonik.com]
- 3. 14.6 Diene Polymers: Natural and Synthetic Rubbers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. EP0030673B1 - Method for inhibiting polymerization of conjugated dienes - Google Patents [patents.google.com]
- 5. WO2006078123A1 - Polymerization inhibitor for 1,3-butadiene and a method of inhibiting polymerization of 1,3-butadiene by imputing thereof - Google Patents [patents.google.com]
Separation of (E,E) and (E,Z) isomers of 4-chloro-1-phenyl-1,3-butadiene
Topic: Separation of (E,E) and (E,Z) Isomers of 4-chloro-1-phenyl-1,3-butadiene
Welcome to the technical support center for the separation of (E,E) and (E,Z) isomers of 4-chloro-1-phenyl-1,3-butadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for separating the (E,E) and (E,Z) isomers of 4-chloro-1-phenyl-1,3-butadiene?
A1: The most common and effective methods for separating geometric isomers of conjugated dienes like 4-chloro-1-phenyl-1,3-butadiene are silica gel-based chromatography techniques. These include:
-
Flash Column Chromatography: Ideal for purifying milligram to gram quantities of the isomer mixture.
-
Preparative Thin-Layer Chromatography (Prep TLC): Suitable for smaller scale separations (typically <100 mg) and for optimizing solvent systems.[1]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative scale separations, often providing higher resolution.
Q2: Which stationary and mobile phases are most effective for this separation?
A2: For silica gel chromatography, a non-polar mobile phase is generally recommended. Based on separations of similar chloro-substituted butadiene derivatives, petroleum ether has been used successfully as an eluent.[2] A solvent system of low polarity, such as petroleum ether or hexanes with a small percentage of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), is a good starting point. The optimal solvent ratio should be determined by analytical TLC.
Q3: Can the isomers interconvert or decompose during chromatography on silica gel?
A3: Conjugated dienes can be sensitive to acidic conditions, and silica gel is weakly acidic. While generally stable, prolonged exposure to silica gel could potentially lead to isomerization or degradation for some sensitive compounds.[3][4] If you suspect this is an issue, you can use a deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine (1-3%) to the eluent.[5]
Q4: How can I confirm the identity of the separated (E,E) and (E,Z) isomers?
A4: The identity of the geometric isomers can be confirmed using 1H NMR spectroscopy. The vicinal coupling constants (J-values) of the ethylenic protons are characteristic for cis (Z) and trans (E) configurations.[2] Generally, the coupling constant for trans protons is larger (typically 12-18 Hz) than for cis protons (typically 6-12 Hz).
Troubleshooting Guides
Issue 1: Poor or No Separation of Isomers (Co-elution)
| Possible Cause | Troubleshooting & Optimization |
| Inappropriate Solvent Polarity | The polarity of the eluent is critical. If both isomers elute too quickly (high R_f), decrease the solvent polarity (e.g., reduce the percentage of ethyl acetate in hexanes). If they move too slowly or not at all (low R_f), gradually increase the polarity. |
| Column Overload | Loading too much sample onto the column can lead to broad bands and poor separation. For a standard flash column, a typical ratio of silica gel to sample is 50:1 to 100:1 by weight. |
| Improper Column Packing | Air bubbles or channels in the silica gel will result in an uneven solvent front and co-elution. Ensure the column is packed uniformly, either by dry packing carefully or using a slurry method. |
| Isomers have very similar polarity | For difficult separations, consider using a longer column to increase the number of theoretical plates. Alternatively, preparative TLC or HPLC may provide the necessary resolution.[1] |
Issue 2: Tailing or Streaking of Spots/Bands
| Possible Cause | Troubleshooting & Optimization |
| Sample is too concentrated | When loading onto the column or TLC plate, ensure the sample is dissolved in a minimal amount of a low-polarity solvent. A highly concentrated band at the origin can lead to tailing. |
| Interaction with Silica Gel | The chloro-substituent or phenyl group may have secondary interactions with the acidic silica. Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic impurities, can improve peak shape. |
| Insoluble Impurities | If the crude sample contains insoluble material, it should be filtered before loading onto the column. |
Issue 3: Low Recovery of Compound from the Column
| Possible Cause | Troubleshooting & Optimization |
| Compound is Irreversibly Adsorbed | Highly polar impurities or degradation products might stick to the silica gel. Ensure you have eluted the column with a sufficiently polar solvent at the end of the separation to wash out all components. |
| Compound Degradation | If the compound is unstable on silica, minimize the time it is on the column by using a slightly more polar solvent to speed up elution or by using a deactivated stationary phase. |
| Sample Lost During Workup | Ensure complete extraction of the compound from the collected fractions. For preparative TLC, ensure all the compound is washed from the scraped silica with a polar solvent like ethyl acetate or methanol. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on analytical TLC results.
-
TLC Analysis:
-
Dissolve a small amount of the crude isomer mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding small percentages of ethyl acetate (e.g., 1%, 2%, 5% EtOAc in hexanes).
-
The ideal solvent system should give a good separation between the two isomer spots with R_f values between 0.2 and 0.4.
-
-
Column Preparation:
-
Select an appropriate size column and plug the bottom with glass wool. Add a thin layer of sand.
-
Pack the column with silica gel (particle size 40-63 µm) using either a dry packing or slurry method. Ensure the silica bed is level and free of cracks or air bubbles.
-
Add a layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in the minimum amount of the eluent or a low-polarity solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Add the eluent to the top of the column and apply gentle pressure (flash chromatography).
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure isomers.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.
-
Protocol 2: Preparative Thin-Layer Chromatography (Prep TLC)
-
Plate Preparation:
-
Use a large (e.g., 20x20 cm) glass-backed TLC plate with a thick silica layer (e.g., 1000-2000 µm).
-
Gently draw an origin line with a pencil about 1.5 cm from the bottom.[3]
-
-
Sample Application:
-
Dissolve the crude sample in a minimal amount of a volatile solvent.
-
Using a pipette or syringe, carefully apply the sample as a thin, uniform line across the origin. Allow the solvent to evaporate between applications.[5]
-
-
Development:
-
Place the plate in a developing chamber containing the optimized solvent system from your analytical TLC.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization and Isolation:
-
Remove the plate and allow it to dry.
-
Visualize the separated isomer bands under UV light and mark their positions with a pencil.
-
Carefully scrape the silica gel containing each desired band onto a piece of weighing paper.[3]
-
-
Extraction:
-
Place the scraped silica for each isomer into a separate small flask or filter funnel.
-
Wash the silica multiple times with a polar solvent (e.g., ethyl acetate or acetone) to extract the compound.
-
Filter the solution to remove the silica gel and concentrate the filtrate to obtain the pure isomer.[5]
-
Visualizations
Caption: Experimental workflow for the separation of (E,E) and (E,Z) isomers.
Caption: Troubleshooting logic for co-elution issues in isomer separation.
References
Troubleshooting low yields in Heck coupling with vinyl chlorides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in Heck coupling reactions involving vinyl chlorides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Heck coupling reaction with a vinyl chloride is giving a low yield. What are the most common general causes?
A: Low yields in Heck couplings with vinyl chlorides are common due to their lower reactivity compared to vinyl bromides or iodides.[1] The primary issues often revolve around four areas:
-
Inefficient Oxidative Addition: The Carbon-Chlorine bond is strong, making the initial oxidative addition of the vinyl chloride to the Pd(0) catalyst the rate-limiting step. This requires a highly active catalyst.[2]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose or precipitate as palladium black, especially at the high temperatures often required for vinyl chlorides.[3]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent. An incorrect combination can halt the reaction.[4][5]
-
Side Reactions: Competing reactions such as homocoupling of the vinyl chloride or polymerization of the alkene partner can consume starting materials and reduce the yield of the desired product.[6][7]
Q2: How do I choose the right palladium catalyst and ligand for a vinyl chloride?
A: Activating the C-Cl bond requires a very electron-rich and sterically bulky catalyst complex.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[3][8] Other sources like PdCl₂ can also be used.[9]
-
Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for chlorides.[9] You should use bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Monodentate Phosphines: Tri(tert-butyl)phosphine (P(tBu)₃) and its salts (e.g., [(t-Bu)₃PH]BF₄) are excellent choices as they are highly electron-donating and promote the crucial oxidative addition step.[2]
-
Bidentate Phosphines: Ligands like 1,3-bis(diphenylphosphino)propane (dppp) can be very effective, especially in controlling regioselectivity with electron-rich olefins.[7]
-
Palladacycles: Pre-formed palladacycles are often more stable at high temperatures and can show superior activity for activating chlorides.[6][9]
-
If you suspect catalyst deactivation (e.g., formation of palladium black), switching to a more robust ligand system like a palladacycle or an NHC ligand is a good strategy.
Q3: What is the role of the base and solvent, and which should I use?
A: The base and solvent work together to facilitate the catalytic cycle and maintain catalyst stability. Their choice is crucial for success.
-
Base: The base is required to neutralize the hydrogen halide (HCl) generated during the β-hydride elimination step, regenerating the Pd(0) catalyst for the next cycle.[10]
-
Inorganic bases like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃) are commonly used.[6][9]
-
Organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently employed.[2]
-
The optimal base is system-dependent; if one class fails, trying the other is a valid troubleshooting step. For example, switching from Et₃N to Cs₂CO₃ has been shown to drive reactions to completion.[2]
-
-
Solvent: High-boiling point, polar aprotic solvents are generally preferred as they help dissolve the reactants and stabilize the catalytic species.[11]
-
Recommended Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are excellent choices.[4][6]
-
Solvent Effects: The solvent can significantly influence reaction rates. In some cases, DMA has been shown to provide higher conversion rates than DMF or dioxane.[4][5]
-
Table 1: Effect of Base and Solvent on Heck Reaction Yields Data synthesized from representative studies for illustrative purposes.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | P(tBu)₃ | K₂CO₃ | Dioxane | 110 | 24 | 45 |
| 2 | Pd(OAc)₂ | P(tBu)₃ | Cs₂CO₃ | DMF | 120 | 18 | 85 |
| 3 | Pd(OAc)₂ | dppp | Et₃N | DMSO | 115 | 12 | 92[7] |
| 4 | Palladacycle | None | KOAc | DMA | 105 | 18 | 91[6] |
| 5 | PdCl₂ | None | Na₂CO₃ | DMA | 50 | 1 | 99[4] |
Q4: My reaction is not proceeding. Should I increase the temperature?
A: Yes, but with caution. Vinyl chlorides often require elevated temperatures (typically 100-140 °C) to facilitate oxidative addition.[6] However, there is an optimal temperature window.
-
Too Low: The catalyst may not be active enough to initiate the reaction.[6]
-
Too High: This can accelerate catalyst decomposition and lead to side reactions like polymerization or dimerization of the starting materials.[6]
If your reaction is clean but shows no conversion at a certain temperature (e.g., 100 °C), a stepwise increase to 120 °C and then 140 °C is a reasonable approach. Consider using microwave irradiation, which can significantly shorten reaction times and improve yields by providing controlled, rapid heating.[12]
Q5: I am observing multiple products. How can I improve the selectivity?
A: The formation of multiple products often points to issues with regioselectivity (α- vs. β-substitution) or side reactions.
-
Regioselectivity: This is a common issue with electron-rich olefins. The outcome is influenced by whether the reaction proceeds through a neutral or cationic pathway.[2][3]
-
Additives: In some cases, additives are necessary.
-
Phase-Transfer Catalysts: Quaternary ammonium salts like tetra-n-butylammonium bromide (TBAB) can promote the reaction and are sometimes essential for good yields.[2][13]
-
Radical Inhibitors: If you observe polymer formation, adding a radical inhibitor like phenothiazine (PTZ) can be beneficial, particularly when using gaseous olefins like ethylene.[6]
-
Visual Troubleshooting and Mechanistic Overview
A logical approach is key to troubleshooting. The following workflow can help diagnose the issue with your reaction.
Caption: A stepwise workflow for troubleshooting low yields in Heck reactions.
Understanding the catalytic cycle helps in diagnosing which step might be failing. For vinyl chlorides, the initial "Oxidative Addition" is often the bottleneck.
References
- 1. reddit.com [reddit.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. byjus.com [byjus.com]
- 9. mdpi.com [mdpi.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Optimization of reaction conditions for the synthesis of conjugated dienes
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of conjugated dienes, a critical structural motif in pharmaceuticals and materials science.[1] It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of conjugated dienes.
General Issues
Q1: Why is the yield of my conjugated diene consistently low?
A1: Low yields can stem from several factors:
-
Reagent Quality: Ensure starting materials are pure and solvents are anhydrous, especially for moisture-sensitive reactions like Suzuki or Stille couplings.
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Use fresh catalyst or ensure it is handled under an inert atmosphere if required.
-
Suboptimal Conditions: Temperature, reaction time, and concentration are critical. A systematic optimization of these parameters may be necessary.[2] For instance, in Diels-Alder reactions, mismatched electronics between the diene and dienophile can significantly lower yields.[3]
-
Side Reactions: Homocoupling of reagents is a common side reaction in cross-coupling chemistry.[4] Adjusting ligands, temperature, or the rate of addition of reagents can minimize this.
Q2: How can I control the stereoselectivity (E/Z isomerism) of the products?
A2: Controlling stereoselectivity is a primary challenge in diene synthesis.[1]
-
Reaction Choice: Some reactions offer inherent stereochemical control. For example, the Stille coupling often proceeds with the retention of the stereochemistry of the reactants.[5]
-
Wittig/HWE Variants: For Wittig-type reactions, the choice of ylide and conditions is crucial. Stabilized ylides typically favor the E-isomer, while non-stabilized ylides under salt-free conditions favor the Z-isomer. Modified Horner-Wadsworth-Emmons (HWE) reagents, like the Still-Gennari phosphonates, are specifically designed for high Z-selectivity.[6][7]
-
Catalyst/Ligand Control: In palladium-catalyzed reactions, the ligand can influence stereoselectivity. Screening different phosphine or N-heterocyclic carbene (NHC) ligands is a common strategy.[1]
Q3: I am observing significant homocoupling byproducts. How can I minimize them?
A3: Homocoupling is a frequent side reaction, particularly in Suzuki and Stille couplings.
-
Optimize Reaction Conditions: Lowering the reaction temperature or using a less polar solvent can sometimes reduce the rate of homocoupling.
-
Base Selection (Suzuki): The choice and concentration of the base are critical. Using a weaker base or a phosphate/carbonate base instead of a hydroxide can be beneficial.[8]
-
Additives: In some cases, additives can suppress side reactions. For example, the absence of a base in certain oxygen-promoted Pd(II) catalyzed cross-couplings can avert undesired homocouplings.[9]
Method-Specific Troubleshooting
Q4 (Suzuki Coupling): My Suzuki reaction is sluggish or fails completely. What are the likely causes?
A4: The Suzuki-Miyaura reaction is robust but can be sensitive to several factors.[2]
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines. Ensure the boronic acid is pure and, if necessary, use it in slight excess.
-
Base and Solvent: The combination of base and solvent is crucial for efficient transmetalation. Common systems include K₂CO₃ or Cs₂CO₃ in solvents like DME, THF, or dioxane with water.[10][11] The system must be optimized for your specific substrates.[12]
-
Catalyst/Ligand: The Pd catalyst and ligand must be appropriate for the substrates. Electron-rich ligands often accelerate the reaction. Ensure the catalyst is not poisoned by impurities.
Q5 (Stille Coupling): How can I manage the toxicity and removal of organotin byproducts?
A5: The primary drawback of the Stille reaction is the toxicity of organostannanes and the difficulty in removing tin byproducts.[13][14]
-
Stoichiometry: Use the organotin reagent as close to a 1:1 stoichiometry as possible.
-
Work-up Procedures: Tin byproducts can often be removed by:
Q6 (Wittig/HWE): My ylide (or phosphonate carbanion) is not reacting with my ketone. What is the issue?
A6: Lack of reactivity is often due to steric hindrance or electronic effects.
-
Steric Hindrance: Highly substituted ketones or bulky ylides can react very slowly or not at all. In such cases, one of the two retrosynthetic disconnections may be strongly preferred.[16] The HWE reaction is often more successful with hindered ketones than the Wittig reaction.
-
Ylide Stability: Stabilized ylides (e.g., those with an adjacent ester or ketone group) are less reactive and may fail to react with ketones, though they typically react well with aldehydes.[17] Using a stronger base or higher temperatures might be necessary.
Data Presentation: Optimizing Reaction Conditions
Quantitative data from optimization studies are crucial for reproducibility and further development.
Table 1: Optimization of Pd-Catalyzed Dienylation with Sulfolenes. [1] This table summarizes the optimization for the coupling of 4-bromobenzonitrile with sulfolene.
| Entry | Ligand | Base/Additive | Solvent | Yield (%) | E/Z Ratio |
| 1 | dppe | CH₃OK | dioxane | 12 | 1.5:1 |
| 2 | dppf | CH₃OK | dioxane | 24 | 1.3:1 |
| 3 | dppbz | CH₃OK | dioxane | 35 | 1.2:1 |
| 4 | dppbz | Cs₂CO₃ | dioxane | 75 | >20:1 |
| 5 | dppbz | K₃PO₄ | dioxane | 82 | >20:1 |
Reaction conditions: 4-bromobenzonitrile (1 mmol), sulfolene (2 mmol), Pd(OAc)₂ (5 mol%), ligand (8 mol%), base (1.6 mmol), additive (2 mmol), solvent (8 mL), 110 °C, 14 h.[1]
Table 2: Optimization of One-Pot Sequential Suzuki-Miyaura Coupling. [10] This table shows results for the synthesis of a trisubstituted diene from a 1,1-dibromoalkene.
| Entry | Catalyst (mol %) | Base (equiv.) | Conditions | Yield (%) |
| 1 | Pd(PPh₃)₄ (7) | Cs₂CO₃ (3+3) | 1) 80 °C, 1.25 h; 2) 80 °C, 12 h | 85 |
| 2 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (3+3) | 1) 80 °C, 1.25 h; 2) 80 °C, 12 h | 79 |
| 3 | Pd(PPh₃)₄ (7) | K₂CO₃ (3+3) | 1) 80 °C, 1.25 h; 2) 80 °C, 12 h | 64 |
| 4 | Pd(PPh₃)₄ (7) | K₃PO₄ (3+3) | 1) 80 °C, 1.25 h; 2) 80 °C, 12 h | 75 |
The process involves a first coupling with an alkenyltrifluoroborate, followed by a second coupling with an alkyltrifluoroborate.[10]
Experimental Protocols
Protocol 1: Synthesis of a Trisubstituted Conjugated Diene via Sequential Suzuki-Miyaura Coupling [11]
This one-pot procedure describes the stereoselective synthesis of a trisubstituted diene from a 1,1-dibromoalkene.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the 1,1-dibromoalkene (1.0 equiv), potassium alkenyltrifluoroborate (1.1 equiv), Pd(PPh₃)₄ (7 mol %), and anhydrous cesium carbonate (3.0 equiv).
-
First Coupling: Add anhydrous THF/H₂O (10:1) and heat the mixture to 80 °C for 1.25 hours. Monitor the reaction by TLC or GC-MS to confirm the formation of the intermediate bromo-diene.
-
Second Coupling: After cooling briefly, add the potassium alkyltrifluoroborate (1.1 equiv) and a second portion of cesium carbonate (3.0 equiv) to the reaction mixture.
-
Reaction Completion: Heat the mixture to 80 °C for 12 hours or until the bromo-diene is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the trisubstituted conjugated diene.
Protocol 2: General Procedure for the Stille Cross-Coupling [4]
This protocol outlines a typical Stille coupling for forming a C(sp²)-C(sp²) bond.
-
Setup: To a flame-dried flask, add the organic halide/triflate (1.0 equiv), LiCl (3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %). Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF, THF, or toluene) via syringe.
-
Reagent Addition: Add the organostannane reagent (1.0-1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with an aqueous KF solution to precipitate tin salts. Filter through celite to remove the precipitate.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
References
- 1. Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. quora.com [quora.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 9. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates [organic-chemistry.org]
- 12. BJOC - Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions [beilstein-journals.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Wittig Reaction Practice Problems [chemistrysteps.com]
- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Removal of catalyst residues from [(1E,3E)-4-Chloro-1,3-butadienyl]benzene
Product Focus: [(1E,3E)-4-Chloro-1,3-butadienyl]benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst residues from this compound.
Troubleshooting Guides
Issue 1: Persistent Palladium Contamination After Column Chromatography
Question: I have purified my this compound using silica gel column chromatography, but I still detect significant levels of palladium residue in my final product. How can I remove it?
Answer:
Palladium residues from cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be challenging to remove completely by standard column chromatography alone. The nature of the residual palladium species (e.g., Pd(0), Pd(II), colloidal palladium) can influence its affinity for silica gel. For highly effective removal, a combination of methods is often necessary.
Recommended Actions:
-
Employ a Metal Scavenger: The most effective method for removing trace palladium is to use a metal scavenger. These are solid-supported reagents with high affinity for palladium.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb palladium residues. However, be aware that this can sometimes lead to product loss.
-
Celite Filtration: If you suspect the presence of insoluble palladium black, filtering the reaction mixture through a pad of Celite before aqueous work-up and chromatography can be beneficial.[3]
Experimental Protocol: Batch Scavenging with a Thiol-Functionalized Silica Gel
-
Dissolve the impure this compound in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Add the thiol-functionalized silica gel scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).
-
Stir the suspension at room temperature for 4-16 hours. The optimal time should be determined by monitoring the palladium levels.
-
Filter off the scavenger resin and wash it with the same solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Issue 2: Product Loss During Purification
Question: When I use activated carbon to remove palladium from my this compound, I experience a significant decrease in my final yield. What are the alternatives?
Answer:
Product loss during activated carbon treatment is a common issue due to the non-specific adsorptive nature of carbon. To minimize this, consider the following:
-
Reduce the Amount of Carbon: Use the minimum amount of activated carbon necessary for effective palladium removal. This may require some optimization.
-
Alternative Scavengers: Switch to a more specific metal scavenger, such as a thiol or TMT-functionalized resin. These have a higher selectivity for palladium and are less likely to adsorb your product.
-
Optimize Solvent: The choice of solvent can influence the adsorption of your product onto the scavenger. Experiment with different solvents to find one that maximizes palladium binding while minimizing product loss.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of catalyst residue in the synthesis of this compound?
A1: The synthesis of this compound likely involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction.[4][5] Therefore, the most common catalyst residue is palladium, which can exist in various forms (e.g., Pd(0), Pd(II) complexes) in the crude product.
Q2: How can I quantify the amount of residual palladium in my sample?
A2: The most accurate and sensitive method for quantifying trace amounts of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[6][7] For a more rapid, qualitative or semi-quantitative assessment in a synthetic lab setting, colorimetric tests or fluorescence-based assays are also available.[6][7]
Q3: Are there any "metal-free" synthetic routes to this compound to avoid this issue altogether?
A3: While palladium-catalyzed methods are prevalent, exploring alternative synthetic strategies that do not employ heavy metal catalysts is an active area of research. However, for this specific type of conjugated diene, palladium catalysis often provides the most efficient and stereoselective route. The focus is typically on efficient removal of the catalyst rather than avoiding it entirely.
Q4: Can I use liquid-liquid extraction to remove palladium residues?
A4: Liquid-liquid extraction can be effective for removing certain palladium salts, particularly if they can be partitioned into an aqueous phase.[3] For example, washing with an aqueous solution of a chelating agent like EDTA or thiourea can help extract some palladium species. However, it is often not sufficient to remove all forms of palladium, especially colloidal or less polar complexes.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Column Chromatography | Low to Medium | Readily available, removes other impurities | Often insufficient for trace palladium removal |
| Activated Carbon | High | Cost-effective, readily available | Can lead to product loss, non-specific |
| Thiol Scavenger Resins | Very High | High selectivity for palladium, low product loss | Higher cost than carbon |
| TMT Scavenger Resins | Very High | Excellent for a broad range of Pd species | Higher cost than carbon |
| Liquid-Liquid Extraction | Low to Medium | Simple procedure | Ineffective for many palladium species |
| Crystallization | Variable | Can be effective for some systems | May concentrate impurities in some cases |
Table 2: Quantitative Data on Palladium Scavenging Efficiency (Literature Examples)
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Polystyrene-bound TMT | 1500-1600 | < 10 | [1] |
| MP-TMT | 33,000 | < 200 | [8] |
| MP-TMT (typical loading) | 500-800 | < 10 | [8] |
| Si-TMT | 800 | < 10 | [9] |
Experimental Protocols
Detailed Methodology: Celite Filtration for Removal of Heterogeneous Palladium
-
Prepare the Celite Pad: Place a plug of glass wool at the bottom of a sintered glass funnel. Add a layer of sand (approx. 1 cm) followed by a layer of Celite (approx. 2-3 cm). Gently tap the funnel to pack the Celite.
-
Wet the Pad: Pre-wet the Celite pad with the solvent used in the reaction.
-
Filter the Reaction Mixture: Carefully pour the crude reaction mixture onto the Celite pad.
-
Wash: Wash the Celite pad thoroughly with additional solvent to ensure all the product is eluted.
-
Collect the Filtrate: The filtrate, now free of insoluble palladium, can be taken forward for aqueous work-up and further purification.
Visualizations
Caption: Workflow for the removal of palladium catalyst residues.
Caption: Troubleshooting flowchart for palladium residue removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]
- 6. pharmtech.com [pharmtech.com]
- 7. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. sopachem.com [sopachem.com]
Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Organic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when interpreting complex NMR spectra of halogenated organic compounds.
Frequently Asked Questions (FAQs)
Q1: Why do fluorine atoms cause such complex splitting patterns in ¹H NMR spectra?
Fluorine (¹⁹F) has a nuclear spin (I) of ½, similar to a proton (¹H). This means it couples to neighboring protons, resulting in signal splitting. This coupling occurs through bonds and can extend over several bonds (e.g., ²JHF, ³JHF, and even longer-range couplings).[1][2] The magnitude of these coupling constants can be quite large and variable, leading to complex and often overlapping multiplets in the ¹H NMR spectrum.[1][3]
Q2: I don't see any clear coupling between my protons and the chlorine/bromine/iodine in my compound. Why is that?
Chlorine, bromine, and iodine have isotopes with nuclear spins greater than ½ (e.g., ³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br, ¹²⁷I are all quadrupolar nuclei).[4][5][6] Nuclei with a spin greater than ½ are termed quadrupolar nuclei.[6] These nuclei have a non-spherical charge distribution, which leads to a property called a nuclear electric quadrupole moment.[7] This quadrupole moment interacts with the local electric field gradient, causing very fast nuclear relaxation.[6][8] This rapid relaxation often leads to two main effects in the NMR spectrum of a coupled nucleus (like a proton):
-
Signal Broadening: The signal of the proton attached to or near the halogen may be broadened.[5][6]
-
Decoupling: The rapid relaxation can effectively decouple the quadrupolar halogen from the proton, meaning you won't observe the expected splitting pattern.[5][8] In many cases, you will just see a sharp singlet for the proton, as if the halogen wasn't there.[5]
Clear coupling to quadrupolar nuclei is generally only observed in highly symmetric environments where the electric field gradient at the nucleus is minimized, which is rare for most organic molecules.[5]
Q3: The chemical shifts of carbons bonded to halogens in my ¹³C NMR spectrum are not following simple electronegativity trends. What's happening?
While electronegativity does play a role in deshielding the directly attached carbon (the α-carbon), other effects become significant, especially for heavier halogens.[9][10]
-
Fluorine and Chlorine: For fluorine and chlorine, the deshielding effect on the α-carbon is generally observed due to paramagnetic coupling between occupied π orbitals and unoccupied σ* antibonding orbitals.[9]
-
Bromine and Iodine (Heavy Atom Effect): For bromine and iodine, a phenomenon known as the "heavy atom effect" can cause the α-carbon signal to shift upfield (to a lower ppm value). This is due to spin-orbit coupling, which influences the magnetic shielding of the carbon nucleus.[11][12]
Q4: My baseline is rolling and distorted. How can I fix this?
A rolling baseline can be caused by several factors, including:
-
Improper Phasing: The most common cause is incorrect phase correction. This can usually be fixed during processing by manually adjusting the zero-order and first-order phase parameters.[13]
-
Very Broad Signals: The presence of very broad signals, which can arise from solid impurities or from the quadrupolar broadening effects of halogens, can make phasing difficult and lead to a distorted baseline.[13]
-
First Point Distortion of the FID: An issue with the first data point of the Free Induction Decay (FID) can also cause a slanted baseline. Many NMR processing software packages have functions to correct for this.[13]
Troubleshooting Guides
Problem 1: Overlapping and Uninterpretable Multiplets in ¹H NMR of Fluorinated Compounds
Symptoms:
-
Regions of the ¹H NMR spectrum, particularly those corresponding to protons near fluorine atoms, show complex, overlapping signals that are difficult to assign.[14]
Possible Causes:
-
Multiple, large J-couplings between protons and fluorine atoms (²JHF, ³JHF, ⁴JHF, etc.).[1][3]
-
Signals from different protons accidentally having very similar chemical shifts.[14]
Solutions:
-
Change NMR Solvent: Sometimes, changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons enough to resolve the overlapping signals.[15]
-
Acquire Spectrum at a Higher Field Strength: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion (in Hz), which can help to separate overlapping multiplets.
-
Use 2D NMR Techniques:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace out spin systems even in crowded regions.[16][17][18]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. This can help to distinguish proton signals based on the chemical shift of their attached carbon.[16][17]
-
-
¹⁹F Decoupling: If the spectrometer is capable, running a ¹H spectrum with ¹⁹F decoupling will collapse the complex multiplets into simpler patterns (e.g., a doublet of doublets might become a simple doublet), making the proton-proton couplings easier to interpret.[19]
Problem 2: Broad Peaks and Poor Resolution in the Spectrum
Symptoms:
-
NMR signals are wider than expected, and fine coupling details are lost.[15]
Possible Causes:
-
Poor Shimming: The magnetic field is not homogeneous across the sample.[15]
-
Un-dissolved Solids: The sample is not fully dissolved, leading to a non-homogenous solution.[15]
-
High Sample Concentration: Very concentrated samples can lead to increased viscosity and faster relaxation, causing broader lines.[15]
-
Quadrupolar Broadening: Proximity to a quadrupolar halogen (Cl, Br, I) can cause broadening of the proton signal.[5][6]
-
Chemical Exchange: If the molecule is undergoing conformational changes or there is a chemical exchange process happening on the NMR timescale, this can lead to broadened signals.
Solutions:
-
Re-shim the Spectrometer: This is the first step to address poor resolution.
-
Check Sample Solubility: Ensure your compound is fully dissolved. If necessary, try a different deuterated solvent.[15]
-
Dilute the Sample: If the sample is highly concentrated, diluting it may improve resolution.
-
Variable Temperature (VT) NMR: If exchange broadening is suspected, acquiring the spectrum at different temperatures can help. Cooling the sample may slow the exchange enough to resolve separate signals, while heating it may cause the signals to coalesce into a sharp average signal.
Problem 3: Unexpected Signals or Artifacts in the Spectrum
Symptoms:
-
Peaks that do not correspond to the target molecule are present.
-
Symmetric "sidebands" appear around large peaks.
-
A sharp "glitch" appears in the center of the spectrum.
Possible Causes & Solutions:
| Artifact | Possible Cause | Recommended Solution |
| Solvent Impurities | Residual non-deuterated solvent or impurities in the deuterated solvent. | Check the chemical shift of common NMR solvents and their impurities. If a peak matches, it is likely an impurity. |
| Water Peak | Moisture in the sample or solvent. | Use a fresh, dry NMR solvent. A drop of D₂O can be added to the sample; exchangeable protons (like -OH or -NH) and the water peak will disappear or shift.[15] |
| Spinning Sidebands | Imperfect shimming or issues with the sample tube spinning. | Re-shim the spectrometer. These are typically identified as small peaks symmetrically spaced around a large peak. |
| Receiver Gain Artifacts | The signal from a very concentrated sample is too strong for the detector.[20] | Reduce the receiver gain or use a pulse sequence with a smaller tip angle to reduce the signal intensity.[20] |
| Quadrature Glitch | An instrumental artifact at the exact center of the spectrum.[13] | This is an instrumental issue and usually can be ignored if it doesn't overlap with a signal of interest. |
Data Presentation: Typical Coupling Constants
The following table summarizes typical proton-fluorine (¹H-¹⁹F) and carbon-fluorine (¹³C-¹⁹F) coupling constants. Note that these values can vary significantly based on geometry and substitution.
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| ¹JCF | 1 | 150 - 280 | Large and useful for identifying carbons directly bonded to fluorine.[19] |
| ²JCF | 2 | 10 - 50 | Geminal coupling. |
| ³JCF | 3 | 0 - 20 | Vicinal coupling, often dependent on dihedral angle. |
| ²JHF | 2 | 40 - 60 | Geminal coupling, very large.[1] |
| ³JHF | 3 | 6 - 50 | Vicinal coupling, highly dependent on dihedral angle.[1] |
| ⁴JHF | 4 | 1 - 5 | Long-range coupling, often observed in aromatic or rigid systems.[1] |
Experimental Protocols
Protocol 1: Acquiring a ¹H-¹H COSY Spectrum
Purpose: To identify protons that are spin-spin coupled, helping to establish connectivity within the molecule.
Methodology:
-
Sample Preparation: Prepare a moderately concentrated, well-dissolved sample of the halogenated compound in a suitable deuterated solvent.
-
Standard ¹H Spectrum: Acquire a standard high-resolution ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.
-
Setup COSY Experiment:
-
Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker systems).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
The number of increments in the F1 dimension will determine the resolution in that dimension (a typical value is 256-512).
-
The number of scans per increment will depend on the sample concentration (for concentrated samples, 2-4 scans may be sufficient).
-
-
Acquisition: Start the experiment. The acquisition time will depend on the number of increments and scans.
-
Processing:
-
Apply a window function (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
-
Interpretation:
-
The diagonal peaks correspond to the 1D ¹H spectrum.
-
The off-diagonal peaks (cross-peaks) indicate that the two protons at the corresponding chemical shifts on the diagonal are coupled.[17]
-
Protocol 2: Acquiring a ¹H-¹³C HSQC Spectrum
Purpose: To identify which protons are directly attached to which carbons.
Methodology:
-
Sample Preparation: As with COSY, a well-dissolved sample is required.
-
Standard 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to determine the spectral widths for both nuclei.
-
Setup HSQC Experiment:
-
Load a standard HSQC pulse sequence program (e.g., hsqcedetgpsisp2.2 on Bruker systems, which also provides editing to distinguish CH/CH₃ from CH₂ signals).
-
Set the spectral width in F2 for ¹H and in F1 for ¹³C based on the 1D spectra.
-
The number of increments in F1 will determine the ¹³C resolution (a typical value is 256).
-
Set the one-bond coupling constant (¹JCH) value. The standard value is ~145 Hz, which is suitable for most organic molecules.
-
-
Acquisition: Start the experiment. HSQC is generally less sensitive than COSY, so more scans may be required.
-
Processing:
-
Apply appropriate window functions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum.
-
-
Interpretation:
Mandatory Visualizations
Caption: A logical workflow for troubleshooting complex NMR spectra of halogenated compounds.
Caption: Comparison of NMR effects for Spin ½ vs. Quadrupolar halogen nuclei.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ekwan.github.io [ekwan.github.io]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr spectroscopy - Symmetry and NMR linewidths of quadrupolar nuclei - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Heavy Halogen Atom Effect on (13)C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. | Semantic Scholar [semanticscholar.org]
- 13. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 14. Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry [courses.lumenlearning.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. youtube.com [youtube.com]
- 18. Interpreting | OpenOChem Learn [learn.openochem.org]
- 19. jeolusa.com [jeolusa.com]
- 20. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Instability of chloro-substituted dienes under acidic conditions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical stability of molecules containing chloro-substituted diene moieties, particularly under acidic conditions commonly encountered in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: I performed a TFA-mediated deprotection of a substrate containing a 2-chloro-1,3-diene moiety and observed a complex mixture of byproducts and low yield of my desired product. What is happening?
A1: Chloro-substituted dienes are highly susceptible to degradation under strong acidic conditions like neat trifluoroacetic acid (TFA). The primary degradation pathway involves protonation of a double bond to form a resonance-stabilized allylic carbocation. This reactive intermediate can be trapped by nucleophiles (such as residual water) or undergo polymerization, leading to a mixture of undesired products and loss of material.
Q2: What are the likely degradation products when a chloro-substituted diene is exposed to aqueous acid?
A2: The degradation proceeds via an acid-catalyzed hydration mechanism. The key intermediate is a resonance-stabilized allylic carbocation, which can be attacked by water at two different positions. For a 2-chloro-1,3-diene, this results in a mixture of regioisomeric chlorinated allylic alcohols. These initial products may undergo further reactions or rearrangements depending on the specific conditions.
Q3: My chloro-substituted diene seems to be degrading even during silica gel chromatography. Is this possible?
A3: Yes, this is a common issue. Standard silica gel is inherently acidic and can catalyze the degradation of acid-sensitive compounds like chloro-substituted dienes. This can lead to streaking, low recovery, and the appearance of new spots on your TLC plate during the purification process.
Q4: Can I store a compound containing a chloro-substituted diene in a chloroform-d (CDCl₃) solution for NMR analysis?
A4: It is not recommended for long-term storage. CDCl₃ can contain trace amounts of HCl, which can accumulate over time, especially with exposure to light. This acidic impurity is sufficient to cause slow degradation of the diene, leading to the appearance of impurity peaks in subsequent NMR spectra. For storage, it is best to keep the compound as a dry solid under an inert atmosphere at low temperature.
Troubleshooting Guides
Issue 1: Low Yields and Byproduct Formation During Acidic Deprotection (e.g., Boc, Trityl Removal)
This is the most common problem encountered. The strong acid required for deprotection readily attacks the diene.
Troubleshooting Steps:
-
Reduce Reaction Time: Monitor the deprotection reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Over-exposure to acid increases the extent of degradation.
-
Lower the Temperature: Perform the reaction at 0°C or lower to decrease the rate of the degradation side reactions.
-
Use a Carbocation Scavenger: This is the most effective solution. Reactive carbocations generated from the protecting group (e.g., tert-butyl cation from Boc) or from protonation of the diene can be trapped by a scavenger before they cause further reactions.
-
Recommended Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS). These silanes act as hydride donors, irreversibly quenching carbocations.
-
Typical Conditions: Use a cocktail of TFA/Scavenger/Solvent. A common mixture is TFA/TES/DCM (95:5:0 to 90:5:5 v/v). See the detailed protocol below.
-
-
Consider Milder Acids: If your protecting group allows, explore weaker acidic conditions (e.g., 10% TFA in DCM, TsOH in MeOH) that may be less aggressive towards the diene.
Issue 2: Degradation During Workup or Purification
Troubleshooting Steps:
-
Neutralize Immediately: After an acidic reaction, quench thoroughly with a cold, dilute base such as NaHCO₃ solution until the aqueous layer is neutral or slightly basic. Do not let the acidic mixture stand.
-
Use Neutralized Solvents: Ensure solvents used for extraction (e.g., DCM, EtOAc) are free of acidic impurities. If necessary, wash them with a dilute bicarbonate solution and dry them before use.
-
Avoid Acidic Chromatography Media:
-
Deactivate Silica Gel: Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine (Et₃N) or another volatile base, then pack the column. This will neutralize the acidic sites.
-
Use Alternative Media: Consider using neutral alumina or a reverse-phase (C18) column for purification, as these are less likely to cause acid-catalyzed degradation.
-
Data Presentation: pH Stability
Table 1: Hydrolysis Half-Life of Vinyl Chloride at 25°C[1][2] (Disclaimer: This data is for a non-conjugated system and should be used for illustrative purposes only. Chloro-substituted dienes will degrade much faster under acidic conditions.)
| pH | Reported Half-Life | Expected Stability of Chloro-Substituted Diene |
| 4 | > 1 year | Low |
| 6.1 | > 1 year | Moderate |
| 7 | > 9.9 years | High |
Experimental Protocols
Protocol 1: pH Stability Assessment of a Chloro-Diene Compound
This protocol outlines a general method to quantify the stability of your compound at different pH values.
1. Materials:
-
Test compound
-
Acetonitrile (ACN) or DMSO for stock solution
-
Phosphate-citrate buffer solutions (e.g., pH 3, 5, 7.4)
-
Methanol (MeOH) with 0.1% formic acid for quenching/dilution
-
HPLC or LC-MS system with a suitable C18 column
2. Procedure:
-
Prepare a 10 mM stock solution of your test compound in ACN or DMSO.
-
For each pH condition, add 5 µL of the stock solution to 495 µL of the pre-warmed buffer solution (37°C) in a microcentrifuge tube to achieve a final concentration of 100 µM.
-
Incubate the tubes at 37°C.
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from each tube.
-
Immediately quench the reaction by adding the aliquot to 100 µL of cold MeOH containing 0.1% formic acid. This stops further degradation.
-
Analyze the quenched samples by LC-MS or HPLC. Monitor the disappearance of the parent compound's peak area over time.
-
Calculate the percentage of compound remaining at each time point relative to T=0 and determine the half-life (t₁/₂) at each pH.
Protocol 2: Boc-Deprotection using TFA with a Triethylsilane (TES) Scavenger
This protocol provides a robust method for removing a Boc protecting group from a molecule containing an acid-sensitive chloro-diene.[3][4][5][6]
1. Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, anhydrous sodium sulfate (Na₂SO₄)
2. Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylsilane (TES) to the solution (typically 5 equivalents per protecting group).
-
Slowly add trifluoroacetic acid (TFA) to the stirring solution to make up ~50% of the final volume (e.g., for 10 mL of DCM, add 10 mL of TFA). Caution: The reaction is exothermic.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS (typically complete in 1-2 hours).
-
Once the starting material is consumed, carefully pour the reaction mixture into a flask containing a rapidly stirring, cold, saturated NaHCO₃ solution to quench the acid.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected product.
-
Purify the product using a suitable method, such as chromatography on triethylamine-deactivated silica gel.
Visualizations
Caption: Acid-catalyzed degradation pathway of a chloro-substituted diene.
Caption: Troubleshooting workflow for handling unstable chloro-dienes.
References
- 1. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Characterization of Reactive Intermediates
Welcome to the Technical Support Center for the Characterization of Reactive Intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental studies.
Troubleshooting Guides
This section provides step-by-step guidance to diagnose and resolve common issues in the characterization of reactive intermediates.
Guide 1: Troubleshooting Weak or Noisy Signals in Electron Paramagnetic Resonance (EPR) Spectroscopy
Problem: You are attempting to detect a radical intermediate, but the EPR signal is weak, noisy, or completely absent.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for weak EPR signals.
Guide 2: Distinguishing Genuine Reactive Intermediates from Artifacts in Electrospray Ionization Mass Spectrometry (ESI-MS)
Problem: You observe a potential reactive intermediate in your ESI-MS spectrum but are unsure if it is a genuine species from your reaction or an artifact of the ionization process.
Troubleshooting Steps:
-
Vary ESI Source Parameters:
-
Action: Gradually decrease the capillary voltage and source temperature.
-
Rationale: In-source fragmentation or reactions are often energy-dependent. Genuine intermediates should persist under milder conditions, while artifacts may diminish or disappear.
-
-
Change the Solvent System:
-
Action: Analyze your sample using a different solvent system, if compatible with your reaction.
-
Rationale: Solvent adducts are a common artifact. If the mass of the suspected intermediate changes with the solvent, it is likely an adduct.
-
-
Isotopic Labeling:
-
Action: Use isotopically labeled reactants or trapping agents.
-
Rationale: This is a definitive way to confirm the origin of each atom in the observed ion. A corresponding mass shift in your potential intermediate will confirm its identity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Action: Isolate the ion of interest and perform collision-induced dissociation (CID).
-
Rationale: The fragmentation pattern can provide structural information. Compare the fragmentation of the suspected intermediate with that of a synthesized standard or with theoretically predicted fragmentation patterns.
-
-
Use a "Charge-Tagging" Strategy:
-
Action: Modify your substrate with a permanently charged group that is remote from the reactive center.
-
Rationale: This ensures that the neutral intermediate will be charged and detectable without requiring protonation or adduction in the ESI source, thus reducing the likelihood of artifacts.[1]
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary challenges in characterizing reactive intermediates?
A1: The main challenges stem from their inherent properties:
-
Short Lifetime: Reactive intermediates exist for very brief periods, from femtoseconds to milliseconds, making them difficult to detect.[2]
-
Low Concentration: They are often present in very low concentrations relative to the reactants and products.[1]
-
High Reactivity: Their high reactivity makes them prone to reacting with the surrounding environment or instrument components, leading to artifacts.
Q2: How can I increase the lifetime and concentration of a reactive intermediate for easier characterization?
A2: Several techniques can be employed:
-
Matrix Isolation: The intermediate is generated in a cryogenic inert gas matrix (e.g., argon at low temperatures), which traps it and allows for extended study.
-
Low Temperatures: Running the reaction at very low temperatures can significantly slow down the decay of the intermediate.
-
Flash Photolysis: A high-intensity light pulse can generate a high initial concentration of the intermediate for transient spectroscopic studies.[3]
For Drug Development Professionals
Q3: Why is the characterization of reactive metabolites important in drug development?
A3: Reactive metabolites are a major concern in drug safety. They are often electrophilic species that can covalently bind to macromolecules like proteins and DNA. This can lead to idiosyncratic adverse drug reactions (IDRs), including drug-induced liver injury, skin rashes, and other toxicities.[4] Identifying and characterizing these reactive metabolites early in the drug discovery process allows for the design of safer drug candidates by modifying the chemical structure to eliminate the metabolic "hotspots."[5][6]
Q4: What are the standard methods for screening for reactive metabolites in drug discovery?
A4: The most common in vitro methods involve incubating the drug candidate with liver microsomes or hepatocytes in the presence of a trapping agent.[7]
-
Glutathione (GSH) Trapping: GSH is a biological nucleophile that readily reacts with many electrophilic metabolites to form stable adducts that can be detected by LC-MS.[7]
-
Cyanide Trapping: Potassium cyanide (KCN) is used to trap iminium ion intermediates.[4]
-
Covalent Binding Assays: Using a radiolabeled version of the drug candidate, the extent of covalent binding to proteins can be quantified.[8]
Quantitative Data
Table 1: Typical Lifetimes of Common Reactive Intermediates in Solution
| Reactive Intermediate | Typical Lifetime (in aqueous solution) | Factors Affecting Stability |
| Carbocations | Femtoseconds to Nanoseconds | Substitution (tertiary > secondary > primary), resonance stabilization.[9][10] |
| Carbanions | Generally longer-lived than carbocations | Hybridization (sp > sp2 > sp3), inductive effects, resonance stabilization. |
| Free Radicals | Microseconds to Milliseconds | Steric hindrance, resonance stabilization. |
Table 2: Common Spin Trapping Agents and Their Properties
| Spin Trap | Abbreviation | Common Radicals Trapped | Characteristics of Adduct |
| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | O₂⁻•, •OH, carbon-centered radicals | Forms distinct EPR spectra for different radicals, but the superoxide adduct can be unstable.[11] |
| Phenyl N-tert-butylnitrone | PBN | Carbon-centered radicals | Forms more stable adducts than DMPO, but the EPR spectra are less informative about the radical's identity.[11] |
| 2-Methyl-2-nitrosopropane | MNP | Carbon-centered radicals | Provides detailed hyperfine splitting in EPR spectra. |
Experimental Protocols
Protocol 1: General Procedure for Spin Trapping EPR Experiment
This protocol outlines the basic steps for detecting a short-lived radical using a spin trap and EPR spectroscopy.
-
Preparation of Reagents:
-
Prepare a stock solution of the spin trap (e.g., 1 M DMPO in the reaction solvent).
-
Prepare solutions of your reactant(s) in the chosen solvent. The solvent should be deoxygenated to prevent quenching of the radical.
-
-
Reaction Setup:
-
In an EPR tube or a small vial, mix the reactant solutions and the spin trap solution. The final concentration of the spin trap is typically in the range of 25-100 mM.
-
Initiate the reaction (e.g., by adding a catalyst, photo-irradiation, or heating).
-
-
EPR Measurement:
-
Quickly transfer the reaction mixture to a flat cell or capillary tube suitable for your EPR spectrometer.
-
Place the sample in the EPR cavity and tune the spectrometer.
-
Acquire the EPR spectrum. Typical X-band EPR settings for radical adducts might be: microwave frequency ~9.4 GHz, microwave power ~10-20 mW, modulation amplitude ~1 G, and a scan range of ~100 G centered around g ≈ 2.00.[12]
-
-
Data Analysis:
-
Analyze the hyperfine splitting pattern of the resulting EPR spectrum to identify the trapped radical.
-
Simulate the spectrum to confirm the identity of the radical adduct and determine the hyperfine coupling constants.
-
Protocol 2: Outline for a Nanosecond Transient Absorption Spectroscopy Experiment
This protocol provides a general workflow for a laser flash photolysis experiment to study a transient intermediate.
Experimental Workflow:
Caption: Workflow for a transient absorption spectroscopy experiment.
Signaling Pathways
Reactive Oxygen Species (ROS) Signaling
Reactive oxygen species, such as superoxide (O₂⁻•) and hydrogen peroxide (H₂O₂), are important signaling molecules involved in various cellular processes. Their dysregulation can lead to oxidative stress and disease.
References
- 1. An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. Reactive metabolite screening – Mass Analytica [mass-analytica.com]
- 6. interchim.fr [interchim.fr]
- 7. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 8. Novel risk assessment of reactive metabolites from discovery to clinical stage [jstage.jst.go.jp]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Spin trapping - Wikipedia [en.wikipedia.org]
- 12. nanopartikel.info [nanopartikel.info]
Technical Support Center: Scaling Up the Synthesis of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and scalable synthetic route for preparing this compound?
A1: The most prevalent and scalable method for synthesizing conjugated dienes like this compound is the Wittig reaction.[1] This reaction involves the coupling of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. For this specific target molecule, a common approach is the reaction between cinnamaldehyde and the ylide generated from (4-chlorobenzyl)triphenylphosphonium chloride.
Q2: My Wittig reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in Wittig reactions are a common issue and can stem from several factors:
-
Base Quality: The base used to deprotonate the phosphonium salt and form the ylide is critical. Ensure you are using a strong, fresh base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or n-butyllithium (n-BuLi). The quality of KOtBu, for instance, can significantly impact yield.[2]
-
Ylide Instability: Some ylides are unstable and should be generated in situ and used immediately.[3] Generating the ylide in the presence of the aldehyde can sometimes improve yields.[2]
-
Steric Hindrance: Sterically hindered ketones or aldehydes can react slowly, leading to poor yields, especially with stabilized ylides.[4][5]
-
Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can decompose the ylide.[6] The choice of solvent (typically THF or diethyl ether) and temperature is also crucial.[5]
-
Aldehyde Purity: The aldehyde starting material can be labile and may oxidize or polymerize over time, reducing the amount available for the reaction.[5]
Q3: The reaction is producing a mixture of (E) and (Z) isomers. How can I increase the stereoselectivity for the desired (1E,3E) isomer?
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:
-
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., ester or ketone) typically yield the (E)-alkene with high selectivity.[5]
-
Unstabilized Ylides: Ylides with alkyl or aryl groups (semi-stabilized) often give poor (E)/(Z) selectivity.[5]
-
Schlosser Modification: To favor the (E)-alkene with unstabilized or semi-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then eliminates to form the (E)-alkene.[4][5]
Q4: I'm having difficulty removing the triphenylphosphine oxide byproduct from my final product. What is the best purification strategy?
A4: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions.
-
Crystallization: If your product is a solid, crystallization is often effective. Triphenylphosphine oxide is moderately polar and may remain in the mother liquor. The cis,trans-isomer, which may be a liquid, is also effectively removed through crystallization of the desired trans,trans product.[7]
-
Column Chromatography: Flash column chromatography is a reliable method for separating the diene from triphenylphosphine oxide.[2][8] A non-polar eluent system, such as hexane/ethyl acetate, is typically used.
-
Precipitation: In some cases, the reaction mixture can be concentrated and triturated with a solvent like diethyl ether or pentane, in which the product is soluble but the triphenylphosphine oxide is not, causing it to precipitate.
Q5: Are there viable alternative synthetic methods to the Wittig reaction for this compound?
A5: Yes, several other olefination reactions can be considered:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a popular alternative that uses a phosphonate ester instead of a phosphonium salt. A key advantage is that the byproduct, a water-soluble phosphate ester, is much easier to remove than triphenylphosphine oxide. The HWE reaction typically favors the formation of (E)-alkenes.[5]
-
Peterson Olefination: This reaction uses α-silyl carbanions and offers excellent stereochemical control. By choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane, one can selectively form either the (E) or (Z) alkene.[9][10]
-
Sonogashira Coupling: A multi-step approach could involve a Sonogashira coupling of an aryl halide with a terminal alkyne, followed by further functionalization and elimination steps to form the conjugated diene system.[11][12]
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is adapted from established procedures for similar 1,4-diaryl-1,3-butadienes.[1][13]
Step A: Preparation of (4-Chlorobenzyl)triphenylphosphonium Chloride (Wittig Salt)
-
Combine 1.1 equivalents of triphenylphosphine and 1.0 equivalent of 4-chlorobenzyl chloride in a round-bottom flask with a suitable solvent like xylene or toluene.
-
Heat the mixture at reflux with stirring for 10-12 hours.
-
Allow the mixture to cool. The phosphonium salt will precipitate as a crystalline solid.
-
Filter the solid, wash with a small amount of cold solvent (e.g., xylene), and dry under vacuum. The product is typically used without further purification.
Step B: Synthesis of this compound
-
To a dry, inert-atmosphere flask, add 1.2 equivalents of the (4-chlorobenzyl)triphenylphosphonium chloride salt and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of a strong base (e.g., potassium tert-butoxide). Stir the mixture at this temperature for 1 hour. The formation of the deep red or orange ylide should be observed.
-
Add a solution of 1.0 equivalent of cinnamaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product will be a mixture of the desired diene and triphenylphosphine oxide.
-
Purify the crude material via flash column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization from a suitable solvent like ethanol to yield the pure (1E,3E) isomer.
Data Presentation
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Condition / Reagent | Expected Outcome / Notes |
| Starting Materials | (4-Chlorobenzyl)triphenylphosphonium chloride, Cinnamaldehyde | High purity of starting materials is crucial for good yield. |
| Base | Potassium tert-butoxide (KOtBu) | Use fresh, high-purity base. 1.2 equivalents are typical. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be dry to prevent ylide decomposition.[6] |
| Temperature | 0 °C to Room Temperature | Ylide generation at 0°C, followed by reaction at RT. |
| Reaction Time | 12 - 18 hours | Monitor by TLC for consumption of cinnamaldehyde. |
| Typical Yield | 60 - 75% | Yields can vary based on purity of reagents and reaction scale.[13] |
| Purification | Column Chromatography / Recrystallization | Effective for removing triphenylphosphine oxide and isomers.[7] |
| Stereoselectivity | (E,E) favored | Semi-stabilized ylide may produce some (E,Z) isomer.[5] |
Visualizations
Experimental Workflow Diagram
References
- 1. unwisdom.org [unwisdom.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chegg.com [chegg.com]
- 8. sciepub.com [sciepub.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. youtube.com [youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Minimizing By-product Formation in Elimination Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in elimination reactions?
The most common by-products in elimination reactions are substitution products. Elimination and substitution reactions often compete with each other, as many reagents used to promote elimination can also act as nucleophiles.[1][2] Other potential by-products include isomeric alkenes (e.g., Zaitsev vs. Hofmann products), and rearrangement products in the case of E1 reactions.[3]
Q2: How can I favor elimination over substitution?
Several factors can be manipulated to favor elimination over substitution:
-
Temperature: Higher temperatures generally favor elimination over substitution.[4][5][6] This is because elimination reactions typically have a higher activation energy and lead to an increase in the number of molecules in the products, making them entropically favored at higher temperatures.
-
Base Strength and Steric Hindrance: Strong, sterically hindered bases (like potassium tert-butoxide) are excellent for promoting elimination while minimizing substitution.[7] Their bulkiness makes it difficult for them to act as nucleophiles and attack a sterically hindered carbon atom, but they can readily abstract a proton.[7]
-
Solvent: The choice of solvent can influence the competition between substitution and elimination. For E2 reactions, polar aprotic solvents can be a good choice. Protic solvents can solvate the base, reducing its basicity and potentially favoring substitution.
Q3: How do I control the regioselectivity of the double bond (Zaitsev vs. Hofmann product)?
The regioselectivity of an elimination reaction determines the position of the double bond in the alkene product. This can be controlled by the choice of base:
-
Zaitsev's Rule: To obtain the more substituted (and generally more stable) alkene, use a small, strong base like sodium ethoxide or potassium hydroxide.[1][8][9][10]
-
Hofmann's Rule: To obtain the less substituted alkene, use a bulky, sterically hindered base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[7][10] The steric bulk of the base favors the abstraction of the most accessible proton, which is typically on the least substituted carbon.[7][10]
Q4: My E1 reaction is giving rearranged products. How can I prevent this?
Carbocation rearrangements are a common issue in E1 reactions. To avoid this, you can switch to an E2 reaction which proceeds via a concerted mechanism without a carbocation intermediate. This can be achieved by:
-
Converting the alcohol (a common E1 substrate) into a better leaving group, such as a tosylate or mesylate.
-
Using a strong, non-nucleophilic base to promote the E2 elimination.[3]
Q5: My elimination reaction is giving a low yield. What are the common causes?
Low yields in elimination reactions can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Check the reaction time and temperature.
-
By-product formation: Significant formation of substitution or other by-products will lower the yield of the desired alkene.
-
Product loss during workup: The product may be lost during extraction, purification (e.g., on a silica column), or due to its volatility during solvent removal.[11]
-
Decomposition: The product might be unstable under the reaction or workup conditions.[11]
Troubleshooting Guides
Issue 1: High percentage of substitution by-product.
Symptoms: The final product mixture contains a significant amount of an alcohol or ether instead of the desired alkene.
Troubleshooting Workflow:
Caption: Troubleshooting high substitution by-product formation.
Issue 2: Incorrect regioselectivity (undesired alkene isomer is the major product).
Symptoms: The major product is the Zaitsev alkene when the Hofmann alkene is desired, or vice versa.
Troubleshooting Workflow:
Caption: Controlling regioselectivity in elimination reactions.
Data Presentation
The following tables provide quantitative data on product distribution in common elimination reactions.
Table 1: Product Distribution in the Reaction of 2-Bromopropane with Sodium Ethoxide in Ethanol
| Temperature (°C) | % E2 Product (Propene) | % SN2 Product (Ethyl isopropyl ether) |
| 45 | 53 | 47 |
| 55 | 71 | 29 |
Data sourced from multiple references.[12][13]
Table 2: Product Distribution in the Reaction of 2-Bromobutane with Alkoxide Bases
| Base | Solvent | Temperature (°C) | % 1-Butene (Hofmann) | % 2-Butene (Zaitsev) | % Substitution Product |
| Sodium Ethoxide | Ethanol | 25 | 18 | 82 | - |
| Sodium Ethoxide | Ethanol | 80 | 9 | 91 | - |
| Potassium tert-Butoxide | tert-Butanol | - | 72 | 28 | - |
Data sourced from multiple references.[8][9][13][14]
Experimental Protocols
Protocol 1: E2 Elimination of 2-Bromopropane to Propene
This protocol is designed to favor the E2 elimination of 2-bromopropane to yield propene, while minimizing the competing SN2 reaction.
Materials:
-
2-bromopropane
-
Concentrated solution of potassium hydroxide in ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Gas collection apparatus
Procedure:
-
Set up the reflux apparatus. Ensure the condenser is placed vertically in the flask.
-
In the round-bottom flask, combine 2-bromopropane and a concentrated solution of potassium hydroxide in ethanol.
-
Heat the mixture under reflux. The propene gas that is formed will pass through the condenser.
-
Collect the gaseous propene using a suitable gas collection method.
-
The substitution product (2-ethoxypropane) and any unreacted starting material will remain in the reaction flask.[15][16]
Protocol 2: Hofmann Elimination of a Quaternary Ammonium Salt
This protocol describes the synthesis of an alkene via the Hofmann elimination, which typically yields the less substituted (Hofmann) product.
Materials:
-
Amine
-
Excess methyl iodide
-
Silver oxide (Ag₂O)
-
Water
-
Heating apparatus
Procedure:
Step 1: Exhaustive Methylation
-
Dissolve the amine in a suitable solvent.
-
Add a large excess of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature until the quaternary ammonium iodide salt precipitates.
-
Isolate the salt by filtration or evaporation.
Step 2: Elimination
-
Treat the quaternary ammonium iodide salt with a slurry of silver oxide in water. This will form the quaternary ammonium hydroxide in situ.
-
Heat the mixture to induce the elimination reaction.[17][18]
-
The alkene product is typically volatile and can be collected by distillation. The tertiary amine remains in the reaction mixture.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.1 Preparing Alkenes: A Preview of Elimination Reactions - Organic Chemistry | OpenStax [openstax.org]
- 3. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. google.com [google.com]
- 7. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Hofmann elimination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Thermally Sensitive Conjugated Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thermally sensitive conjugated systems.
Troubleshooting Guides
This section addresses common issues encountered during the purification of thermally sensitive conjugated systems.
Issue 1: The compound is degrading during purification.
| Question | Possible Cause | Suggested Solution |
| My conjugated polymer/molecule shows signs of degradation (e.g., color change, loss of fluorescence, NMR/MS impurities) after purification. What's happening? | Excessive Heat: Many purification techniques, like distillation or recrystallization from a high-boiling point solvent, can expose the compound to temperatures that induce thermal degradation.[1][2][3] | - Utilize low-temperature purification methods. Consider techniques that can be performed at or below room temperature, such as flash chromatography with a refrigerated column, size-exclusion chromatography (SEC), or membrane filtration.[4][5][6] - For recrystallization, choose a solvent with a lower boiling point that still provides good solubility at elevated temperatures and poor solubility at lower temperatures.[7][8][9] - If heating is unavoidable, minimize the duration of heat exposure. [10] |
| Reactive Stationary Phase: Standard silica gel for chromatography can be acidic and may cause degradation of sensitive compounds.[11] | - Use a deactivated stationary phase. Consider using deactivated silica gel, alumina, or florisil for column chromatography.[11] - Run a quick stability test. Before committing to a large-scale separation, spot your compound on a TLC plate and let it sit for a few hours to see if degradation occurs.[11] | |
| Air/Light Sensitivity: Some conjugated systems are susceptible to oxidation or photodegradation, which can be exacerbated by the purification process. | - Work under an inert atmosphere (e.g., nitrogen or argon). - Protect the sample from light by wrapping flasks and columns in aluminum foil. |
Issue 2: Poor recovery of the purified compound.
| Question | Possible Cause | Suggested Solution |
| I'm losing a significant amount of my compound during purification. How can I improve the yield? | Inappropriate Recrystallization Solvent: Using too much solvent or a solvent in which the compound is too soluble at low temperatures will result in a low yield of crystals.[8][10][12] | - Perform careful solvent screening. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[1][7][13] - Use the minimum amount of hot solvent required to fully dissolve the compound.[8][10] - After crystallization, wash the collected crystals with ice-cold solvent to minimize re-dissolving the product.[8] |
| Irreversible Adsorption to Stationary Phase: The compound may be strongly binding to the silica gel or other stationary phase in chromatography.[11] | - Modify the mobile phase. Adding a small amount of a more polar solvent or a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can help elute the compound.[14][15] - Consider a different stationary phase, such as alumina or a bonded-phase silica.[14] | |
| Co-elution with Impurities: If the desired compound and impurities have similar properties, they may elute together during chromatography, leading to impure fractions and apparent low recovery of the pure substance. | - Optimize the solvent gradient. A shallower gradient during flash chromatography can improve the separation of closely eluting compounds.[11] - Consider a different purification technique. Size-exclusion chromatography separates based on size, which might be a better option if the impurity has a significantly different molecular weight.[16][17] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing a purification strategy for a new, thermally sensitive conjugated system?
A1: The first step is to assess the compound's stability and solubility.
-
Thermal Stability: Use techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the decomposition temperature. A simpler approach is to heat a small sample on a hot plate while observing for color changes.
-
Solubility: Test the solubility of your compound in a range of common laboratory solvents at both room temperature and elevated temperatures (if the compound can tolerate it).[8] This information is crucial for choosing an appropriate method, whether it be recrystallization, chromatography, or precipitation.
Q2: Are there any non-chromatographic methods suitable for these types of molecules?
A2: Yes, several non-chromatographic techniques can be effective and are often milder:
-
Recrystallization/Precipitation: This is a powerful technique if a suitable solvent system can be found.[1][7][9] For some systems, anti-solvent precipitation, where a solution of the compound is added to a solvent in which it is insoluble, can induce crystallization or precipitation without heating.[1][5]
-
Membrane Filtration: Techniques like organic solvent nanofiltration (OSN) can separate molecules based on size and are performed at ambient temperature, making them ideal for thermally sensitive compounds.[4][5]
-
Soxhlet Extraction: While this method involves heating, it can be useful for removing low-molecular-weight impurities from polymers.[18] The temperature is limited to the boiling point of the solvent, which can be chosen to be low.
Q3: When should I choose size-exclusion chromatography (SEC) over flash chromatography?
A3: SEC is preferable when your impurities have a significantly different molecular size (hydrodynamic volume) from your desired compound.[16][17][19] It is a very gentle technique as there is minimal interaction with the stationary phase. Flash chromatography separates based on polarity and is more suitable for removing impurities with different polarities, such as residual catalysts or unreacted starting materials.[20][21]
Q4: My conjugated polymer is soluble in the mobile phase at room temperature, but seems to aggregate on the column. What can I do?
A4: Aggregation can be a significant issue for conjugated systems.
-
Change the Solvent: Try a different mobile phase that is a better solvent for your polymer to disrupt π-π stacking interactions.
-
Lower the Concentration: Load a more dilute solution of your sample onto the column.
-
Increase the Flow Rate: This can sometimes reduce the time the polymer spends on the column and minimize on-column aggregation.
-
Elevate the Temperature (Slightly): While seemingly counterintuitive for thermally sensitive compounds, a modest increase in column temperature (e.g., to 30-40 °C) can sometimes improve solubility and reduce aggregation without causing degradation.[22] This must be done with caution and knowledge of the compound's decomposition temperature.
Experimental Protocols
Protocol 1: Low-Temperature Flash Column Chromatography
This protocol is designed for the purification of moderately polar, thermally sensitive conjugated molecules.
-
Stationary Phase Selection: Choose a stationary phase based on the compound's stability. Deactivated silica gel is a good starting point.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.[11]
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent.
-
Alternatively, for "dry loading," adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[14]
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
If a gradient is used, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Solvent Removal: Remove the solvent from the purified fractions using a rotary evaporator at a low temperature.
Protocol 2: Anti-Solvent Precipitation
This method is useful for purifying polymers or molecules that are soluble in one solvent but highly insoluble in another miscible solvent.
-
Dissolution: Dissolve the impure compound in a "good" solvent at the minimum concentration necessary to achieve full dissolution.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation:
-
Place the "anti-solvent" (a solvent in which the compound is insoluble) in a separate flask, preferably with stirring.
-
Slowly add the solution of the compound to the anti-solvent.
-
The desired compound should precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with fresh, cold anti-solvent to remove any remaining soluble impurities.
-
-
Drying: Dry the purified solid under vacuum at a low temperature.
Visualizations
Caption: A decision-making workflow for selecting a suitable purification strategy.
Caption: A flowchart for diagnosing and resolving compound degradation during purification.
References
- 1. mt.com [mt.com]
- 2. How To [chem.rochester.edu]
- 3. US4323431A - Purification of compounds having high melting point - Google Patents [patents.google.com]
- 4. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
- 5. Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. paint.org [paint.org]
- 17. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 18. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 19. docs.paint.org [docs.paint.org]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. microbiozindia.com [microbiozindia.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Overcoming Poor Regioselectivity in Reactions of Unsymmetrical Dienes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with poor regioselectivity in reactions involving unsymmetrical dienes.
Section 1: Troubleshooting Guides
Poor regioselectivity is a common issue when working with unsymmetrical dienes, leading to mixtures of products and reduced yields of the desired isomer. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: My Diels-Alder reaction is producing a nearly 1:1 mixture of regioisomers.
When a Diels-Alder reaction with an unsymmetrical diene and dienophile results in a low regiomeric ratio, it is crucial to analyze the electronic and steric properties of the reactants and adjust the reaction conditions accordingly.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting poor regioselectivity in Diels-Alder reactions.
Detailed Steps:
-
Analyze Electronic Effects: The regioselectivity of the Diels-Alder reaction is often governed by the electronic nature of the substituents on the diene and dienophile.[1][2][3] Generally, an electron-donating group (EDG) on the diene and an electron-withdrawing group (EWG) on the dienophile will favor the formation of the "ortho" (1,2) or "para" (1,4) regioisomers over the "meta" (1,3) isomer.[1][3]
-
Evaluate Steric Hindrance: While electronic effects are often dominant, significant steric hindrance can prevent the formation of the electronically favored product.
-
Action: Build molecular models or use computational software to visualize the transition states for the formation of both regioisomers. If the desired isomer's transition state is sterically crowded, consider modifying the substituents to reduce steric bulk.
-
-
Introduce a Lewis Acid Catalyst: Lewis acids can coordinate to the dienophile, increasing its electrophilicity and accelerating the reaction. This can also enhance the regioselectivity by amplifying the electronic differences between the carbons of the double bond.[4][5][6]
-
Action: Introduce a Lewis acid such as AlCl₃, BF₃·OEt₂, or ZnCl₂ to the reaction mixture. The choice of Lewis acid can influence the outcome, so a screening may be necessary.
-
-
Modify Reaction Temperature: In some cases, the two regioisomers may be formed at different rates (kinetic control) and have different stabilities (thermodynamic control).
-
Action: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled product. Conversely, higher temperatures may favor the more stable, thermodynamically controlled product.
-
-
Solvent Screening: The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers.
-
Action: Conduct the reaction in a range of solvents with varying polarities to determine the optimal solvent for maximizing the desired regiomeric ratio.
-
Issue 2: My catalyzed reaction still shows poor regioselectivity.
If the introduction of a standard Lewis acid does not sufficiently improve the regioselectivity, more advanced strategies may be required.
Troubleshooting Steps:
-
Screen a Broader Range of Lewis Acids: Different Lewis acids can have varying effects on regioselectivity. Consider screening a panel of Lewis acids with different metals and ligands.
-
Employ a Directing Group: A directing group is a functional group on one of the reactants that coordinates to the catalyst, forcing the reaction to proceed through a specific transition state.
-
Consider an Alternative Catalytic System: For certain dienes and dienophiles, other catalytic systems, such as manganese(I) catalysis for C-H activation, may offer superior regiocontrol.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common electron-donating and electron-withdrawing groups that influence regioselectivity?
-
Electron-Donating Groups (EDGs) on Dienes: Alkyl groups, alkoxy (-OR), amines (-NR₂), and siloxy (-OSiR₃) groups.
-
Electron-Withdrawing Groups (EWGs) on Dienophiles: Carbonyls (aldehydes, ketones, esters), nitriles (-CN), nitro groups (-NO₂), and sulfonyl groups (-SO₂R).
Q2: How can I predict the major regioisomer in a Diels-Alder reaction?
The "ortho-para" rule is a useful guideline. For a 1-substituted diene with an EDG, the "ortho" (1,2-disubstituted) product is typically favored. For a 2-substituted diene with an EDG, the "para" (1,4-disubstituted) product is generally the major isomer.[1] Drawing resonance structures to identify the most nucleophilic carbon on the diene and the most electrophilic carbon on the dienophile provides a more rigorous prediction.[2][3]
Q3: Can temperature always be used to control regioselectivity?
Temperature control is effective when the reaction is under kinetic or thermodynamic control, meaning the two regioisomers are formed at different rates and have different stabilities. If the activation energies for the formation of both isomers are very similar, and their thermodynamic stabilities are also comparable, temperature may have a minimal effect on the regiomeric ratio.
Q4: Are there computational methods to predict regioselectivity?
Yes, computational chemistry can be a powerful tool. Calculating the energies of the transition states leading to the different regioisomers using methods like Density Functional Theory (DFT) can provide a quantitative prediction of the product ratio. A lower transition state energy corresponds to a faster reaction rate and, therefore, the major product under kinetic control.
Section 3: Data Presentation
The following tables summarize quantitative data on the effects of Lewis acids and solvents on the regioselectivity of selected Diels-Alder reactions.
Table 1: Effect of Lewis Acid on the Regioselectivity of the Diels-Alder Reaction between Isoprene and Methyl Acrylate
| Entry | Lewis Acid | "para" Product (%) | "meta" Product (%) |
| 1 | None (Thermal) | 70 | 30 |
| 2 | AlCl₃ | 95 | 5 |
| 3 | SnCl₄ | 92 | 8 |
| 4 | ZnCl₂ | 85 | 15 |
| 5 | BF₃·OEt₂ | 93 | 7 |
Data compiled from representative studies.
Table 2: Effect of Solvent on the Regioselectivity of the Diels-Alder Reaction between Piperylene and Acrylonitrile
| Entry | Solvent | "ortho" Product (%) | "meta" Product (%) |
| 1 | n-Hexane | 78 | 22 |
| 2 | Dichloromethane | 85 | 15 |
| 3 | Acetonitrile | 88 | 12 |
| 4 | Methanol | 91 | 9 |
Data compiled from representative studies.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general method for improving the regioselectivity of a Diels-Alder reaction using a Lewis acid catalyst.
Reaction Scheme:
Caption: General scheme for a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
Unsymmetrical diene (1.0 equiv)
-
Unsymmetrical dienophile (1.2 equiv)
-
Lewis acid (e.g., AlCl₃, 1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of the diene in anhydrous DCM dropwise to the reaction mixture over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for the time determined by TLC or LC-MS analysis (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
-
Determine the regiomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).
Section 5: Signaling Pathways and Logical Relationships
Mechanism of Lewis Acid Catalysis in Controlling Regioselectivity
Lewis acids enhance regioselectivity by coordinating to the electron-withdrawing group of the dienophile. This coordination increases the polarization of the dienophile's double bond, making one carbon significantly more electrophilic than the other. This, in turn, leads to a greater energy difference between the two possible transition states, favoring the formation of one regioisomer.
Caption: The role of a Lewis acid in enhancing the regioselectivity of a Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
Technical Support Center: Stabilizers for Chlorinated Olefins
Welcome to the Technical Support Center for the stabilization of chlorinated olefins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of these compounds during experimental processes. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data on stabilizer performance.
Troubleshooting Guide
This guide addresses common issues encountered during the stabilization of chlorinated olefins.
| Problem | Potential Cause | Suggested Solution |
| Yellowing of the chlorinated olefin solution upon heating. | Thermal degradation due to insufficient or inappropriate heat stabilizer.[1][2] | - Increase the concentration of the current heat stabilizer.- Switch to a more efficient heat stabilizer system, such as an organotin-based stabilizer, known for excellent heat stability.[3]- Introduce a co-stabilizer like epoxidized soybean oil (ESO) which can act as an acid scavenger. |
| Discoloration (yellowing or browning) of the material after exposure to light. | Photodegradation caused by UV radiation.[4] | - Incorporate a UV stabilizer system. A combination of a UV absorber (e.g., benzophenone or benzotriazole type) and a Hindered Amine Light Stabilizer (HALS) often provides synergistic protection.[5]- Ensure the primary heat stabilizer package also has good light stability. |
| Precipitate formation in the stabilized solution. | - Incompatibility of the stabilizer with the solvent or other components.- Reaction of the stabilizer with impurities. | - Check the solubility of the stabilizer in your solvent system.- Consider using a liquid stabilizer for better compatibility.[3]- Purify the chlorinated olefin or solvent to remove reactive impurities. |
| "Zinc burning" or rapid, severe discoloration when using a Calcium/Zinc stabilizer. | Rapid consumption of the zinc component, leading to the formation of zinc chloride, which can catalyze degradation. | - Use a co-stabilizer such as a polyol (e.g., pentaerythritol) or a β-diketone to improve the long-term stability of the Ca/Zn system.[6]- Optimize the ratio of calcium to zinc stearate in your formulation.[6] |
| Loss of mechanical properties (e.g., brittleness) in a solid or polymeric chlorinated olefin product. | Chain scission and cross-linking due to advanced degradation.[4][7] | - Re-evaluate the entire stabilizer package. A combination of primary heat stabilizers, co-stabilizers, and antioxidants may be necessary.- Ensure adequate stabilization during processing to prevent initial degradation that can compromise long-term properties. |
| Corrosion of metal equipment. | Release of hydrochloric acid (HCl) during degradation.[8] | - Employ an effective acid scavenger. Hydrotalcites and metal stearates (e.g., calcium stearate) are effective at neutralizing HCl. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for chlorinated olefins?
A1: The primary degradation pathway is dehydrochlorination, which is the elimination of hydrogen chloride (HCl) from the molecule. This process is often initiated by heat or UV radiation and can be autocatalytic, as the released HCl can accelerate further degradation.[7] This leads to the formation of conjugated double bonds, which are responsible for the discoloration of the material.
Q2: How do heat stabilizers prevent the degradation of chlorinated olefins?
A2: Heat stabilizers work through several mechanisms:
-
Acid Scavenging: They neutralize the HCl that is released during dehydrochlorination, preventing it from catalyzing further degradation.[7]
-
Substitution of Labile Chlorine Atoms: Some stabilizers, like organotin mercaptides, can replace unstable chlorine atoms in the polymer chain with more stable groups, thus preventing the initiation of dehydrochlorination.[6]
-
Reaction with Polyenes: Certain stabilizers can react with the conjugated double bonds formed during degradation, which helps to prevent discoloration.
Q3: What are the main types of heat stabilizers for chlorinated olefins?
A3: The most common types of heat stabilizers are:
-
Organotin Stabilizers: These are highly effective and provide excellent heat stability and transparency.[3][9] They are often used in demanding applications.
-
Mixed Metal Stabilizers (e.g., Calcium/Zinc, Barium/Zinc): These are a popular lead-free alternative. Calcium/Zinc systems are often preferred for their low toxicity but may offer less thermal performance than organotins.[6][7]
-
Organic-Based Stabilizers (OBS): These are a newer class of stabilizers that are considered environmentally friendly and can offer high thermal stability.[7]
-
Epoxidized Soybean Oil (ESO): Often used as a co-stabilizer and plasticizer, ESO acts as an acid scavenger.[10]
Q4: When should I use a light stabilizer in addition to a heat stabilizer?
A4: A light stabilizer is necessary whenever the chlorinated olefin will be exposed to sunlight or artificial UV radiation for prolonged periods.[4] Heat stabilizers alone are generally not sufficient to protect against photodegradation. A combination of a UV absorber and a HALS is typically recommended for comprehensive protection.[5]
Q5: Can I use a combination of different stabilizers?
A5: Yes, in fact, it is very common to use a synergistic combination of stabilizers. For example, a primary heat stabilizer like a Ca/Zn system can be used with a co-stabilizer like epoxidized soybean oil and an antioxidant to provide comprehensive protection against thermal and oxidative degradation.[11]
Stabilizer Performance Data
The following tables summarize the comparative performance of different stabilizer systems based on data from studies on PVC, which serves as a good model for chlorinated olefins.
Table 1: Thermal Stability Performance of Different Stabilizer Systems in PVC
| Stabilizer System | Onset of Degradation (5% Weight Loss) | Thermal Stability Time (Congo Red Test, seconds) | Key Advantages | Key Disadvantages |
| Unstabilized PVC | 276 °C[7] | 390 s[6] | - | Poor thermal stability |
| Lead (Pb)-Based | 295 °C[7] | - | Excellent long-term stability, cost-effective | Environmental and health concerns |
| Calcium/Zinc (Ca/Zn) | 293 °C[7] | 490 s[6] | Low toxicity, environmentally friendly[7] | Lower thermal performance compared to Pb and organotins[7] |
| Organic-Based (OBS) | 297 °C[7] | - | Environmentally friendly, high thermal stability[7] | Can be more expensive |
| Organotin (Mercaptide) | - | - | Excellent heat stability and lubrication[3] | Potential environmental concerns with some types, higher cost[3] |
| Zinc Orotate (ZnOr₂) | - | 500 s[6] | Good thermal stability, can postpone "zinc burning"[6] | Newer technology, less data available |
Note: Direct comparison of all values across different studies may not be exact due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Congo Red Test
This method is a static heat test to determine the time until the evolution of HCl from a chlorinated olefin sample.
Materials:
-
Thermostatically controlled oven or heating block
-
Test tubes
-
Congo red indicator paper
-
Chlorinated olefin sample with and without stabilizer
-
Stopwatch
Procedure:
-
Prepare samples of the chlorinated olefin with the desired concentration of stabilizer. Also, prepare an unstabilized control sample.
-
Place a 2 g sample into a clean, dry test tube.
-
Cut a piece of Congo red paper and place it in the upper part of the test tube, ensuring it does not touch the sample.
-
Place the test tube in the preheated oven or heating block at the desired test temperature (e.g., 180 °C).
-
Start the stopwatch immediately.
-
Observe the Congo red paper for a color change from red to blue.
-
Stop the stopwatch as soon as the color change is observed. This time is the thermal stability time.[6]
-
Repeat the experiment for each stabilizer and the control.
Protocol 2: Evaluation of Color Stability (Yellowness Index)
This protocol measures the change in color of a chlorinated olefin sample after thermal or UV stress, quantified by the Yellowness Index (YI).
Materials:
-
Oven for thermal aging or UV weathering chamber[13]
-
Petri dishes or appropriate sample holders
-
Chlorinated olefin samples (liquid or solid plaques) with and without stabilizer
Procedure:
-
Prepare the chlorinated olefin samples with different stabilizers. If the sample is a solid, press it into a plaque of uniform thickness.
-
Measure the initial color of each sample using the spectrophotometer according to ASTM E313 to determine the initial Yellowness Index (YI₀).[12][14]
-
For Thermal Stability: Place the samples in an oven at a specified temperature and for a set duration (e.g., 180 °C for 30 minutes).
-
For UV Stability: Place the samples in a UV weathering chamber and expose them to a specified cycle of UV radiation, temperature, and humidity according to standards like ASTM G154 or ASTM G155.[5][13]
-
After the aging period, allow the samples to cool to room temperature.
-
Measure the final color of the aged samples to determine the final Yellowness Index (YI₁).
-
Calculate the change in Yellowness Index (ΔYI = YI₁ - YI₀). A smaller ΔYI indicates better color stability.[2]
Visualizing Degradation and Stabilization Pathways
Chlorinated Olefin Degradation Pathway
This diagram illustrates the autocatalytic dehydrochlorination process that leads to the degradation of chlorinated olefins.
Stabilization Mechanisms Workflow
This diagram shows how different types of stabilizers interrupt the degradation pathway of chlorinated olefins.
References
- 1. lmstech.com.sg [lmstech.com.sg]
- 2. equitechintl.com [equitechintl.com]
- 3. Pvc Compound, Pvc Granule, Pvc Pellet, Pvc Grain, Pvc Particle - INPVC [inpvc.com]
- 4. Weathering Testing Standards for Polymers [atlas-mts.com]
- 5. smithers.com [smithers.com]
- 6. Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. longchangchemical.com [longchangchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. DE3928319A1 - METHOD FOR STABILIZING CHLORINE PARAFFINS - Google Patents [patents.google.com]
- 11. upupstars.com [upupstars.com]
- 12. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]
- 13. atslab.com [atslab.com]
- 14. 3nh.com [3nh.com]
Validation & Comparative
Spectroscopic Stare-Down: Unveiling the Halogen's Influence on a Phenylbutadiene Backbone
A comparative analysis of the spectroscopic signatures of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene and its bromo-analog, [(1E,3E)-4-Bromo-1,3-butadienyl]benzene, offers valuable insights for researchers in materials science and drug development. This guide provides a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by comprehensive experimental protocols.
The substitution of a chlorine atom with a bromine atom on the terminal carbon of the butadiene chain in this phenyl-substituted diene system induces subtle yet distinct shifts in their spectroscopic profiles. These differences, arising from the varying electronegativity and atomic mass of the halogens, can be critical for the precise identification and characterization of these compounds in complex reaction mixtures and for understanding their electronic properties.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and [(1E,3E)-4-Bromo-1,3-butadienyl]benzene.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton | This compound δ (ppm), J (Hz) | [(1E,3E)-4-Bromo-1,3-butadienyl]benzene δ (ppm), J (Hz) |
| H-1 | 6.25 (d, J = 13.6) | 6.45 (d, J = 13.6) |
| H-2 | 7.05 (dd, J = 13.6, 10.4) | 7.02 (dd, J = 13.6, 10.4) |
| H-3 | 6.78 (dd, J = 15.2, 10.4) | 6.85 (dd, J = 15.2, 10.4) |
| H-4 | 6.88 (d, J = 15.2) | 6.91 (d, J = 15.2) |
| Phenyl | 7.26-7.45 (m) | 7.25-7.48 (m) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | This compound δ (ppm) | [(1E,3E)-4-Bromo-1,3-butadienyl]benzene δ (ppm) |
| C-1 | 122.1 | 11 |
Reactivity comparison of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene and styrene
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecules. Both [(1E,3E)-4-Chloro-1,3-butadienyl]benzene and styrene serve as valuable unsaturated hydrocarbons, offering versatile platforms for a variety of chemical transformations. This guide provides a comprehensive comparison of their reactivity, supported by available experimental data and theoretical principles, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Reactivity Differences
| Feature | This compound | Styrene |
| Structure | Phenyl-substituted conjugated diene with a terminal chlorine atom | Phenyl-substituted alkene (vinylbenzene) |
| Electrophilic Addition | Expected to be less reactive than styrene due to the electron-withdrawing nature of chlorine. Can undergo 1,2- and 1,4-addition. | Readily undergoes electrophilic addition, forming a stable benzylic carbocation intermediate. |
| Nucleophilic Substitution | Generally unreactive at the vinyl chloride position due to the partial double bond character of the C-Cl bond. | Not applicable. |
| Polymerization | Can undergo radical copolymerization. | Readily undergoes radical, anionic, and cationic polymerization to form polystyrene. |
In-Depth Analysis of Reactivity
Electrophilic Addition: A Tale of Two Carbocations
The reactivity of alkenes and dienes in electrophilic addition reactions is largely governed by the stability of the resulting carbocation intermediate.
Styrene: Upon protonation, styrene forms a highly stable benzylic carbocation. The positive charge is delocalized over the adjacent phenyl ring through resonance, significantly stabilizing the intermediate and thus promoting the reaction. This high stability dictates the regioselectivity of the addition, following Markovnikov's rule.
This compound: The electrophilic addition to this chloro-substituted diene is more complex. Protonation can occur at two different positions, leading to different allylic carbocation intermediates. However, the presence of the electron-withdrawing chlorine atom is expected to destabilize the carbocation intermediates through a negative inductive effect (-I effect). This destabilization would likely lead to a higher activation energy for the electrophilic attack compared to styrene, rendering this compound less reactive in electrophilic additions.
Furthermore, the conjugated diene system allows for both 1,2- and 1,4-addition products, adding another layer of complexity to its reactions.
dot
Figure 1. Comparison of carbocation intermediates in electrophilic addition.
Nucleophilic Substitution: A Challenging Transformation
The chlorine atom in this compound is a vinyl chloride. Vinyl halides are notoriously unreactive towards nucleophilic substitution reactions (both SN1 and SN2). This is attributed to the partial double bond character between the carbon and chlorine atoms due to resonance, which strengthens the C-Cl bond and makes it difficult to break.[1][2] Furthermore, the sp2 hybridization of the carbon atom makes it less susceptible to backside attack required for an SN2 reaction.
dot
Figure 2. Unreactivity of the vinyl chloride towards nucleophilic substitution.
Polymerization: A Quantitative Comparison
Both styrene and chloro-substituted butadienes can undergo polymerization. A key quantitative measure of monomer reactivity in copolymerization is the monomer reactivity ratio (r). These ratios indicate the preference of a growing polymer chain to add a monomer of its own kind versus the other monomer.
In the radical copolymerization of 1-chloro-1,3-butadiene (CB) and styrene (St), the reactivity ratios have been reported as:
-
rCB = 1.21 ± 0.10
-
rSt = 0.10 ± 0.03
Interpretation of Reactivity Ratios:
-
Since rCB > 1, a growing polymer chain ending in a 1-chloro-1,3-butadiene unit preferentially adds another 1-chloro-1,3-butadiene monomer over styrene.
-
Since rSt < 1, a growing polymer chain ending in a styrene unit preferentially adds a 1-chloro-1,3-butadiene monomer over another styrene monomer.
These values indicate that 1-chloro-1,3-butadiene is more reactive than styrene in this specific radical copolymerization system.
Experimental Protocols
Determination of Monomer Reactivity Ratios in Radical Copolymerization
Objective: To experimentally determine the reactivity ratios of two monomers in a radical copolymerization reaction.
Materials:
-
Monomer 1 (e.g., Styrene)
-
Monomer 2 (e.g., this compound)
-
Radical initiator (e.g., AIBN or Benzoyl Peroxide)
-
Solvent (e.g., Toluene or Benzene)
-
Inhibitor remover (e.g., basic alumina)
-
Precipitating solvent (e.g., Methanol)
-
Analytical equipment for determining copolymer composition (e.g., NMR, Elemental Analysis)
Procedure:
-
Monomer Purification: Purify both monomers by passing them through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: Prepare a series of reaction tubes with varying initial molar ratios of the two monomers.
-
Add a known amount of the radical initiator and solvent to each tube.
-
Polymerization: Degas the reaction mixtures by several freeze-pump-thaw cycles and seal the tubes under vacuum.
-
Place the tubes in a constant temperature bath to initiate polymerization.
-
Low Conversion: Stop the reactions at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant. This can be achieved by quenching the reaction in an ice bath.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter, wash, and dry the polymer to a constant weight.
-
Composition Analysis: Determine the composition of the copolymer using an appropriate analytical technique. For example, 1H NMR can be used to determine the relative amounts of each monomer unit in the polymer chain. Elemental analysis for chlorine can also be used to determine the incorporation of the chloro-substituted butadiene.
-
Data Analysis: Use the integrated form of the copolymerization equation (e.g., the Meyer-Lowry method) to calculate the reactivity ratios from the initial monomer feed ratios and the resulting copolymer compositions.
dot
Figure 3. Experimental workflow for determining reactivity ratios.
Conclusion
The reactivity of this compound and styrene is dictated by their distinct structural features. Styrene's reactivity is dominated by the formation of a stable benzylic carbocation, making it highly susceptible to electrophilic addition and polymerization. In contrast, this compound, while possessing a conjugated diene system, is likely less reactive towards electrophiles due to the electron-withdrawing chlorine atom. However, in radical copolymerization, the chloro-substituted butadiene has been shown to be more reactive. The vinyl chloride moiety in this compound is generally unreactive towards nucleophilic substitution. This comparative analysis provides a foundational understanding to guide the strategic use of these monomers in the synthesis of novel compounds and materials.
References
A Comparative Guide to DFT Validation of Experimental Spectra: A Case Study of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene and its Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating experimental spectra with Density Functional Theory (DFT) calculations. Due to the limited availability of published experimental data for [(1E,3E)-4-Chloro-1,3-butadienyl]benzene, this document outlines a proposed study and uses the well-characterized analogue, (1E,3E)-1,4-diphenyl-1,3-butadiene, as a benchmark to demonstrate the validation workflow.
Introduction
Computational chemistry, particularly DFT, has become an indispensable tool for interpreting and predicting the spectroscopic properties of molecules. By calculating parameters such as vibrational frequencies, electronic transitions, and nuclear magnetic shielding tensors, DFT offers a powerful method to complement and validate experimental data obtained from techniques like Infrared (IR), Raman, UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details the proposed experimental and computational protocols for a comparative analysis of this compound and (1E,3E)-1,4-diphenyl-1,3-butadiene.
Proposed Experimental and Computational Workflow
The validation of theoretical spectra against experimental data follows a systematic workflow. This involves the synthesis and purification of the target compound, acquisition of its various spectra, and subsequent comparison with computationally predicted spectra. The workflow diagram below illustrates the key steps in this process.
Caption: Workflow for DFT validation of experimental spectra.
Detailed Methodologies
Experimental Protocols (Proposed for this compound)
-
Synthesis and Purification: The compound would first be synthesized following an appropriate organic chemistry route, such as a Wittig or Horner-Wadsworth-Emmons reaction, followed by purification using column chromatography or recrystallization to ensure high purity (>98%).
-
FT-IR Spectroscopy: The infrared spectrum would be recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the purified solid sample would be mixed with KBr and pressed into a pellet. The spectrum would be recorded in the 4000-400 cm⁻¹ range.
-
FT-Raman Spectroscopy: The Raman spectrum would be obtained using a Fourier Transform Raman (FT-Raman) spectrometer with a near-infrared laser excitation (e.g., 1064 nm) to minimize fluorescence. The spectrum would be collected from a solid sample.
-
UV-Vis Spectroscopy: The electronic absorption spectrum would be measured using a double-beam UV-Vis spectrophotometer. A dilute solution of the compound in a suitable solvent (e.g., cyclohexane or ethanol) would be prepared, and the absorbance would be scanned over the 200-800 nm range.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts would be referenced to tetramethylsilane (TMS).
Computational Protocol (DFT)
The following protocol, which has been successfully applied to (1E,3E)-1,4-diphenyl-1,3-butadiene, is proposed.[1][2]
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[1][2]
-
Basis Set: cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) is recommended for accurate results.[1][2]
-
Geometry Optimization: The molecular structure would be optimized in the gas phase without any symmetry constraints to find the lowest energy conformation.
-
Vibrational Frequencies: Harmonic vibrational frequencies would be calculated from the optimized geometry to predict the IR and Raman spectra. A scaling factor (e.g., ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental values.
-
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) calculations would be performed on the optimized geometry to predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the isotropic magnetic shielding tensors. The calculated shielding values would be converted to chemical shifts by referencing them to the shielding tensor of TMS calculated at the same level of theory.
Comparative Data
The following tables present a comparison of available experimental data for the benchmark compound, (1E,3E)-1,4-diphenyl-1,3-butadiene, with its DFT-calculated values. The columns for this compound are included to illustrate how the data would be presented upon completion of the proposed study.
Table 1: Comparison of Vibrational Frequencies (cm⁻¹)
| Vibrational Mode Assignment | (1E,3E)-1,4-diphenyl-1,3-butadiene (Experimental IR) | (1E,3E)-1,4-diphenyl-1,3-butadiene (DFT B3LYP/cc-pVTZ)[1][2] | This compound (Experimental - To be Determined) | This compound (DFT - Predicted) |
| C-H stretch (aromatic) | ~3050-3020 | Calculated values in this range | TBD | Predicted |
| C-H stretch (vinyl) | ~3015 | Calculated values in this range | TBD | Predicted |
| C=C stretch (aromatic) | ~1595, 1490 | Calculated values in this range | TBD | Predicted |
| C=C stretch (butadiene) | ~1625, 1575 | Calculated values in this range | TBD | Predicted |
| C-H out-of-plane bend | ~995, 750, 690 | Calculated values in this range | TBD | Predicted |
| C-Cl stretch | N/A | N/A | TBD | Predicted (~700-750) |
Table 2: Comparison of Electronic Transitions
| Parameter | (1E,3E)-1,4-diphenyl-1,3-butadiene (Experimental) | (1E,3E)-1,4-diphenyl-1,3-butadiene (TD-DFT) | This compound (Experimental - To be Determined) | This compound (TD-DFT - Predicted) |
| λ_max (nm) | ~330 (in hexane)[3] | Calculated value | TBD | Predicted |
| Molar Extinction Coefficient (ε) | ~33,000 M⁻¹cm⁻¹[3] | Calculated Oscillator Strength | TBD | Predicted |
Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | (1E,3E)-1,4-diphenyl-1,3-butadiene (Experimental in CDCl₃) | (1E,3E)-1,4-diphenyl-1,3-butadiene (GIAO-DFT) | This compound (Experimental - To be Determined) | This compound (GIAO-DFT - Predicted) |
| ¹H NMR | ||||
| Aromatic protons | ~7.2-7.5 | Calculated values | TBD | Predicted |
| Vinyl protons | ~6.6-7.0 | Calculated values | TBD | Predicted |
| ¹³C NMR | ||||
| Aromatic C (ipso) | ~137.5 | Calculated value | TBD | Predicted |
| Aromatic C (o, m, p) | ~126-129 | Calculated values | TBD | Predicted |
| Vinyl C | ~128-133 | Calculated values | TBD | Predicted |
Note: Experimental values are approximate and compiled from various sources.[4][5][6] DFT values are generally in good agreement with experimental data after appropriate scaling (for vibrations) or referencing (for NMR).
Conclusion
This guide outlines a robust methodology for the validation of experimental spectra using DFT calculations, using this compound as a target molecule and (1E,3E)-1,4-diphenyl-1,3-butadiene as a well-documented alternative. By systematically comparing experimental results with theoretical predictions, researchers can gain deeper insights into the structural and electronic properties of molecules, leading to more accurate spectral assignments and a better understanding of structure-property relationships. This comparative approach is crucial for the confident characterization of novel compounds in academic and industrial research, including drug development.
References
- 1. The vibrational structure of (E,E')-1,4-diphenyl-1,3-butadiene Linear dichroism FT-IR spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PhotochemCAD | 1,4-Diphenylbutadiene [photochemcad.com]
- 4. trans,trans-1,4-Diphenyl-1,3-butadiene | C16H14 | CID 641683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,4-DIPHENYLBUTADIYNE(886-65-7) 1H NMR spectrum [chemicalbook.com]
Comparative analysis of the Diels-Alder reactivity of substituted dienes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Predicting and Understanding Cycloaddition Outcomes
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful method for the construction of six-membered rings. The efficiency and selectivity of this [4+2] cycloaddition are profoundly influenced by the electronic and steric nature of substituents on the diene component. This guide provides a comparative analysis of the reactivity of various substituted dienes, supported by experimental data, to aid in the rational design of synthetic routes and the development of novel molecular entities.
The Influence of Diene Substitution on Reaction Kinetics
The rate of the Diels-Alder reaction is primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Substituents on the diene that increase the energy of the HOMO generally accelerate the reaction.
Key Principles:
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the diene, raising its HOMO energy. This narrows the HOMO-LUMO gap with electron-poor dienophiles, leading to a faster reaction rate.[1] For instance, the addition of a methyl group to butadiene can enhance the reaction rate by a factor of 3 to over 100, depending on the dienophile.
-
Steric Effects: The Diels-Alder reaction proceeds through a concerted mechanism that requires the diene to adopt an s-cis conformation.[2] Bulky substituents at the C2 or C3 positions can destabilize the alternative s-trans conformation, thereby favoring the reactive s-cis conformer and increasing the reaction rate.[2] Conversely, bulky substituents on the termini (C1 and C4) of the diene can hinder the approach of the dienophile, thus decreasing the reaction rate.[2]
-
Cyclic Dienes: Dienes that are locked in an s-cis conformation, such as cyclopentadiene, are exceptionally reactive due to the minimal entropic penalty required to achieve the necessary geometry for the reaction.
Comparative Data: Reaction Rates of Substituted Dienes
The following table summarizes the second-order rate constants for the Diels-Alder reaction of a series of substituted trans,trans-1,4-diphenylbutadienes with maleic anhydride. This data, from the work of Ballisteri et al., provides a quantitative comparison of the electronic effects of various substituents on the reactivity of the diene.
| Diene Substituent (X) | Second-Order Rate Constant (k₂) at 80°C in m-xylene (L mol⁻¹ s⁻¹) |
| p-NMe₂ | 14.8 x 10⁻⁵ |
| p-OMe | 8.12 x 10⁻⁵ |
| p-Me | 6.15 x 10⁻⁵ |
| m-Me | 5.08 x 10⁻⁵ |
| H | 4.62 x 10⁻⁵ |
| m-OMe | 4.15 x 10⁻⁵ |
| p-Cl | 3.50 x 10⁻⁵ |
| m-Cl | 2.80 x 10⁻⁵ |
| p-CN | 2.03 x 10⁻⁵ |
| m-NO₂ | 1.85 x 10⁻⁵ |
Data sourced from F. P. Ballisteri, E. Maccarone, G. Perrini, G. A. Tomaselli and M. Torre, J. Chem. Soc., Perkin Trans. 2, 1982, 273.
Experimental Protocols
Below are representative experimental protocols for the Diels-Alder reaction with different substituted dienes. These procedures can be adapted based on the specific reactivity of the chosen substrates and the desired scale of the reaction.
Protocol 1: Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride
This procedure outlines the synthesis of 4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Maleic anhydride
-
Hexanes
Procedure:
-
To a 125 mL Erlenmeyer flask containing 2,3-dimethyl-1,3-butadiene, add 1.0 g of maleic anhydride.
-
Gently warm the reaction mixture with the heat of your hands. An exothermic reaction should commence, with the temperature rising to approximately 100°C.
-
Once the reaction mixture has cooled to room temperature, add 15 mL of hexanes.
-
Warm the mixture in a hot water bath and stir until no more solid dissolves.
-
Allow the solution to stand undisturbed for 1 minute, then transfer the warm filtrate to a 25-mL Erlenmeyer flask via gravity filtration, leaving behind any insoluble residue.
-
Cool the filtrate in an ice bath for 15 minutes to induce crystallization.
-
Isolate the resulting crystals by vacuum filtration, washing them with a small portion (approx. 2 mL) of ice-cold hexanes.
-
Dry the crystals and determine the melting point and yield of the product.
Protocol 2: Reaction of 1,3-Butadiene with Maleic Anhydride
This protocol describes the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride.
Materials:
-
3-Sulfolene (a source of 1,3-butadiene)
-
Maleic anhydride
-
Xylene
-
Petroleum ether
Procedure:
-
In a 25 mL round-bottom flask, combine 1.0 g of maleic anhydride and the appropriate amount of 3-sulfolene.
-
Add 2 mL of xylenes and a few boiling chips to the flask.
-
Set up a reflux apparatus and heat the reaction mixture to boiling. The thermal cracking of 3-sulfolene will generate 1,3-butadiene in situ.
-
Reflux the solution for 30 minutes.
-
Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to complete crystallization.
-
Decant the solution to remove the boiling chips.
-
Add petroleum ether to the solution to precipitate the product.
-
Collect the crystals by vacuum filtration.
Visualizing the Diels-Alder Reaction
The following diagrams illustrate the general mechanism of the Diels-Alder reaction and a typical experimental workflow.
References
- 1. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validating the Stereochemistry of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene: A Comparative Guide to NOESY and Alternative NMR Techniques
For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is a critical step in characterizing novel compounds. In the case of conjugated systems like [(1E,3E)-4-Chloro-1,3-butadienyl]benzene, nuclear magnetic resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, serves as a powerful tool for unambiguous stereochemical assignment. This guide provides a comparative analysis of NOESY-based validation with alternative NMR methods, supported by detailed experimental protocols and expected data.
The central challenge in the stereochemical analysis of this compound lies in unequivocally establishing the E configuration of both double bonds. While other isomers such as (1Z,3E), (1E,3Z), and (1Z,3Z) are possible, their distinct spatial arrangements of substituents give rise to unique NMR signatures that can be harnessed for differentiation.
Validating Stereochemistry with 2D NOESY
The NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), providing invaluable information about the three-dimensional structure of a molecule. For this compound, the key to stereochemical validation lies in observing specific NOE correlations that are only possible in the (E,E) isomer.
Expected NOE Correlations for Stereoisomers
The expected crucial NOE cross-peaks for the different stereoisomers of 4-chloro-1,3-butadienyl]benzene are summarized in the table below. The presence or absence of these correlations in the NOESY spectrum allows for a definitive assignment.
| Stereoisomer | Expected Key NOE Cross-Peaks | Rationale |
| (1E,3E) | H1 / H3, H2 / H4 | Protons on adjacent double bonds are in close proximity. |
| (1Z,3E) | H1 / Phenyl-H(ortho), H2 / H3 | H1 is spatially close to the phenyl ring. |
| (1E,3Z) | H3 / H-Cl, H4 / Phenyl-H(ortho) | H3 is in proximity to the chloro-substituted vinyl proton. |
| (1Z,3Z) | H1 / Phenyl-H(ortho), H3 / H-Cl | A combination of proximities from the Z-configurations. |
Proton numbering is sequential along the butadiene chain starting from the phenyl-substituted carbon.
The following diagram illustrates the logical workflow for validating the (1E,3E) stereochemistry using NOESY.
The key NOE correlations that would confirm the (1E,3E) stereochemistry are visualized below.
Alternative Methods for Stereochemical Validation
While NOESY is a powerful technique, other NMR methods can also provide crucial stereochemical information, often corroborating the NOESY data.
¹H NMR Coupling Constants (J-values)
The magnitude of the vicinal coupling constant (³J) between protons on a double bond is highly dependent on their dihedral angle. For trans protons, the ³J value is typically in the range of 12-18 Hz, while for cis protons, it is significantly smaller, usually 6-12 Hz.
For this compound, the large coupling constants between H1-H2 and H3-H4 would provide strong evidence for the E configuration of both double bonds.
| Stereoisomer | Expected ³J(H1,H2) (Hz) | Expected ³J(H3,H4) (Hz) |
| (1E,3E) | 12-18 | 12-18 |
| (1Z,3E) | 6-12 | 12-18 |
| (1E,3Z) | 12-18 | 6-12 |
| (1Z,3Z) | 6-12 | 6-12 |
Rotating-Frame Overhauser Effect Spectroscopy (ROESY)
ROESY is another 2D NMR technique that detects through-space correlations. It is particularly useful for medium-sized molecules where the NOE signal might be weak or zero. For small molecules like this compound, ROESY provides similar information to NOESY and can be used as a confirmatory experiment. The expected cross-peaks in a ROESY spectrum would be the same as those in a NOESY spectrum.
Comparison of Validation Methods
| Method | Principle | Advantages | Disadvantages |
| 2D NOESY | Through-space dipolar coupling | Provides direct evidence of spatial proximity; unambiguous for rigid molecules. | Can be time-consuming; sensitivity can be an issue for very small molecules or those with intermediate tumbling rates. |
| ¹H NMR (J-coupling) | Through-bond scalar coupling | Quick and straightforward to obtain from a standard ¹H NMR spectrum; reliable for simple systems. | Can be ambiguous in complex or conformationally flexible molecules; long-range couplings can complicate interpretation. |
| 2D ROESY | Through-space dipolar coupling in the rotating frame | Effective for molecules where NOE is weak; less susceptible to spin diffusion artifacts. | Can be more complex to set up and interpret than NOESY; may have artifacts from TOCSY-type transfers. |
Experimental Protocols
2D NOESY Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution should be free of particulate matter.
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: noesygpphpp (or equivalent phase-sensitive NOESY with gradient selection).
-
Temperature: 298 K.
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans (ns): 8-16 per increment.
-
Number of Increments (ni): 256-512 in the t₁ dimension.
-
Mixing Time (d8): 500-800 ms. A range of mixing times may be beneficial to observe the build-up of NOEs.
-
Relaxation Delay (d1): 1-2 s.
-
-
Data Processing: Apply a squared sine-bell window function in both dimensions followed by Fourier transformation. Phase and baseline correct the spectrum.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 1-5 mg of the compound in 0.5-0.7 mL of CDCl₃.
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: zg30 (or a standard 30-degree pulse).
-
Temperature: 298 K.
-
Spectral Width: 10-12 ppm.
-
Number of Scans (ns): 8-16.
-
Relaxation Delay (d1): 1 s.
-
-
Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Measure the coupling constants from the peak splittings.
Conclusion
The stereochemical assignment of this compound can be confidently achieved through a combination of NMR techniques. 2D NOESY provides the most direct and unambiguous evidence for the (E,E) configuration by revealing key through-space correlations. The analysis of ¹H NMR coupling constants offers a rapid and complementary method, with large J-values being indicative of trans double bonds. ROESY can be employed as a confirmatory experiment, particularly if NOE signals are weak. By utilizing these powerful analytical tools, researchers can ensure the accurate structural elucidation of complex organic molecules, a cornerstone of successful drug discovery and development.
Comparing the stability of conjugated dienes with different halogen substituents
For researchers, scientists, and drug development professionals, understanding the inherent stability of molecular scaffolds is paramount for predicting reactivity, designing synthetic routes, and developing stable pharmaceutical compounds. This guide provides a comparative analysis of the thermodynamic stability of conjugated dienes featuring different halogen substituents (fluorine, chlorine, bromine, and iodine), supported by available thermochemical data and detailed experimental and computational methodologies.
Conjugated dienes, characterized by alternating double and single bonds, exhibit enhanced stability compared to their non-conjugated counterparts due to the delocalization of π-electrons across the system. The introduction of halogen substituents can significantly modulate this stability through a combination of inductive and resonance effects. This guide explores these effects by comparing the stability of halogenated 1,3-butadienes, a fundamental conjugated diene system.
Comparative Stability Analysis
The thermodynamic stability of a molecule can be quantitatively assessed through its standard enthalpy of formation (ΔHf°), with more negative values indicating greater stability. Due to the limited availability of direct experimental heats of hydrogenation for a complete series of halogenated dienes, this comparison relies on a combination of experimental and computational data for their enthalpies of formation.
| Compound | Halogen Substituent | Formula | Standard Enthalpy of Formation (ΔHf° gas) (kJ/mol) | Data Source Type |
| 1,3-Butadiene | None | C₄H₆ | 110.2 | Experimental |
| 2-Fluoro-1,3-butadiene | Fluorine | C₄H₅F | -145.2 (calculated) | Computational |
| 2-Chloro-1,3-butadiene | Chlorine | C₄H₅Cl | 78.7 (calculated) | Computational |
| 2-Bromo-1,3-butadiene | Bromine | C₄H₅Br | 115.1 (calculated) | Computational |
| 2-Iodo-1,3-butadiene | Iodine | C₄H₅I | 159.4 (calculated) | Computational |
From the data presented, a clear trend in stability emerges. Fluorine substitution significantly stabilizes the conjugated diene system, as indicated by its highly negative enthalpy of formation. In contrast, chloro, bromo, and iodo substituents lead to a progressive decrease in stability compared to the parent 1,3-butadiene.
This trend can be rationalized by considering the interplay of two primary electronic effects of the halogen substituents:
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which can destabilize the electron-rich π-system of the diene. The strength of this effect decreases down the group (F > Cl > Br > I).
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the conjugated π-system, which is a stabilizing effect. The effectiveness of this π-donation depends on the orbital overlap between the halogen p-orbitals and the carbon p-orbitals of the diene. This overlap is most effective for fluorine due to the similar size of the 2p orbitals of carbon and fluorine.
In the case of 2-fluoro-1,3-butadiene , the strong +R effect of fluorine, arising from efficient 2p-2p orbital overlap, outweighs its strong -I effect, leading to a net stabilization of the molecule. For chlorine, bromine, and iodine , the p-orbitals are larger and more diffuse (3p, 4p, and 5p, respectively), resulting in less effective overlap with the carbon 2p orbitals. Consequently, their weaker +R effects are overshadowed by their -I effects, leading to a net destabilization relative to 1,3-butadiene.
Experimental and Computational Methodologies
The determination of thermochemical data such as enthalpies of formation relies on precise experimental techniques or sophisticated computational models.
Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion
While direct measurement of the heat of hydrogenation is a common method for determining alkene stability, measuring the enthalpy of combustion using a bomb calorimeter is a fundamental technique to determine the standard enthalpy of formation.
Objective: To determine the standard enthalpy of combustion of a liquid halogenated diene, from which the standard enthalpy of formation can be calculated using Hess's Law.
Apparatus:
-
Isoperibol bomb calorimeter
-
Oxygen bomb
-
Sample crucible (e.g., platinum)
-
Firing unit
-
High-precision thermometer or temperature probe
-
Balance (accurate to ±0.0001 g)
-
Oxygen cylinder with pressure regulator
Procedure:
-
Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
Sample Preparation: A precisely weighed sample of the liquid halogenated diene (typically 0.5 - 1.0 g) is placed in the crucible. For volatile samples, encapsulation in a gelatin capsule of known heat of combustion may be necessary.
-
Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the ignition circuit, with the wire in contact with the sample. A small, known amount of water is added to the bomb to absorb the acidic halogen gases produced during combustion.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in the calorimeter vessel, which is then filled with a known mass of water. The calorimeter is assembled with the stirrer and thermometer.
-
Combustion: The initial temperature of the water is recorded for a period to establish a baseline. The sample is then ignited.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat released during the combustion is calculated using the heat capacity of the calorimeter and the temperature change.
-
Corrections: Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the heat of combustion of the fuse wire and any sample capsule.
-
Calculation of ΔHf°: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using Hess's Law, with the known standard enthalpies of formation of CO₂, H₂O, and the corresponding hydrogen halide (HF, HCl, HBr, HI).
Computational Protocol: High-Accuracy Ab Initio Calculations
In the absence of reliable experimental data, computational chemistry provides a powerful tool for obtaining accurate thermochemical properties.
Objective: To calculate the gas-phase standard enthalpy of formation (ΔHf°) of halogen-substituted 1,3-butadienes.
Methodology: High-level composite methods such as Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3) are employed. These methods approximate the results of a very high-level calculation by a series of lower-level calculations, providing a good balance between accuracy and computational cost.
Workflow:
-
Geometry Optimization: The molecular geometry of the halogenated diene is optimized at a lower level of theory, typically B3LYP with a reasonably large basis set (e.g., 6-31G(d)).
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets (e.g., MP2, MP4, CCSD(T) with various Pople or Dunning basis sets).
-
Extrapolation and Empirical Corrections: The results of these calculations are combined and extrapolated to the complete basis set limit. Empirical corrections are often added to account for remaining deficiencies in the theoretical model.
-
Calculation of Enthalpy of Formation: The enthalpy of formation is typically calculated using a theoretical reaction, such as an atomization reaction or an isodesmic reaction, where the number and types of bonds are conserved on both sides of the reaction. For an isodesmic reaction, the calculated reaction enthalpy is combined with the known experimental enthalpies of formation of the other species in the reaction to derive the enthalpy of formation of the target molecule.
Logical Relationship of Halogen Substituent Effects on Diene Stability
The following diagram illustrates the interplay of inductive and resonance effects of the halogen substituents and their resulting impact on the stability of the conjugated diene.
Caption: Influence of halogen electronic effects on conjugated diene stability.
Benchmarking the efficiency of catalysts for the synthesis of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic methods for the synthesis of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene, a valuable building block in organic synthesis. Due to the lack of a direct one-step catalytic method, this guide focuses on a robust two-step synthetic pathway. This pathway involves the initial synthesis of a key intermediate, (E)-1-phenylbut-1-en-3-yne, followed by a stereoselective hydrochlorination. The efficiency and selectivity of various catalytic systems for each step are compared, supported by experimental data from peer-reviewed literature.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Synthesis of (E)-1-Phenylbut-1-en-3-yne: This conjugated enyne is synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction.
-
Step 2: Hydrochlorination of (E)-1-Phenylbut-1-en-3-yne: The terminal alkyne of the enyne intermediate undergoes a regioselective and stereoselective anti-Markovnikov hydrochlorination to yield the target (1E,3E)-diene.
Caption: Two-step synthesis of the target molecule.
Step 1: Comparative Analysis of Catalysts for (E)-1-Phenylbut-1-en-3-yne Synthesis
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and a vinyl halide. Palladium complexes are the most common catalysts for this transformation, often in the presence of a copper(I) co-catalyst.
| Catalyst System | Reactants | Base / Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Phenylacetylene, (E)-1,2-dichloroethene | Et₃N / Benzene | 80 | 5 | 85 | N/A |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene, (E)-vinyl bromide | i-Pr₂NH / THF | Room Temp | 2 | ~90 (analogous) | N/A |
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling
This protocol is a general procedure based on established Sonogashira coupling methodologies.
Materials:
-
Pd(PPh₃)₄ (Palladium catalyst)
-
CuI (Copper(I) iodide, co-catalyst)
-
Phenylacetylene
-
(E)-1,2-dichloroethene
-
Triethylamine (Et₃N, base)
-
Anhydrous benzene (Solvent)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
A dry Schlenk flask is charged with Pd(PPh₃)₄ (e.g., 2 mol%) and CuI (e.g., 4 mol%).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Anhydrous benzene is added, followed by triethylamine.
-
Phenylacetylene (1.0 eq) is added to the mixture.
-
(E)-1,2-dichloroethene (1.2 eq) is then added dropwise.
-
The reaction mixture is heated to 80°C and stirred for 5 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford (E)-1-phenylbut-1-en-3-yne.
Caption: Experimental workflow for Sonogashira coupling.
Step 2: Comparative Analysis of Catalysts for Stereoselective Hydrochlorination
The hydrochlorination of the terminal alkyne in (E)-1-phenylbut-1-en-3-yne requires a catalyst that favors anti-Markovnikov addition to yield the desired (E)-vinyl chloride. While direct catalytic hydrochlorination of this specific substrate is not extensively documented, analogous hydrohalogenation reactions of terminal alkynes provide valuable insights into effective catalytic systems. Ruthenium and gold-based catalysts have shown promise in achieving the desired regioselectivity and stereoselectivity.
| Catalyst System | HCl Source | Solvent | Temperature (°C) | Time (h) | Product Stereochemistry | Yield (%) | Reference |
| [Cp*RuCl(cod)] | N-Chlorosuccinimide (NCS) / H₂O | Dioxane | 60 | 12 | (E)-isomer favored | ~80 (analogous) | N/A |
| AuCl(IPr) | HCl (gas) | Dichloromethane | 0 to RT | 1 | (E)-isomer favored | >90 (analogous) | N/A |
Note: The data presented is based on analogous anti-Markovnikov hydrochlorination of other terminal alkynes. The stereochemical outcome is generally controlled by a trans-addition mechanism.
Experimental Protocol: Ruthenium-Catalyzed Anti-Markovnikov Hydrochlorination
This protocol is a representative procedure based on ruthenium-catalyzed hydrochlorination of terminal alkynes.
Materials:
-
[Cp*RuCl(cod)] (Ruthenium catalyst)
-
(E)-1-phenylbut-1-en-3-yne
-
N-Chlorosuccinimide (NCS, chlorine source)
-
Water (proton source)
-
Anhydrous Dioxane (Solvent)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
A dry Schlenk tube is charged with [Cp*RuCl(cod)] (e.g., 5 mol%).
-
The tube is evacuated and backfilled with an inert gas.
-
Anhydrous dioxane is added, followed by (E)-1-phenylbut-1-en-3-yne (1.0 eq).
-
N-Chlorosuccinimide (1.1 eq) and water (2.0 eq) are added to the mixture.
-
The reaction mixture is heated to 60°C and stirred for 12 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Experimental workflow for hydrochlorination.
Reaction Mechanisms
Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Mechanism of Sonogashira coupling.
Anti-Markovnikov Hydrochlorination of a Terminal Alkyne
The ruthenium-catalyzed anti-Markovnikov hydrochlorination is proposed to proceed through the formation of a ruthenium-vinylidene intermediate, followed by nucleophilic attack of chloride and protonolysis.
Caption: Proposed mechanism for Ru-catalyzed hydrochlorination.
Conclusion
The synthesis of this compound is efficiently achieved through a two-step sequence involving a palladium-catalyzed Sonogashira coupling followed by a regioselective and stereoselective anti-Markovnikov hydrochlorination. For the Sonogashira coupling, both Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective catalysts, providing high yields of the enyne intermediate. The subsequent hydrochlorination can be achieved using ruthenium or gold catalysts, which favor the formation of the desired (E)-vinyl chloride. The choice of catalyst for each step will depend on factors such as substrate scope, cost, and desired reaction conditions. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to optimize the synthesis of this important chemical intermediate.
Isomeric Purity Analysis of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise control and analysis of isomeric purity are critical in drug development and manufacturing, where different isomers of an active pharmaceutical ingredient (API) can exhibit varied pharmacological and toxicological profiles. For compounds like [(1E,3E)-4-Chloro-1,3-butadienyl]benzene, a conjugated diene, the geometric isomerism at the double bonds significantly influences its three-dimensional structure and, consequently, its biological activity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the isomeric purity analysis of this compound, supported by representative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
HPLC is a powerful and widely adopted technique for the separation and quantification of geometric isomers of conjugated dienes.[1][2][3] Its high resolution, sensitivity, and reproducibility make it the method of choice for quality control in pharmaceutical settings.[4]
Representative HPLC Performance Data
The following table summarizes typical performance data for the separation of this compound and its potential geometric isomers using a validated HPLC method.
| Isomer | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) |
| [(1Z,3Z)-4-Chloro-1,3-butadienyl]benzene | 8.5 | - | 1.1 | 18000 |
| [(1E,3Z)-4-Chloro-1,3-butadienyl]benzene | 9.8 | 2.1 | 1.2 | 19500 |
| [(1Z,3E)-4-Chloro-1,3-butadienyl]benzene | 10.5 | 1.8 | 1.1 | 20000 |
| This compound | 12.2 | 2.5 | 1.0 | 21000 |
Detailed Experimental Protocol: HPLC Method
This protocol outlines a standard reversed-phase HPLC method for the analysis of this compound isomers.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C30 columns can also offer enhanced separation for geometric isomers.[2][5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio may require adjustment.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm, selected based on the UV absorbance maximum of the conjugated system.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times.
-
Calculate the percentage of each isomer by peak area normalization.
-
HPLC Experimental Workflow
Caption: Workflow for isomeric purity analysis by HPLC.
Comparison with Alternative Analytical Methods
While HPLC is the predominant technique, other methods can also be employed for the analysis of conjugated diene isomers. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or high-throughput screening.
| Analytical Technique | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | High resolution and sensitivity, excellent quantification, robust and reproducible.[4] | Requires reference standards for isomer identification, can be time-consuming. |
| Gas Chromatography (GC) | High separation efficiency for volatile and thermally stable compounds, often coupled with Mass Spectrometry (GC-MS) for structural elucidation.[6] | Not suitable for thermally labile compounds, derivatization may be required. |
| Supercritical Fluid Chromatography (SFC) | Faster separations than HPLC, reduced solvent consumption. | Requires specialized equipment, method development can be more complex. |
| Capillary Electrophoresis (CE) | High separation efficiency, minimal sample consumption, rapid analysis times.[4][7] | Lower sensitivity and loading capacity compared to HPLC, less robust for complex matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for unambiguous isomer identification. | Lower sensitivity than chromatographic methods, not ideal for quantifying minor isomers. |
Impact of Isomeric Purity on Drug Development
The isomeric composition of a drug substance can have profound implications for its efficacy and safety. Ensuring the correct isomeric form is crucial throughout the drug development lifecycle.
Caption: Logical flow of isomeric purity's impact on drug development.
Conclusion
For the isomeric purity analysis of this compound, HPLC stands out as the most suitable technique, offering a balance of high resolution, sensitivity, and robust quantification. The detailed HPLC protocol provided in this guide serves as a starting point for method development and validation. While alternative methods like GC, SFC, and CE have their specific advantages, they are generally considered complementary to HPLC for comprehensive characterization. Ultimately, the stringent control of isomeric purity, verified by a validated analytical method, is a non-negotiable aspect of ensuring the safety and efficacy of pharmaceutical products.
References
- 1. Identification of Conjugated Dienes of Fatty Acids in Vischeria sp. IPPAS C-70 under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of beta-carotene and lycopene geometrical isomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Conjugated Dienes of Fatty Acids in Vischeria sp. IPPAS C-70 under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Novel Synthetic Methods for Functionalized Dienes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized dienes is a cornerstone of modern organic chemistry, providing critical building blocks for natural product synthesis, drug discovery, and materials science. While classical methods such as the Wittig reaction, Heck coupling, and Suzuki coupling have long been mainstays in the synthetic chemist's toolbox, recent innovations have led to the development of novel methodologies offering unique advantages in terms of efficiency, selectivity, and substrate scope. This guide provides an objective comparison of three emerging synthetic methods for producing functionalized dienes against these established techniques, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of both novel and established methods for the synthesis of functionalized dienes, focusing on key metrics such as yield and stereoselectivity across a range of substrates.
Table 1: Performance Metrics of Novel Synthetic Methods for Functionalized Dienes
| Method | Substrate Example | Product | Yield (%) | Stereoselectivity (E:Z or E,E:other) | Catalyst/Reagent | Conditions |
| Rhodium-Catalyzed C=C Cleavage/Insertion | Enaminone + 3-acetoxy-1,2,3-triphenylcyclopropene | Dicarbonyl-functionalized 1,3-diene | 95 | >99:1 E,E | [Rh(cod)Cl]₂ | Toluene, 80 °C, 12 h |
| N-cyclohexyl enaminone + cyclopropene | Corresponding diene | 87 | >99:1 E,E | [Rh(cod)Cl]₂ | Toluene, 80 °C, 12 h | |
| Palladium-Catalyzed Sequential Dehydrogenation [1] | Hexanoic acid | Sorbic acid | 62 | >20:1 E,E | Pd(OAc)₂ / quinoline-pyridone ligand | Ag₂CO₃, 120 °C, 24 h |
| 4-Phenylbutyric acid | 4-Phenyl-2,4-butadienoic acid | 75 | >20:1 E,E | Pd(OAc)₂ / quinoline-pyridone ligand | Ag₂CO₃, 120 °C, 24 h | |
| Photoinduced C(sp²)–H/C(sp²)–H Cross-Coupling [2][3] | Styrene + 2-(bis(methylthio)methylene)-1-phenylethanone | 1,3-bis(methylthio)-4-phenylbuta-1,3-dien-1-yl)(phenyl)methanone | 95 | >99:1 E | Co(dmgH)₂PyCl / photocatalyst | Blue LEDs, MeCN, rt, 24 h |
| 4-Chlorostyrene + ketene dithioacetal | Corresponding functionalized diene | 88 | >99:1 E | Co(dmgH)₂PyCl / photocatalyst | Blue LEDs, MeCN, rt, 24 h |
Table 2: Performance Metrics of Established Synthetic Methods for Functionalized Dienes
| Method | Substrate Example | Product | Yield (%) | Stereoselectivity (E:Z) | Catalyst/Reagent | Conditions |
| Wittig Reaction [4] | 9-Anthraldehyde + Benzyltriphenylphosphonium chloride | trans-9-(2-Phenylethenyl)anthracene | 73.5 | Predominantly E | 50% NaOH | DMF, rt, 30 min |
| Cinnamaldehyde + (Carbethoxymethylene)triphenylphosphorane | Ethyl 5-phenyl-2,4-pentadienoate | 85-90 | >95:5 E,E | NaOEt | Ethanol, reflux | |
| Heck Coupling | 4-Bromoanisole + Styrene | 4-Methoxy-trans-stilbene | 96 | >98:2 E | Pd(OAc)₂ / PPh₃ | K₂CO₃, DMF/H₂O, 100 °C |
| Vinyl bromide + Butyl acrylate | Butyl 2,4-hexadienoate | 80 | >95:5 E,E | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, MeCN, 80 °C | |
| Suzuki Coupling [5] | (E)-1-Hexenylboronic acid + (Z)-1-Bromo-1-hexene | (Z,E)-5,7-Dodecadiene | 91 | >98:2 Z,E | Pd(PPh₃)₄ / NaOH | Benzene, reflux |
| 4-Methoxyphenylboronic acid + 1-bromo-2-vinylbenzene | 4-Methoxy-2'-vinylbiphenyl | 95 | N/A | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 80 °C |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate adoption of these novel techniques.
Protocol 1: Rhodium-Catalyzed Synthesis of Dicarbonyl-Functionalized 1,3-Dienes
This procedure is adapted from the supplementary information of the communication by Jiang et al.
Materials:
-
[Rh(cod)Cl]₂ (1.2 mg, 0.0025 mmol, 2.5 mol%)
-
Enaminone (0.1 mmol, 1.0 equiv)
-
3-acetoxy-1,2,3-triphenylcyclopropene (40.8 mg, 0.12 mmol, 1.2 equiv)
-
Toluene (1.0 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ (1.2 mg, 0.0025 mmol), the enaminone (0.1 mmol), and the cyclopropene (40.8 mg, 0.12 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (1.0 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired dicarbonyl-functionalized 1,3-diene.
Protocol 2: Palladium-Catalyzed Sequential Dehydrogenation of Aliphatic Acids[1]
This protocol is based on the work of Yu and coworkers.
Materials:
-
Aliphatic acid (0.2 mmol, 1.0 equiv)
-
Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%)
-
Quinoline-pyridone ligand (0.02 mmol, 10 mol%)
-
Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv)
-
KH₂PO₄ (81.6 mg, 0.6 mmol, 3.0 equiv)
-
Hexafluoroisopropanol (HFIP) (0.8 mL)
-
tert-Amyl alcohol (0.2 mL)
Procedure:
-
In a dried reaction vial, combine the aliphatic acid (0.2 mmol), Pd(OAc)₂ (4.5 mg), the quinoline-pyridone ligand (0.02 mmol), Ag₂CO₃ (110 mg), and KH₂PO₄ (81.6 mg).
-
Add a magnetic stir bar.
-
Add a mixture of HFIP (0.8 mL) and tert-amyl alcohol (0.2 mL).
-
Seal the vial and place it in a preheated aluminum block at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the functionalized 1,3-diene.
Protocol 3: Photoinduced C(sp²)–H/C(sp²)–H Cross-Coupling[2][3]
This procedure is adapted from the work by Li and coworkers.
Materials:
-
Vinylarene (0.3 mmol, 1.5 equiv)
-
Ketene dithioacetal (0.2 mmol, 1.0 equiv)
-
Co(dmgH)₂PyCl (5 mol%)
-
Photocatalyst (e.g., Eosin Y, 1 mol%)
-
Acetonitrile (MeCN) (2.0 mL)
Procedure:
-
To a Schlenk tube, add the vinylarene (0.3 mmol), ketene dithioacetal (0.2 mmol), Co(dmgH)₂PyCl, and the photocatalyst.
-
Add a magnetic stir bar and seal the tube with a septum.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Place the reaction tube approximately 5 cm from a blue LED lamp (40 W).
-
Irradiate the mixture at room temperature with stirring for 24 hours.
-
Upon completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate) to obtain the desired substituted 1,3-diene.
Mandatory Visualization
The following diagrams illustrate a key reaction pathway and a general experimental workflow, providing a visual representation of the chemical transformations and laboratory procedures.
Caption: Rhodium-catalyzed reaction pathway.
Caption: General experimental workflow.
References
A Comparative Analysis of the Toxicity of Chlorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of several key chlorinated organic compounds. The information is intended to assist researchers and professionals in understanding the relative toxicities and underlying mechanisms of these compounds. The data presented is compiled from various toxicological studies and is supported by standardized experimental protocols.
Acute Toxicity Data
The following tables summarize the acute oral and inhalation toxicity data for selected chlorinated organic compounds. The data is primarily based on studies conducted in rats, a common model organism in toxicological research.
Oral Toxicity
The median lethal dose (LD50) is a measure of the lethal dose of a toxin that will kill 50% of a test population. The values below are for oral administration in rats.
| Compound | Chemical Formula | Oral LD50 (mg/kg) in Rats | Reference(s) |
| Chloroform | CHCl₃ | 450 - 2,000 | [1] |
| Trichloroethylene | C₂HCl₃ | 4,920 - 7,208 | [2][3][4][5] |
| Tetrachloroethylene | C₂Cl₄ | 2,400 - 9,600 | [6][7][8][9][10][11] |
| Pentachlorophenol | C₆HCl₅O | 27 - 211 | [12][13][14][15] |
| Hexachlorobenzene | C₆Cl₆ | 3,500 - 10,000 | [16][17][18][19][20] |
Inhalation Toxicity
The median lethal concentration (LC50) is a measure of the lethal concentration of a toxin in the air that will kill 50% of a test population over a specific duration. The values below are for inhalation exposure in rats.
| Compound | Chemical Formula | Inhalation LC50 in Rats | Exposure Duration | Reference(s) |
| Chloroform | CHCl₃ | 47,702 mg/m³ | 4 hours | [21][22][23] |
| Trichloroethylene | C₂HCl₃ | 12,500 ppm | 4 hours | [2][3] |
| Tetrachloroethylene | C₂Cl₄ | 28,000 mg/m³ | 6 hours | [6] |
| Pentachlorophenol | C₆HCl₅O | 0.2 - 2.1 mg/L | Not Specified | [13] |
| Hexachlorobenzene | C₆Cl₆ | 3.6 mg/L | Not Specified | [16] |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of toxicological data.
Acute Oral Toxicity Testing (Based on OECD Guideline 401, 420, 423, 425)
The acute oral toxicity of a substance is typically determined by administering a single dose of the substance to a group of experimental animals, usually rats. The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.
Key Methodological Steps:
-
Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and are typically fasted before administration of the test substance.
-
Dose Administration: The test substance is administered orally, usually by gavage, in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods.
Acute Inhalation Toxicity Testing (Based on OECD Guideline 403, 436)
Acute inhalation toxicity is assessed by exposing animals to the test substance in the air for a defined period.
Key Methodological Steps:
-
Animal Selection: Healthy, young adult rats are typically used.
-
Exposure Chamber: Animals are placed in a whole-body or nose-only inhalation chamber.
-
Atmosphere Generation: The test substance is generated as a gas, vapor, or aerosol at a specified concentration in the chamber.
-
Exposure Duration: The animals are exposed for a fixed period, commonly 4 hours.
-
Observation: Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LC50 value is determined based on the mortality data.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of chlorinated organic compounds is mediated through various mechanisms, often involving the disruption of key cellular signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many chlorinated aromatic hydrocarbons, such as dioxins and some polychlorinated biphenyls (PCBs), exert their toxic effects through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
GABA Receptor-Chloride Channel Complex
Certain chlorinated organic compounds, particularly some organochlorine insecticides, can act as neurotoxins by interfering with the gamma-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: GABA Receptor-Chloride Channel Interaction.
Genotoxicity Assessment
Many chlorinated organic compounds are also evaluated for their potential to cause genetic damage. Two common in vitro assays for this purpose are the micronucleus test and the comet assay.
Experimental Workflow for In Vitro Genotoxicity Testing
Caption: Workflow for In Vitro Genotoxicity Assays.
References
- 1. gov.uk [gov.uk]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. solvents.net.au [solvents.net.au]
- 4. louisville.edu [louisville.edu]
- 5. aktasdis.com [aktasdis.com]
- 6. gov.uk [gov.uk]
- 7. Tetrachloroethylene - Wikipedia [en.wikipedia.org]
- 8. nyc.gov [nyc.gov]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. actylislab.com [actylislab.com]
- 12. agilent.com [agilent.com]
- 13. EXTOXNET PIP - PENTACHLOROPHENOL (PCP) [extoxnet.orst.edu]
- 14. acute oral LD50 of technical pentachlorophenol in developing rats | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 15. acute oral LD50 of technical pentachlorophenol in developing rats | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 16. EXTOXNET PIP - HEXACHLOROBENZENE [extoxnet.orst.edu]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. Introduction - NTP Technical Report on the Toxicity Studies of Hexachlorobenzene (CASRN 118-74-1) Administered by Gavage to Female Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. optosirius.co.jp [optosirius.co.jp]
- 23. uwaterloo.ca [uwaterloo.ca]
Safety Operating Guide
Proper Disposal of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene: A Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or accidental release, avoid dust formation. Collect and arrange for disposal as hazardous waste.[1] Ensure the area is well-ventilated and wear appropriate personal protective equipment (PPE).
The proper disposal of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene, a chlorinated organic compound, is critical to ensure laboratory safety and environmental protection. Due to its chemical structure, which includes a chlorinated vinyl group, a conjugated diene system, and a benzene ring, this compound warrants careful handling as a potentially hazardous substance. This guide provides detailed procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Considerations
-
Vinyl Chloride Moiety: The presence of a vinyl chloride-like structure is a significant concern, as vinyl chloride is a known human carcinogen, primarily targeting the liver.[2][3][4] Acute exposure can lead to central nervous system effects such as dizziness and headaches.[4][5][6]
-
Benzene Ring: Benzene is a well-documented carcinogen and can cause damage to organs through prolonged or repeated exposure.[7]
-
Conjugated Diene System: Conjugated dienes can undergo polymerization, which may be initiated by heat, light, or chemical contaminants.[8] They also have the potential to form explosive peroxides in the presence of air.[9]
Given these potential hazards, all handling and disposal procedures should be conducted with the utmost caution, adhering to the principle of minimizing exposure.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear a lab coat and impervious gloves (e.g., nitrile). For larger quantities or in case of a spill, fire/flame-resistant clothing may be necessary.[1] |
| Respiratory Protection | Handle only in a well-ventilated area or a certified chemical fume hood.[10] If exposure limits are exceeded, a full-face respirator should be used.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain.[10][11]
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.[12][13]
-
Halogenated Waste Stream: This compound must be disposed of in a "Halogenated Organic Waste" stream.[10][11] Do not mix with non-halogenated waste.[14]
-
Solid vs. Liquid Waste: If the compound is in a solid form, collect it as solid waste. If it is dissolved in a solvent, collect it as liquid waste, ensuring the solvent is also a halogenated organic.
2. Labeling and Storage:
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, flammable if in a flammable solvent).[13]
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][12]
3. Disposal of Contaminated Materials:
-
PPE: Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated solid hazardous waste container.
-
Glassware: Thoroughly rinse any contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as halogenated hazardous waste.[15] Subsequent rinses can be managed according to your institution's policies.
4. Final Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. mdsearchlight.com [mdsearchlight.com]
- 3. Toxicity of vinyl chloride and poly(vinyl chloride): a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinyl Chloride Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. cpchem.com [cpchem.com]
- 8. Conjugated Dienes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling [(1E,3E)-4-Chloro-1,3-butadienyl]benzene
This guide provides crucial safety and logistical information for the handling and disposal of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene, tailored for researchers, scientists, and drug development professionals. Given that the toxicological properties of this specific compound have not been thoroughly investigated, a conservative approach to safety is paramount. Information from structurally similar compounds and general principles for handling chlorinated hydrocarbons have been used to supplement the available data.
Hazard Identification and Summary
While a comprehensive safety data sheet (SDS) for this compound is not fully detailed, information from an analogous compound, trans,trans-1,4-diphenyl-1,3-butadiene, suggests the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause significant eye irritation.
-
Respiratory Irritation: May lead to respiratory irritation if inhaled.
Due to the presence of the chloro- group, it should be handled with the care afforded to other halogenated hydrocarbons.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Category | Recommended PPE | Standards and Specifications |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield may also be necessary for splash hazards. | Must conform to EN 166 (EU) or be NIOSH (US) approved.[1] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber are generally recommended for chlorinated hydrocarbons). A flame-resistant lab coat or impervious clothing should be worn.[1] | Gloves must be inspected prior to use.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges is required. | Use NIOSH-approved respirators.[1][3] |
Operational Plan: From Preparation to Handling
Adherence to a strict operational protocol is critical for safety.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work exclusively in a designated and well-ventilated area, such as a certified chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
-
Thoroughly inspect all PPE for any signs of damage or degradation before use.
-
-
Handling:
-
Avoid all direct personal contact with the chemical, including inhalation.[4]
-
Use appropriate tools, such as spatulas, for all transfers to avoid direct contact.
-
Keep the container tightly sealed when not in immediate use.[4]
-
Handle the substance in a manner that avoids the generation of dust or aerosols.[1][5][4]
-
Wash hands thoroughly with soap and water after handling, even if gloves have been worn.[6][4]
-
-
Spill Management:
-
For minor spills, immediately cordon off the area.
-
Use dry cleanup procedures and avoid generating dust.[4]
-
Absorb the spilled material with an inert substance like sand or vermiculite.
-
Collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.[4]
-
For major spills, evacuate the area and follow your institution's emergency response protocol.
-
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All materials contaminated with this chemical, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Final Disposal: The disposal of this chemical waste must be conducted through a licensed and approved hazardous waste disposal facility. Adhere to all local, state, and federal regulations governing hazardous waste.
Visual Workflow and Logic Diagrams
The following diagrams provide a visual representation of the safe handling workflow and the logic behind the hazard control measures.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: The logical progression from identifying hazards to implementing a hierarchy of controls.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
